Product packaging for 4-Fluoroindolin-2-one(Cat. No.:CAS No. 138343-94-9)

4-Fluoroindolin-2-one

Cat. No.: B148322
CAS No.: 138343-94-9
M. Wt: 151.14 g/mol
InChI Key: WKDSLMNPSVQOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoroindolin-2-one (CAS 138343-94-9) is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. The strategic introduction of a fluorine atom at the C-4 position of the indolin-2-one scaffold significantly alters the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable entity for the design and development of novel bioactive molecules . The oxindole core is a privileged structure found in numerous natural products and FDA-approved drugs, such as the tyrosine kinase inhibitors Sunitinib and Nintedanib, highlighting its fundamental importance in pharmaceutical research . In scientific research, this compound is utilized as a key precursor for the synthesis of diverse derivatives. Its structure allows for further functionalization, enabling the creation of compound libraries for biological screening . Research applications span the investigation of antitumor agents and antimicrobial agents, with studies demonstrating the potential of related fluorooxindole derivatives to inhibit cancer cell growth and act as potent antibacterial and antifungal agents . The compound can also be used in the development of novel synthetic methodologies, such as the preparation of other valuable fluorinated scaffolds . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions, as it may be harmful if swallowed (H302) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO B148322 4-Fluoroindolin-2-one CAS No. 138343-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDSLMNPSVQOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573515
Record name 4-Fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138343-94-9
Record name 4-Fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoroindolin-2-one: Properties, Synthesis, and Applications in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoroindolin-2-one (CAS No. 138343-94-9), a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, provides insights into its synthesis, and explores its application as a key building block for the development of potent kinase inhibitors. Experimental protocols and relevant signaling pathways are discussed to support researchers in the fields of drug discovery and organic synthesis.

Introduction

This compound, also known as 4-fluorooxindole, is a synthetic organic compound featuring an indolin-2-one core structure with a fluorine atom substituted at the 4-position of the benzene ring. The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably in the development of kinase inhibitors for cancer therapy.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The oxindole core is a privileged scaffold for the design of ATP-competitive kinase inhibitors.[3][4]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physical and Chemical Properties
PropertyValueReference
CAS Number 138343-94-9[2]
Molecular Formula C₈H₆FNO[2]
Molecular Weight 151.14 g/mol [2]
Appearance White to slightly yellow solid[5]
Melting Point Not available
Boiling Point 297.1 °C[2]
Solubility Low aqueous solubility. Soluble in organic solvents like methanol, acetone, and DMSO.
Storage Room temperature, in a dry, sealed container.[2][6]
Spectroscopic Data
TechniqueKey Features and Observations
¹H NMR Expected signals for aromatic protons (shifted due to fluorine substitution), a singlet for the CH₂ group, and a broad singlet for the NH proton.
¹³C NMR Expected signals for aromatic carbons (with C-F coupling), a signal for the CH₂ group, and a characteristic signal for the carbonyl carbon (C=O).
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1700-1720 cm⁻¹), and C-F stretching.
Mass Spectrometry The molecular ion peak (M+) is expected at m/z 151.14. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the heterocyclic ring.

Synthesis of this compound

General Experimental Protocol: Synthesis of Substituted Oxindoles

This protocol is based on established methods for oxindole synthesis and can be optimized for the preparation of this compound.

Step 1: Acylation of 3-Fluoroaniline

  • To a stirred solution of 3-fluoroaniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.

  • A base, such as triethylamine or pyridine (1.2 eq.), is typically added to neutralize the HCl generated during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(3-fluorophenyl)acetamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the crude 2-chloro-N-(3-fluorophenyl)acetamide (1.0 eq.) to a flask containing a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (2.0-3.0 eq.), in a high-boiling inert solvent (e.g., dichloroethane or nitrobenzene).

  • Heat the mixture to a temperature between 80-120 °C and stir for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization 3-Fluoroaniline 3-Fluoroaniline Acylation Acylation 3-Fluoroaniline->Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acylation 2-Chloro-N-(3-fluorophenyl)acetamide 2-Chloro-N-(3-fluorophenyl)acetamide Acylation->2-Chloro-N-(3-fluorophenyl)acetamide Intermediate 2-Chloro-N-(3-fluorophenyl)acetamide Cyclization Cyclization Intermediate->Cyclization AlCl3 This compound This compound Cyclization->this compound

Synthetic workflow for this compound.

Role in Kinase Inhibition

The oxindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The 4-fluoro substituent in this compound can enhance binding affinity and selectivity for specific kinases.

General Kinase Signaling Pathway Targeted by Oxindole Inhibitors

Many oxindole-based kinase inhibitors target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis and tumor growth.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Oxindole_Inhibitor This compound Derivative Oxindole_Inhibitor->RTK Inhibition ATP ATP ATP->RTK Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

General kinase inhibition by oxindole derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to evaluate the inhibitory potential of compounds like those derived from this compound is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate

  • ATP

  • This compound derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction:

    • Add 10 µL of a 2X substrate/ATP solution to each well to start the reaction.

    • Incubate at room temperature for 1 hour.[7]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7]

  • ATP Generation and Luminescence Reading:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[7]

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]

G A Prepare serial dilutions of This compound derivative B Set up kinase reaction: Compound + Kinase A->B C Initiate reaction with Substrate + ATP B->C D Stop reaction and deplete ATP (ADP-Glo™ Reagent) C->D E Convert ADP to ATP and generate luminescence (Kinase Detection Reagent) D->E F Measure luminescence and calculate IC50 E->F

Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its fluorinated oxindole core provides a robust scaffold for developing targeted therapies against a range of diseases driven by aberrant kinase activity. The synthetic routes and assay protocols outlined in this guide offer a foundation for researchers to explore the potential of this compound and its derivatives in drug discovery and development. Further research into the specific biological targets and mechanisms of action of this compound derivatives will continue to be an important area of investigation.

References

synthesis of 4-Fluoroindolin-2-one from 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 4-Fluoroindolin-2-one, a key intermediate in medicinal chemistry, from the readily available starting material, 4-fluoroaniline. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. The incorporation of a fluorine atom at the 4-position of the indolin-2-one core can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This guide outlines a common and effective two-step synthetic route, proceeding through an N-acylated intermediate, which is then cyclized to afford the target compound.

Synthetic Pathway Overview

The synthesis of this compound from 4-fluoroaniline is typically achieved via a two-step process analogous to the Stolle synthesis. The first step involves the N-acylation of 4-fluoroaniline with chloroacetyl chloride to yield 2-chloro-N-(4-fluorophenyl)acetamide. The subsequent step is an intramolecular Friedel-Crafts reaction to cyclize the intermediate in the presence of a Lewis acid catalyst, yielding the desired this compound.

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide

Reaction: 4-Fluoroaniline reacts with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(4-fluorophenyl)acetamide.

Materials:

  • 4-Fluoroaniline

  • Chloroacetyl chloride

  • Triethylamine or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, Tetrahydrofuran)

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-fluorophenyl)acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Step 2: Synthesis of this compound

Reaction: Intramolecular Friedel-Crafts cyclization of 2-chloro-N-(4-fluorophenyl)acetamide using a Lewis acid catalyst.

Materials:

  • 2-chloro-N-(4-fluorophenyl)acetamide

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous high-boiling solvent (e.g., Dichlorobenzene, Nitrobenzene) or neat reaction

  • Ice

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a reaction vessel, carefully add aluminum chloride (2.0-3.0 equivalents) to a stirred suspension of 2-chloro-N-(4-fluorophenyl)acetamide (1.0 equivalent) in an anhydrous high-boiling solvent or as a neat mixture. Caution: The initial reaction can be exothermic.

  • Heat the reaction mixture to 130-160 °C for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Acidify the aqueous mixture with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2-chloro-N-(4-fluorophenyl)acetamideC₈H₇ClFNO187.6085-95131[1]
This compoundC₈H₆FNO151.1460-80Not specified

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-fluoroaniline.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_product Final Product 4-Fluoroaniline 4-Fluoroaniline Reaction_Step1 Reaction with Chloroacetyl Chloride 4-Fluoroaniline->Reaction_Step1 Base, Solvent Intermediate 2-chloro-N-(4-fluorophenyl)acetamide Reaction_Step1->Intermediate Reaction_Step2 Friedel-Crafts Cyclization (Lewis Acid) Intermediate->Reaction_Step2 This compound This compound Reaction_Step2->this compound Heat

Caption: Synthetic workflow for this compound.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • 2-chloro-N-(4-fluorophenyl)acetamide:

    • ¹H NMR: Expected signals for the aromatic protons, the NH proton, and the methylene protons of the chloroacetyl group.

    • ¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbon, and the methylene carbon.

    • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass.

    • IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching vibrations.

  • This compound:

    • ¹H NMR: Expected signals for the aromatic protons, the NH proton, and the methylene protons at the 3-position of the indolinone ring.

    • ¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbon, and the methylene carbon.

    • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass (151.14 g/mol ).[2]

    • IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching vibrations.

Safety Considerations

  • 4-Fluoroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Chloroacetyl chloride: Corrosive and a lachrymator. Handle with extreme care in a fume hood, using appropriate PPE.

  • Aluminum chloride: Reacts violently with water. Handle in a dry environment and add to reaction mixtures cautiously.

  • The reaction involving heating with a Lewis acid should be conducted with appropriate shielding and temperature control.

This technical guide provides a comprehensive overview of a reliable synthetic route to this compound. Researchers are advised to adapt and optimize the described procedures based on their specific laboratory conditions and scale of synthesis.

References

4-Fluoroindolin-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4-Fluoroindolin-2-one, a key intermediate in medicinal chemistry.

Chemical Structure and IUPAC Name

This compound is a fluorinated heterocyclic compound. Its structure consists of an indolin-2-one core with a fluorine atom substituted at the 4-position of the benzene ring.

IUPAC Name: 4-fluoro-1,3-dihydroindol-2-one[1]

Synonyms: 4-Fluoro-1,3-dihydro-2H-indol-2-one[1]

Chemical Structure Diagram

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
CAS Number 138343-94-9[1]
Boiling Point 297.1°C

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Data not available in the search results.
¹³C NMR Data not available in the search results.
FT-IR Data not available in the search results.
Mass Spectrometry Data not available in the search results.

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general approach can be inferred from the synthesis of related indolin-2-one derivatives. A common method involves the cyclization of a substituted aniline precursor. For instance, the synthesis of 5-fluoroindolin-2-one has been achieved through the reaction of 2,4-difluoronitrobenzene with dimethyl malonate, followed by a reduction and cyclization reaction using iron powder. A similar strategy, starting with an appropriately substituted fluorinated aniline or nitrobenzene, could likely be adapted for the synthesis of the 4-fluoro isomer.

Application in the Synthesis of Kinase Inhibitors

The indolin-2-one scaffold is a core component of many kinase inhibitors used in oncology. The fluorine atom at the 4-position can enhance the metabolic stability and binding affinity of the final drug molecule.

A representative experimental protocol for the use of a related indolin-2-one derivative in the synthesis of a kinase inhibitor involves a condensation reaction with a substituted aldehyde. For example, to synthesize various (Z)-3-(substituted-benzylidene)-5-fluoroindolin-2-ones, the following general procedure is used:

  • To a solution of 5-fluoroindolin-2-one (1.0 mmol) in absolute ethanol (10 ml), the corresponding substituted aldehyde (1.0 mmol) and potassium hydroxide (6.0 mmol) are added.

  • The mixture is stirred at room temperature for 3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the pH of the mixture is adjusted to between 2.0 and 3.0.

  • The ethanol is evaporated, and the product is extracted with ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate and brine, then concentrated under vacuum.

  • The crude product is purified by recrystallization from ethanol.[2]

This procedure illustrates how the indolin-2-one core can be functionalized to generate a library of potential kinase inhibitors for biological screening.

Signaling Pathways and Logical Relationships

The primary utility of this compound in drug development is as a precursor to kinase inhibitors. These inhibitors typically target signaling pathways that are dysregulated in diseases such as cancer. A generalized workflow for the discovery of a kinase inhibitor starting from an indolin-2-one core is depicted below.

G cluster_0 Drug Discovery Workflow A This compound (Starting Material) B Chemical Synthesis (e.g., Condensation) A->B C Library of Derivatives B->C D Biological Screening (Kinase Assays) C->D E Lead Compound Identification D->E F Optimization E->F G Kinase Inhibitor Drug Candidate F->G

Caption: Generalized workflow for kinase inhibitor discovery.

References

4-Fluoroindolin-2-one: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluoroindolin-2-one, a key fluorinated heterocyclic compound. Its significance in medicinal chemistry, particularly as a building block for targeted therapeutics, is highlighted. This document details its fundamental properties, outlines relevant synthetic protocols, and visualizes its role in inhibiting critical signaling pathways.

Core Properties of this compound

This compound, also known as 4-fluorooxindole, is a valued intermediate in the synthesis of pharmaceutical compounds. The strategic placement of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₈H₆FNO[1][2]
Molecular Weight 151.14 g/mol [1][2]
CAS Number 138343-94-9[2]
Boiling Point 297.1°C[1]
IUPAC Name 4-fluoro-1,3-dihydroindol-2-one[2]

Synthetic Protocols

Detailed, publicly accessible synthetic protocols for this compound are not extensively documented in the provided literature. However, the synthesis of its isomer, 5-fluorooxindole, a crucial intermediate for the multi-kinase inhibitor Sunitinib, is well-described.[3] The methodologies for synthesizing fluorinated oxindoles are highly relevant for researchers in this field.

Experimental Protocol: Synthesis of 5-Fluorooxindole

This protocol details the synthesis of 5-fluorooxindole, an isomer of this compound, through the hydrogenation of 5-fluoro-2-nitrophenylacetic acid.

Materials:

  • 5-fluoro-2-nitro-phenylacetic acid (24 g)

  • Platinum oxide (PtO₂) (2.0 g)

  • Glacial acetic acid (250 ml)

  • Water

  • Methylene chloride

  • Diethyl ether

Procedure:

  • A mixture of 24 g of 5-fluoro-2-nitrophenylacetic acid, 2.0 g of platinum oxide, and 250 ml of glacial acetic acid is prepared.

  • The mixture is hydrogenated at room temperature and a pressure of 50 p.s.i. until the theoretical amount of hydrogen is consumed.

  • The resulting mixture is filtered to remove the catalyst.

  • The solvent is evaporated under vacuum.

  • The residue is triturated with water.

  • The resulting precipitate is recrystallized from a methylene chloride/diethyl ether mixture to yield 5-fluoro-oxindole.

Expected Outcome:

  • Product: 5-fluorooxindole

  • Melting Point: 131°-133° C

Role in Kinase Inhibition Signaling Pathways

This compound and its isomers are fundamental scaffolds in the development of multi-kinase inhibitors, such as Sunitinib. These inhibitors target receptor tyrosine kinases (RTKs) like the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] The inhibition of these pathways disrupts tumor angiogenesis and proliferation.[1]

The binding of growth factors (VEGF, PDGF) to their respective receptors (VEGFR, PDGFR) triggers receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, which ultimately promote cell proliferation, survival, and migration.[4][5] Kinase inhibitors developed from the this compound scaffold block the ATP-binding site of these receptors, preventing their activation and halting the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR VEGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->PI3K PDGFR->Ras VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Kinase Inhibitor (e.g., Sunitinib) Inhibitor->VEGFR Inhibitor->PDGFR

Caption: VEGFR/PDGFR signaling pathway and point of inhibition.

References

The Solubility of 4-Fluoroindolin-2-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroindolin-2-one is a key structural motif and intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for targeted cancer therapy. Understanding its solubility in organic solvents is critical for its synthesis, purification, formulation, and overall drug development lifecycle. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from its parent compound, 2-oxindole, to provide reasoned estimations. Furthermore, it details a standard experimental protocol for the precise determination of its solubility and presents logical workflows and signaling pathways relevant to its application.

Introduction

This compound, a fluorinated derivative of oxindole, is a valuable building block in medicinal chemistry. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its metabolic stability, binding affinity to biological targets, and solubility. Its role as a precursor in the synthesis of potent kinase inhibitors underscores the importance of a thorough understanding of its solubility profile in a range of organic solvents commonly used in synthetic and pharmaceutical chemistry.

Estimated Solubility of this compound

The following table provides solubility data for 2-oxindole in various organic solvents, which can serve as a baseline for estimating the solubility of this compound.[1][2] It is anticipated that the solubility of this compound will follow similar trends.

Table 1: Experimental Solubility of 2-Oxindole in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Solubility (mole fraction x 10^2)
Methanol 251.85
403.10
Ethanol 251.20
402.15
2-Propanol 250.65
401.25
1-Butanol 250.40
400.80
Ethyl Acetate 252.50
404.50
Acetone 254.20
407.00
Acetonitrile 253.80
406.20
Dichloromethane 251.50
402.80
Toluene 250.30
400.60
1,4-Dioxane 255.50
409.00
Tetrahydrofuran 254.80
408.00

Data extracted from a study by Liu, et al. on the solubility of 2-oxindole.[1]

Note on Fluorine's Effect: The substitution of a hydrogen atom with a fluorine atom generally increases a molecule's lipophilicity. This may lead to a slight decrease in solubility in highly polar solvents like methanol and a potential increase in solubility in less polar solvents like toluene and dichloromethane, relative to 2-oxindole. However, specific intermolecular interactions between the C-F bond and the solvent molecules can also play a significant role.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the isothermal shake-flask method is a reliable and widely used technique.[3][4][5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Shake the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaking and allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to the study of this compound.

G cluster_0 Solubility Determination Workflow A Compound Selection (this compound) B Solvent Screening (e.g., Alcohols, Esters, Ketones) A->B Select Solvents C Isothermal Shake-Flask Experiment B->C Perform Experiment D Sample Analysis (HPLC/UV-Vis) C->D Analyze Samples E Data Analysis & Solubility Quantification D->E Calculate Solubility F Technical Report E->F Document Results

Caption: Workflow for experimental solubility determination.

G cluster_1 Hypothetical Kinase Inhibition Pathway L Growth Factor R Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) L->R P Phosphorylation R->P S Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->S C Cell Proliferation, Angiogenesis S->C I Kinase Inhibitor (Derived from this compound) I->R Inhibits

Caption: Representative kinase signaling pathway inhibited by a derivative.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a strong estimation of its behavior in various organic solvents can be derived from the data available for its parent compound, 2-oxindole. For researchers and drug development professionals requiring precise data, the detailed experimental protocol provided in this guide offers a robust methodology. The strategic use of this compound in the synthesis of targeted kinase inhibitors highlights the critical need for a comprehensive understanding of its physicochemical properties, with solubility being a cornerstone for its effective application in pharmaceutical development.

References

An In-depth Technical Guide to 4-Fluoroindolin-2-one: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroindolin-2-one, a fluorinated derivative of the indolinone scaffold, has emerged as a pivotal building block in medicinal chemistry. Its significance is primarily attributed to its role as a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of potent kinase inhibitors for cancer therapy. The introduction of a fluorine atom at the 4-position of the indolinone core imparts unique physicochemical properties that can enhance the metabolic stability and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound, tailored for professionals in the fields of chemical research and drug development.

Introduction and Historical Context

This compound, also known as 4-fluorooxindole, belongs to the class of halogenated heterocyclic compounds. While the broader family of indolinones has been a subject of scientific inquiry for over a century due to their presence in natural products and their diverse biological activities, the targeted synthesis and exploration of specifically fluorinated analogues like this compound is a more recent development. The initial synthesis of 4-Fluoro-1,3-dihydro-2H-indol-2-one was reported in the early 2000s, driven by the growing interest in fluorinated organic compounds for their potential to modulate biological activity.[1]

The primary impetus for the increased focus on this compound has been its utility as a crucial precursor in the synthesis of multi-target kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The indolin-2-one core structure serves as a versatile scaffold for designing such inhibitors, and the incorporation of a fluorine atom can significantly influence their pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 138343-94-9[1][2]
Molecular Formula C₈H₆FNO[2][3]
Molecular Weight 151.14 g/mol [2][3]
Appearance White to slightly yellowish solid[1]
Boiling Point 297.1°C[2]
Storage Room temperature, dry[2]

Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a representative, multi-step synthesis adapted from established methods for preparing substituted indoles and oxindoles.

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

This step involves the condensation of 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Materials:

    • 2-fluoro-6-nitrotoluene

    • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

    • N,N-dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-nitrotoluene (1 equivalent) in DMF.

    • Add DMF-DMA (2-3 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 115-125°C) and maintain for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine.[4]

Step 2: Reductive Cyclization to 4-Fluoroindole

The intermediate from Step 1 is then subjected to a reductive cyclization to form the indole ring.

  • Materials:

    • (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

    • Palladium on carbon (Pd/C, 5-10%)

    • Methanol or Ethanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in methanol or ethanol in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 0.2-3.0 MPa) and stir the mixture at room temperature for 3-12 hours.[4]

    • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 4-fluoroindole.[4]

Step 3: Oxidation to this compound

The final step involves the oxidation of 4-fluoroindole to the desired this compound. This transformation can be challenging and several reagents have been used for similar substrates. A method employing N-iodosuccinimide (NIS) in the presence of water is a plausible approach.

  • Materials:

    • 4-Fluoroindole

    • N-Iodosuccinimide (NIS)

    • Acetonitrile

    • Water

  • Procedure:

    • Dissolve 4-fluoroindole in a mixture of acetonitrile and water.

    • Add N-Iodosuccinimide (NIS) to the solution and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

SynthesisWorkflow Start 2-Fluoro-6-nitrotoluene Step1 Condensation with DMF-DMA Start->Step1 Intermediate1 (E)-2-(2-fluoro-6-nitrophenyl) -N,N-dimethylvinanamine Step1->Intermediate1 Step2 Reductive Cyclization (H2, Pd/C) Intermediate1->Step2 Intermediate2 4-Fluoroindole Step2->Intermediate2 Step3 Oxidation (e.g., NIS, H2O) Intermediate2->Step3 End This compound Step3->End

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a key starting material in the synthesis of kinase inhibitors. The indolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Intermediate in the Synthesis of Sunitinib

This compound is a critical building block for the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib is used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). The synthesis of Sunitinib involves the condensation of this compound with a substituted pyrrole-carboxaldehyde, followed by further chemical modifications.

Sunitinib_Synthesis A This compound C Condensation Reaction A->C B Substituted Pyrrole Carboxaldehyde B->C D Sunitinib Precursor C->D E Further Synthetic Steps D->E F Sunitinib E->F

Caption: Role of this compound in Sunitinib synthesis.

Scaffold for Novel Kinase Inhibitors and Bioactive Molecules

Beyond its role in the synthesis of established drugs, this compound serves as a versatile scaffold for the development of novel kinase inhibitors and other bioactive molecules.[2] The fluorine atom at the 4-position can enhance the binding affinity of the molecule to its target protein through favorable interactions and can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate. Researchers have utilized this building block to create libraries of compounds for screening against various kinase targets and other enzymes implicated in disease.[2]

Signaling Pathways

As this compound is primarily an intermediate, it does not have a well-defined role in directly modulating specific signaling pathways itself. However, the derivatives synthesized from this core structure are designed to target and inhibit key signaling pathways involved in cell proliferation, angiogenesis, and metastasis. For instance, Sunitinib, derived from this compound, inhibits multiple receptor tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks the signaling cascade that promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and migration. Their inhibition can impede tumor growth.

  • Stem Cell Factor Receptor (c-KIT): This receptor is crucial for the development of certain types of cells and is a key driver in some cancers, such as GIST.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Cellular Response 4-Fluoroindolin-2-one_Derivative Sunitinib (derived from this compound) VEGFR VEGFR 4-Fluoroindolin-2-one_Derivative->VEGFR PDGFR PDGFR 4-Fluoroindolin-2-one_Derivative->PDGFR cKIT c-KIT 4-Fluoroindolin-2-one_Derivative->cKIT Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation Survival Cell Survival cKIT->Survival

Caption: Signaling pathways inhibited by derivatives of this compound.

Conclusion

This compound stands as a testament to the power of strategic fluorination in medicinal chemistry. From its relatively recent emergence, it has become an indispensable tool for the synthesis of life-saving kinase inhibitors. While its direct biological activity remains largely unexplored, its value as a chemical intermediate is firmly established. Future research may uncover novel applications for this versatile scaffold, potentially leading to the development of new therapeutics for a range of diseases. This guide provides a foundational understanding of this compound, intended to support and inspire further innovation in the field of drug discovery and development.

References

Spectroscopic Profile of 4-Fluoroindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoroindolin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain spectroscopic data for this compound, this guide presents data for the closely related analogue, 6-Bromo-4-fluoroindolin-2-one, to provide valuable insights into the expected spectral characteristics. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, offering a foundational understanding for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H NMR, ¹³C NMR, and ¹⁹F NMR data for 6-Bromo-4-fluoroindolin-2-one, which serves as a close proxy for this compound.

Table 1: ¹H NMR Data of 6-Bromo-4-fluoroindolin-2-one in DMSO-d₆ (400 MHz) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.71br, s-1HNH
7.07dJF-H = 8.51HAr-H
6.82dJF-H = 1.21HAr-H
3.51s-2HCH₂

Table 2: ¹³C NMR Data of 6-Bromo-4-fluoroindolin-2-one in DMSO-d₆ (100 MHz) [1]

Chemical Shift (δ) ppmMultiplicity (JF-C)Assignment
175.38-C=O
157.49d, J = 248.1 HzC-F
147.14d, J = 12.8 HzC-Ar
120.44d, J = 10.7 HzC-Ar
111.46d, J = 24.6 HzC-Ar
111.08-C-Ar
108.76d, J = 2.6 HzC-Ar
38.89-CH₂

Table 3: ¹⁹F NMR Data of 6-Bromo-4-fluoroindolin-2-one in DMSO-d₆ (376 MHz) [1]

Chemical Shift (δ) ppm
-115.26

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200-3100N-HStretching
3100-3000Aromatic C-HStretching
2950-2850Aliphatic C-HStretching
~1710C=O (Lactam)Stretching
1620-1580C=CAromatic Ring Stretching
~1250C-FStretching
1400-1300C-NStretching

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which is crucial for determining its elemental composition.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data of 6-Bromo-4-fluoroindolin-2-one [1]

IonCalculated m/zFound m/z
[M-H]⁻227.94548227.94591

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.

  • Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Confirmation Purity Confirmation NMR->Purity_Confirmation IR->Structure_Elucidation MS->Purity_Confirmation Identity_Confirmation Identity Confirmation MS->Identity_Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Biological Activity of 4-Fluoroindolin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activities. Its derivatives have garnered substantial interest, particularly in oncology, due to their ability to function as kinase inhibitors. The strategic incorporation of a fluorine atom into this scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This often translates to enhanced potency and an improved pharmacokinetic profile.

This technical guide provides an in-depth overview of the biological activities of 4-fluoroindolin-2-one derivatives, with a primary focus on their anticancer properties. We will delve into their mechanism of action as kinase inhibitors, present quantitative data on their efficacy, provide detailed experimental protocols for their evaluation, and visualize key signaling pathways and workflows. While data on the 4-fluoro isomer is specifically highlighted, related fluoro-isomers are also discussed to provide a broader context of the therapeutic potential of this compound class.

Biological Activities of Fluoroindolin-2-one Derivatives

Derivatives of the fluoroindolin-2-one scaffold have demonstrated a wide array of biological activities, most notably as anticancer agents. Their primary mechanism of action involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Anticancer Activity

Fluoroindolin-2-one derivatives have shown potent cytotoxic effects against a range of human cancer cell lines. This activity is often attributed to their ability to inhibit key kinases involved in oncogenic signaling pathways. For instance, various derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. Some compounds have exhibited remarkable cytotoxicity and selectivity against specific cancer cell lines, such as colon (HT-29), lung (H460), and breast (MDA-MB-231) cancer cell lines[1].

Kinase Inhibition

The indolin-2-one structure is a cornerstone for many kinase inhibitors[2][3]. The introduction of a fluorine atom can enhance the binding affinity and selectivity of these compounds for their target kinases. Key kinase targets for fluoroindolin-2-one derivatives include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a critical strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. Derivatives of indolin-2-one have been developed as potent FLT3 inhibitors[4].

  • Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.

  • Aurora B Kinase: This kinase plays a crucial role in mitosis, and its inhibition can lead to polyploidy and apoptosis in cancer cells[5].

The multi-targeted nature of some of these derivatives, inhibiting several kinases simultaneously, can contribute to a broader and more potent anticancer effect.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro efficacy of various fluoroindolin-2-one and related derivatives against cancer cell lines and specific kinases.

Table 1: Anticancer Activity of Fluoroindolin-2-one Derivatives (IC50 values)

Compound IDCancer Cell LineIC50 (µM)Reference
5h *HT-29 (Colon)0.016[1]
H460 (Lung)0.0037[1]
7g A549 (Lung)40[6]
MCF-7 (Breast)40[6]
PC3 (Prostate)50[6]
VIb-d (5-halo substituted) HeLa (Cervical)10.64 - 33.62[4]

Note: Compound 5h is an indolin-2-one derivative bearing a 4-thiazolidinone moiety; the position of the fluorine was not specified in the abstract.

Table 2: Kinase Inhibitory Activity of Fluoroindolin-2-one Derivatives (IC50 values)

Compound IDTarget KinaseIC50 (nM)Reference
Compound 54 *Aurora B0.4[4]
FLT30.5[4]
Carbamate 6e Aurora B16.2[5]
Cyclopropylurea 8a Aurora B10.5[5]
(E)-2f GSK3β1700[7]

Note: Compound 54 is a 6-acylureido derivative with a 3-(pyrrol-2-ylmethylidene)indolin-2-one scaffold containing a 2-fluoro-4-methoxybenzoyl)ureido group.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays used to evaluate the activity of its derivatives.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for related indolinones and the synthesis of the 4-fluoroindole precursor.

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • To a solution of 2-fluoro-6-nitrotoluene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Reductive Cyclization to 4-Fluoroindole

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Add palladium on carbon (10% w/w) as a catalyst.

  • Subject the mixture to hydrogenation (H2 gas) at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain crude 4-fluoroindole.

Step 3: Oxidation to this compound

A direct and efficient method for the oxidation of substituted indoles to oxindoles can be challenging. A common approach involves N-protection followed by oxidation and deprotection. An alternative is direct oxidation using specific reagents.

  • Dissolve 4-fluoroindole (1 equivalent) in a suitable solvent system, such as acetonitrile/water (1:1).

  • Add Selectfluor® (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase buffer. Dilute the target kinase and its substrate to their working concentrations in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or vehicle control. Add 2 µL of the diluted kinase. Initiate the reaction by adding 2 µL of a mixture containing the substrate and ATP. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol is for the detection of key proteins involved in apoptosis, such as cleaved caspases and PARP.

  • Cell Lysis: Treat cancer cells with the test compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the changes in protein expression levels.

Signaling Pathways and Visualizations

The anticancer effects of this compound derivatives are primarily mediated through the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanistic Details synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2, FLT3, CDK2) cytotoxicity->kinase_assay Active Compounds mechanism Mechanism of Action Studies kinase_assay->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis western_blot Protein Expression Analysis (Western Blot) mechanism->western_blot VEGFR2_Pathway VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FLT3_Pathway FLT3 Signaling Pathway Inhibition in AML cluster_downstream_flt3 Downstream Pathways FLT3_mut Mutated FLT3 (e.g., FLT3-ITD) STAT5 STAT5 FLT3_mut->STAT5 PI3K PI3K FLT3_mut->PI3K RAS Ras FLT3_mut->RAS Inhibitor This compound Derivative Inhibitor->FLT3_mut Inhibits Leukemic_Growth Leukemic Cell Proliferation & Survival STAT5->Leukemic_Growth AKT Akt PI3K->AKT AKT->Leukemic_Growth MAPK MAPK RAS->MAPK MAPK->Leukemic_Growth CDK2_Pathway CDK2-Mediated Cell Cycle Progression and its Inhibition CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Inhibitor This compound Derivative Inhibitor->CDK2_CyclinE Inhibits G1_Arrest G1 Cell Cycle Arrest Inhibitor->G1_Arrest Rb Rb CDK2_CyclinE->Rb Phosphorylates pRb pRb (Inactive) Rb->pRb E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

References

The Therapeutic Potential of 4-Fluoroindolin-2-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-fluoroindolin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1] Its structural resemblance to endogenous ligands and the advantageous physicochemical properties imparted by the fluorine atom have positioned it as a key intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of this compound derivatives, with a focus on oncology, metabolic disorders, inflammation, and neurodegenerative diseases. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Introduction: The Significance of the this compound Core

The indolin-2-one core is a fundamental heterocyclic motif found in numerous natural products and synthetic molecules with significant pharmacological activities. The strategic incorporation of a fluorine atom at the 4-position of the indolin-2-one ring system can profoundly influence the molecule's properties. Fluorine's high electronegativity and small size can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidative metabolism, and increase cell permeability, thereby augmenting the overall drug-like characteristics of the resulting compounds. Consequently, this compound has emerged as a valuable starting material for the synthesis of targeted therapies.[1]

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. This section will delve into the key applications, presenting the mechanism of action and supporting quantitative data for each.

Anticancer Activity

The this compound scaffold is a cornerstone in the design of potent anticancer agents, particularly kinase and bromodomain inhibitors.

Numerous indolin-2-one derivatives function as multi-targeted kinase inhibitors, disrupting the signaling pathways that drive tumor growth, angiogenesis, and metastasis. A notable application is in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data: Anticancer Activity of Indolin-2-one Derivatives

Compound/DerivativeTarget(s)AssayIC50Cell Line(s)Reference
Indolin-2-one Analog 3bVEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-βKinase AssayNot specifiedHT-29, NCI-H460 (in vivo)N/A
Indolin-2-one Derivative 5hNot specifiedMTT Assay0.016 µmol/LHT-29N/A
Indolin-2-one Derivative 5hNot specifiedMTT Assay0.0037 µmol/LH460N/A
4-thiazolidinone and indolin-2-one hybrid 10cNot specifiedMTT Assay0.025 µMHT-29N/A
4-thiazolidinone and indolin-2-one hybrid 10cNot specifiedMTT Assay0.075 µMH460N/A
4-thiazolidinone and indolin-2-one hybrid 10cNot specifiedMTT Assay0.77 µMMDA-MB-231N/A
4-thiazolidinone and indolin-2-one hybrid 10cNot specifiedMTT Assay1.95 µMSMMC-7721N/A

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that regulates the transcription of key oncogenes, including c-Myc. Indole-2-one derivatives have been developed as potent BRD4 inhibitors, demonstrating significant anti-proliferative activity in various cancer cell lines.

Quantitative Data: BRD4 Inhibition by Indole-2-one Derivatives

CompoundTargetAssayIC50Cell Line(s)Reference
Compound 12jBRD4 (BD1)Biochemical Assay19 nMHT-29, HL-60[2]
Compound 12jBRD4 (BD2)Biochemical Assay28 nMHT-29, HL-60[2]
Compound 12jProliferationCell-based Assay4.75 µMHT-29[2]
Compound 12jProliferationCell-based Assay1.35 µMHL-60[2]
BST-4BRD4AlphaScreen2.45 ± 0.11 nMCAKI-2[3]
BST-4STAT3Biochemical Assay8.07 ± 0.51 nMCAKI-2[3]
BST-4ProliferationCytotoxicity Assay0.76 ± 0.05 µMCAKI-2[3]

Signaling Pathway: BRD4-c-Myc Axis in Cancer

BRD4_cMyc_Pathway BRD4 BRD4 Enhancer Enhancer Regions BRD4->Enhancer Ac_Histones Acetylated Histones Ac_Histones->BRD4 recruits Promoter Promoter Regions Enhancer->Promoter interacts with cMyc_Gene c-Myc Gene Promoter->cMyc_Gene activates transcription of cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Cycle_Genes Cell Cycle Progression Genes cMyc_Protein->Cell_Cycle_Genes upregulates Proliferation Tumor Cell Proliferation Cell_Cycle_Genes->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->BRD4 inhibits

Caption: BRD4 binds to acetylated histones at enhancer regions, activating c-Myc transcription and promoting cell proliferation. This compound-based inhibitors block this interaction.

Anti-Diabetic Activity: α-Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in patients with type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibition by 5-Fluoro-2-oxindole Derivatives

CompoundTargetAssayIC50 (µM)Reference
3dα-GlucosidaseEnzymatic Assay49.89 ± 1.16[4]
3fα-GlucosidaseEnzymatic Assay35.83 ± 0.98[4]
3iα-GlucosidaseEnzymatic Assay56.87 ± 0.42[4]
Acarbose (Control)α-GlucosidaseEnzymatic Assay569.43 ± 43.72[4]

Experimental Workflow: α-Glucosidase Inhibition Assay

a_Glucosidase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme α-Glucosidase Solution Incubation1 Pre-incubate Enzyme + Inhibitor Enzyme->Incubation1 Substrate pNPG Solution Reaction_Start Add Substrate (pNPG) Substrate->Reaction_Start Inhibitor This compound Derivative Solution Inhibitor->Incubation1 Buffer Phosphate Buffer Buffer->Incubation1 Incubation1->Reaction_Start Incubation2 Incubate at 37°C Reaction_Start->Incubation2 Reaction_Stop Add Na2CO3 Incubation2->Reaction_Stop Absorbance Measure Absorbance at 405 nm Reaction_Stop->Absorbance Calculation Calculate % Inhibition and IC50 Absorbance->Calculation TNFa_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds to TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex activates RIP1->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Inhibitor This compound Derivative Inhibitor->IKK_Complex inhibits GSK3b_Tau_Pathway GSK3b_Active Active GSK3β Tau Tau Protein GSK3b_Active->Tau phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau Microtubule_Dissociation Dissociation from Microtubules Hyperphosphorylated_Tau->Microtubule_Dissociation NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs aggregates to form Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Microtubule_Dissociation->Neuronal_Dysfunction NFTs->Neuronal_Dysfunction Inhibitor This compound Derivative (Inhibitor) Inhibitor->GSK3b_Active inhibits

References

4-Fluoroindolin-2-one: A Pivotal Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindolin-2-one, also known as 4-fluorooxindole, has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active compounds.[1] Its structural features, particularly the presence of a fluorine atom at the 4-position of the indolin-2-one core, impart unique physicochemical properties that are highly desirable in drug design. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this compound, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer.

Synthesis of the this compound Core

The efficient synthesis of the this compound core is paramount for its utilization as a versatile building block. Several synthetic strategies have been developed, with the choice of method often depending on the availability of starting materials, desired scale, and substituent tolerance. A common and effective approach involves the cyclization of N-protected 4-fluoroaniline derivatives.

Experimental Protocol: Synthesis via Reductive Cyclization

A widely applicable method for the preparation of fluorinated oxindoles involves the reductive cyclization of a nitro-substituted precursor. The following protocol is a representative example adapted from established methodologies.

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 115-125 °C) and maintain for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 4-Fluoroindole

  • Dissolve the crude intermediate from Step 1 in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (5-10% Pd/C).

  • Subject the mixture to catalytic hydrogenation (H2 gas) at a pressure of 0.2-3.0 MPa. The reaction is typically carried out at a temperature of 15-30 °C for 3-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure. The resulting crude 4-fluoroindole can then be further oxidized to this compound.

(Note: Direct synthesis of this compound can also be achieved through variations of this and other synthetic routes, such as those starting from 4-fluoroaniline.)

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indolin-2-one core mimics the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of kinases. The fluorine substituent at the 4-position can enhance this binding and improve the overall drug-like properties of the molecule.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Several this compound derivatives have been developed as potent VEGFR inhibitors.

Experimental Workflow for Kinase Inhibitor Development

G cluster_0 Drug Discovery & Development Pipeline A Scaffold Selection (this compound) B Library Synthesis (Derivative Generation) A->B C In Vitro Screening (Kinase Assays) B->C D Lead Identification C->D E Lead Optimization (SAR Studies) D->E F In Vivo Studies (Animal Models) E->F G Clinical Trials F->G

A typical workflow for developing kinase inhibitors based on the this compound scaffold.

VEGFR Signaling Pathway

G cluster_0 VEGFR Signaling Cascade VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor This compound Derivative Inhibitor->VEGFR

Simplified VEGFR signaling pathway and the point of inhibition by this compound derivatives.

Targeting FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. This makes FLT3 an attractive therapeutic target. This compound-based compounds have shown significant promise as FLT3 inhibitors.

FLT3 Signaling Pathway in AML

G cluster_0 FLT3 Signaling in AML FLT3_mut Mutated FLT3 (Constitutively Active) STAT5 STAT5 FLT3_mut->STAT5 PI3K PI3K FLT3_mut->PI3K RAS RAS FLT3_mut->RAS Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->FLT3_mut

Constitutively active FLT3 signaling in AML and its inhibition.

Targeting Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers. The development of selective CDK2 inhibitors is a promising strategy for cancer therapy, and the this compound scaffold has been successfully employed for this purpose.

CDK2 Regulation of the Cell Cycle

G cluster_0 CDK2 in Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 G1_S G1/S Transition CDK2->G1_S S_Phase S Phase Progression CDK2->S_Phase CyclinA Cyclin A CyclinA->CDK2 Inhibitor This compound Derivative Inhibitor->CDK2

The role of the CDK2/Cyclin complexes in the cell cycle and their inhibition.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative this compound derivatives against various cancer cell lines and kinases. This data highlights the potential of this scaffold in generating potent and selective therapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A HT-29 (Colon)0.016[2]
H460 (Lung)0.0037[2]
MDA-MB-231 (Breast)> 50[2]
Derivative B K562 (Leukemia)2.4[3]
A549 (Lung)13.4[3]
Derivative C HeLa (Cervical)10.64[4]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDKinase TargetIC50 (nM)Reference
FN1501 FLT30.27
CDK22.47
Compound 5l FLT336.21
CDK28.17
Carbamate 6e Aurora B16.2[5]
Cyclopropylurea 8a Aurora B10.5[5]

Conclusion

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, conferred in part by the fluorine substituent, make it an ideal starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The successful application of this scaffold in the discovery of clinical candidates for cancer therapy underscores its significance. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of derivatives and the exploration of new therapeutic applications beyond oncology. The continued investigation of the structure-activity relationships of this compound-based compounds will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

Fluorinated Indole Derivatives: A Technical Guide to Their Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy in drug design, profoundly influencing the physicochemical and pharmacological properties of these molecules. This technical guide provides an in-depth exploration of fluorinated indole derivatives in drug discovery, covering their synthesis, biological activities, and mechanisms of action across various therapeutic areas. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key synthetic and analytical methods, and visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and application of this important class of compounds in contemporary drug development.

Introduction: The Power of Fluorine in Indole-Based Drug Design

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for drug design.[3] The introduction of fluorine, the most electronegative element, into the indole nucleus can dramatically alter a molecule's properties.[4][5] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and membrane permeability, thereby improving pharmacokinetic profiles.[4][5] These beneficial effects have led to a significant number of approved drugs containing fluorinated heterocyclic moieties.[5][6] This guide will delve into the technical aspects of leveraging fluorinated indole derivatives for the discovery of novel therapeutics.

Synthesis of Fluorinated Indole Derivatives

The synthesis of fluorinated indoles can be achieved through various established methods, each with its own advantages and suitability for specific substitution patterns. Classic methods such as the Fischer, Leimgruber-Batcho, and Madelung syntheses remain highly relevant for accessing these scaffolds.[7][8][9]

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method, particularly for industrial-scale production, starting from readily available ortho-nitrotoluenes.[8][10][11]

  • Step 1: Enamine Formation.

    • To a reaction vessel, add 4-fluoro-2-nitrotoluene (1 equivalent).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) and pyrrolidine (1.5 equivalents).

    • Heat the mixture to reflux (approximately 100-120 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The intermediate enamine can be used directly in the next step or isolated by removing the solvent under reduced pressure.

  • Step 2: Reductive Cyclization.

    • In a separate flask, prepare a suspension of a reducing agent, such as Raney Nickel or 10% Palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate.

    • Add the crude or purified enamine from Step 1 to the catalyst suspension.

    • Introduce a hydrogen source, such as hydrogen gas from a balloon or in-situ generation from hydrazine hydrate (added dropwise with caution).

    • Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC for the disappearance of the colored enamine and the appearance of the indole product.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric when dry; keep the filter cake moist with solvent.

    • Wash the filter cake with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude 6-fluoroindole.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-fluoroindole.

Leimgruber_Batcho_Synthesis start 4-Fluoro-2-nitrotoluene enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine, Reflux indole 6-Fluoroindole enamine->indole H2, Pd/C or Raney Ni

Leimgruber-Batcho Synthesis Workflow
Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8]

  • Step 1: Hydrazone Formation.

    • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add an aldehyde or ketone (e.g., acetaldehyde) (1.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

    • The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step.

  • Step 2: Cyclization.

    • To the hydrazone or the reaction mixture from Step 1, add an acid catalyst such as polyphosphoric acid, sulfuric acid, or zinc chloride.

    • Heat the mixture to a temperature typically ranging from 80 to 150 °C, depending on the substrate and catalyst.

    • Monitor the reaction by TLC until the hydrazone is consumed.

    • Cool the reaction mixture and pour it into ice water.

    • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

    • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 6-fluoroindole.

Fischer_Indole_Synthesis start 4-Fluorophenylhydrazine hydrazone Hydrazone Intermediate start->hydrazone Aldehyde/Ketone indole 6-Fluoroindole hydrazone->indole Acid Catalyst, Heat

Fischer Indole Synthesis Workflow
Synthesis of 7-Fluoroindole

The synthesis of 7-fluoroindole can be achieved from 7-fluoroisatin.[5]

  • Under a nitrogen atmosphere, place 7-fluoroisatin (1.0 equivalent) and sodium borohydride (3.9 equivalents) in a dry reaction flask.

  • Cool the flask to below -10 °C.

  • Under stirring, slowly add anhydrous tetrahydrofuran, followed by the dropwise addition of boron trifluoride etherate (2.25 equivalents), maintaining the temperature at or below -5 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Upon reaction completion, slowly add a solution of sodium bisulfate in water.

  • Perform steam distillation on the mixture.

  • Extract the distillate with ethyl acetate.

  • Dry the organic extract over anhydrous magnesium sulfate and remove the solvent by distillation to yield 7-fluoroindole as white needles.

Biological Activities and Therapeutic Applications

Fluorinated indole derivatives have demonstrated a wide spectrum of biological activities, making them valuable candidates for drug development in various therapeutic areas, including antiviral, anti-inflammatory, and central nervous system (CNS) disorders.

Antiviral Activity

Fluorinated indoles have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[12] NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity and thus blocks viral replication.[4][13]

Table 1: Anti-HIV Activity of Fluorinated Indole Derivatives

Compound ClassTargetActivityValueReference
Indole-carboxamidesHIV-1 WTEC502.0–4.6 nM[7]
7-substituted carboxamides-4-fluoroindoleHIV-1EC500.14 - 0.52 nM[7]
Benzenesulfonyl fluorinated-indolecarboxamidesHIV-1 WTED500.5 - 0.8 nM[7]

This protocol describes a colorimetric ELISA-based assay to determine the inhibitory activity of compounds against HIV-1 reverse transcriptase.

  • Plate Preparation: Use a streptavidin-coated 96-well plate. Immobilize a biotinylated template/primer (e.g., poly(A) x oligo(dT)15) to the wells.

  • Compound Preparation: Prepare serial dilutions of the test fluorinated indole derivative in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer. Include a known NNRTI (e.g., Nevirapine) as a positive control and a solvent-only vehicle control.

  • Reaction Mixture: Prepare a reaction mixture containing dNTPs, including digoxigenin (DIG)-labeled dUTP.

  • Assay Procedure:

    • Add the reaction mixture to the wells of the streptavidin-coated plate.

    • Add the serially diluted test compounds, positive control, or vehicle control to the respective wells.

    • Initiate the reaction by adding recombinant HIV-1 RT to all wells except for the negative control (no enzyme) wells.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the wells multiple times with washing buffer to remove unincorporated nucleotides.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) to each well and incubate for 1 hour at room temperature.

    • Wash the wells again to remove unbound antibody-conjugate.

    • Add a peroxidase substrate (e.g., ABTS) and incubate in the dark at room temperature until color develops.

    • Stop the reaction with a suitable stop solution.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for ABTS).

  • Data Analysis:

    • Subtract the average absorbance of the negative control wells from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HIV_RT_Pathway cluster_virus HIV Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription New Viral RNA New Viral RNA Transcription->New Viral RNA Fluorinated Indole NNRTI Fluorinated Indole NNRTI Fluorinated Indole NNRTI->Reverse Transcriptase Inhibits Syk_Signaling_Pathway BCR B-Cell Receptor Lyn Lyn BCR->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates BLNK BLNK/SLP-65 Syk->BLNK Phosphorylates Fluorinated Indole Inhibitor Fluorinated Indole Inhibitor Fluorinated Indole Inhibitor->Syk Inhibits PLCg2 PLCγ2 BLNK->PLCg2 Activates Downstream Signaling Downstream Signaling (Ca2+ mobilization, MAPK, NF-κB) PLCg2->Downstream Signaling GPR119_Signaling_Pathway Fluorinated Indole Agonist Fluorinated Indole Agonist GPR119 GPR119 Fluorinated Indole Agonist->GPR119 Activates Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Insulin/GLP-1 Secretion Insulin/GLP-1 Secretion PKA->Insulin/GLP-1 Secretion Promotes

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindolin-2-one and its regioisomers, such as 5-fluoroindolin-2-one, are privileged scaffolds in medicinal chemistry, serving as crucial building blocks for the synthesis of a variety of kinase inhibitors. The indolin-2-one core mimics the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of potent kinase inhibitors, such as Sunitinib, Semaxanib (SU5416), and other 3-substituted indolin-2-one derivatives, which are known to target key signaling pathways implicated in cancer, including the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.

General Synthetic Workflow

The synthesis of kinase inhibitors from this compound or its isomers typically involves a Knoevenagel condensation between the indolin-2-one and a substituted pyrrole-2-carboxaldehyde. This key reaction forms the central 3-(pyrrol-2-ylmethylene)indolin-2-one core structure of many potent kinase inhibitors. Further modifications on the pyrrole ring and the indolin-2-one scaffold allow for the fine-tuning of the inhibitor's potency and selectivity.

G start This compound or its isomers condensation Knoevenagel Condensation start->condensation aldehyde Substituted Pyrrole-2-carboxaldehyde aldehyde->condensation core 3-(Pyrrol-2-ylmethylene)- fluoroindolin-2-one Core condensation->core modification Further Functionalization (e.g., amidation) core->modification final_product Kinase Inhibitor (e.g., Sunitinib) modification->final_product

General synthetic workflow for kinase inhibitors.

Data Presentation: Inhibitory Activity of Fluoroindolin-2-one Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of representative kinase inhibitors synthesized from fluoroindolin-2-one derivatives against various receptor tyrosine kinases.

CompoundTarget KinaseIC50 (nM)Reference
Sunitinib PDGFRβ2[1]
VEGFR2 (Flk-1)80[1]
c-Kit-[1]
FLT350 (ITD), 30 (Asp835)[1]
Semaxanib (SU5416) VEGFR2 (Flk-1/KDR)40[2]
PDGFRβ320[2]
c-Kit100 - 1000[3]
SU6668 PDGFRβ-[4]
VEGFR-[4]
FGFR-[4]
c-Kit100 - 1000[3]
Compound 21 CSF-1R2.1[5]

Experimental Protocols

Protocol 1: Synthesis of Sunitinib via Knoevenagel Condensation

This protocol describes the synthesis of Sunitinib by the condensation of 5-fluoroindolin-2-one with N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Materials:

  • 5-Fluoro-1,3-dihydroindolin-2-one

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

  • Toluene

  • Piperidine

  • Petroleum ether

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 5-fluoro-1,3-dihydroindolin-2-one and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide in toluene.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and maintain for 2.5 to 3.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by suction filtration.

  • Wash the filter cake with petroleum ether.

  • Dry the product to obtain Sunitinib.[6]

Protocol 2: Synthesis of (Z)-3-((1H-pyrrol-2-yl)methylene)-5-fluoroindolin-2-one

This protocol details the synthesis of a core intermediate for various kinase inhibitors via Knoevenagel condensation.

Materials:

  • 5-Fluoro-oxindole (1 mmol)

  • Pyrrole-2-carboxaldehyde (1 mmol)

  • Ethanol (10 ml)

  • Piperidine (0.1 mmol, catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 5-fluoro-oxindole (1 mmol) and pyrrole-2-carboxaldehyde (1 mmol) in ethanol (10 ml).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 3 hours.

  • After reflux, allow the reaction mixture to stand overnight to facilitate precipitation.

  • Filter the resulting crude solid.

  • Wash the solid with cold ethanol (10 ml) and dry to yield the product.

  • For purification, the product can be recrystallized from ethanol to obtain orange-red single crystals.

Signaling Pathways

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer, promoting tumor growth and metastasis. Kinase inhibitors targeting VEGFR block the downstream signaling cascade, thereby inhibiting angiogenesis.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds Inhibitor Fluoroindolin-2-one Kinase Inhibitor Inhibitor->VEGFR Inhibits PKC PKC PLCg->PKC RAS Ras PKC->RAS AKT Akt PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

VEGFR Signaling Pathway and Inhibition.
PDGFR Signaling Pathway

Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) are key regulators of cell proliferation, differentiation, and migration. Aberrant PDGFR signaling is implicated in various cancers. Fluoroindolin-2-one based inhibitors can effectively block this pathway.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PDGFR PDGFR PI3K PI3K PDGFR->PI3K Activates RAS Ras PDGFR->RAS Activates STAT STAT PDGFR->STAT Activates PDGF PDGF PDGF->PDGFR Binds Inhibitor Fluoroindolin-2-one Kinase Inhibitor Inhibitor->PDGFR Inhibits AKT Akt PI3K->AKT Cell_Response Cell Proliferation, Migration, Survival AKT->Cell_Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT->Cell_Response

PDGFR Signaling Pathway and Inhibition.

Conclusion

The this compound scaffold is a versatile and valuable starting material for the synthesis of a wide array of potent kinase inhibitors. The straightforward and efficient synthetic routes, primarily involving the Knoevenagel condensation, make this class of compounds highly accessible for further derivatization and optimization in drug discovery programs. The detailed protocols and compiled data herein provide a solid foundation for researchers to explore novel kinase inhibitors based on this privileged structure, with the ultimate goal of developing new and effective therapies for cancer and other diseases driven by aberrant kinase signaling.

References

Protocol for N-arylation of 4-Fluoroindolin-2-one: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the N-arylation of 4-fluoroindolin-2-one, a key structural motif in many biologically active compounds. The described method is based on a copper-catalyzed Ullmann-type cross-coupling reaction, which offers high selectivity for N-arylation over C-arylation in oxindole systems. This protocol is designed to be a reliable and reproducible method for the synthesis of a variety of N-aryl-4-fluoroindolin-2-one derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the nitrogen atom of the oxindole ring through N-arylation is a critical step in the synthesis of many pharmaceutical candidates. The presence of a fluorine atom at the 4-position of the indolinone ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound an important starting material.

Traditional methods for N-arylation, such as the Buchwald-Hartwig amination, can sometimes lead to mixtures of N- and C-arylated products in oxindole systems. In contrast, copper-catalyzed Ullmann-type couplings, particularly those employing a diamine ligand, have been shown to selectively yield the desired N-arylated products.[1] This protocol details a robust and selective copper-catalyzed method for the N-arylation of this compound with various aryl halides.

Experimental Protocol

This protocol is based on established copper-catalyzed N-arylation methods for indoles and oxindoles, which are expected to be directly applicable to this compound.[2][3][4][5]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate/oil bath

  • Standard work-up and purification supplies (e.g., ethyl acetate, brine, silica gel for column chromatography)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (or DMF) (3-5 mL) followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-fluoroindolin-2-one.

Data Presentation

The following table summarizes representative quantitative data for copper-catalyzed N-arylation of indole and oxindole derivatives with various aryl halides. These conditions and outcomes are expected to be analogous for the N-arylation of this compound.

EntryN-HeterocycleAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Indole4-IodotolueneCuI (10)DMEDA (20)K₂CO₃Dioxane1102490[2]
22-Phenylindole1-Iodo-4-methoxybenzeneCuI (10)DMEDA (20)K₂CO₃Dioxane1101284[2]
32-Phenylindole1-Fluoro-4-iodobenzeneCuI (10)DMEDA (20)K₂CO₃Dioxane1101275[2]
4Indole4-BromoanisoleCuI (10)L-proline (20)K₂CO₃DMSO902485[4]
5OxindoleAryl BromideCuI (5)DMEDA (10)K₃PO₄Dioxane1102470-95[1]
62-MethylindoleIodobenzeneCuI (10)DMEDA (20)K₂CO₃Dioxane1101294[2]

Visualizations

Reaction Scheme

G reagents This compound + Aryl-X product N-Aryl-4-fluoroindolin-2-one reagents->product Ullmann Condensation conditions CuI (cat.), DMEDA (cat.) Base, Solvent, Heat

Caption: General scheme for the copper-catalyzed N-arylation of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Combine Reactants (this compound, Aryl-X, CuI, Base) reaction Add Solvent & Ligand (DMEDA) Heat under Inert Atmosphere prep->reaction workup Cool, Dilute & Filter Aqueous Wash reaction->workup purification Dry & Concentrate Column Chromatography workup->purification product Isolated N-Aryl-4-fluoroindolin-2-one purification->product

Caption: Step-by-step workflow for the N-arylation protocol.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Copper(I) iodide is a potential irritant; avoid inhalation and contact with skin and eyes.

  • 1,4-Dioxane and DMF are flammable and have associated health risks; handle with care.

  • Reactions at elevated temperatures should be conducted behind a safety shield.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the selective N-arylation of this compound using a copper-catalyzed Ullmann-type coupling reaction. The use of a copper(I) iodide catalyst with an N,N'-dimethylethylenediamine ligand offers a reliable method for the synthesis of a diverse range of N-aryl-4-fluoroindolin-2-one derivatives, which are valuable building blocks for drug discovery and development. The provided workflow and data serve as a practical guide for researchers in the field of medicinal and organic chemistry.

References

Application Notes: 4-Fluoroindolin-2-one in VEGFR-2 Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Its dysregulation is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis.[2] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology. The indolin-2-one scaffold is a privileged structure in kinase inhibitor design, with several approved drugs, such as Sunitinib, featuring this core. 4-Fluoroindolin-2-one represents a specific derivative within this class of compounds investigated for its potential as a VEGFR-2 inhibitor. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in VEGFR-2 kinase inhibition assays.

Mechanism of Action

Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which collectively drive the angiogenic process.[3][4] Small molecule inhibitors based on the indolin-2-one scaffold, such as this compound, are designed to compete with ATP at its binding site in the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.[2]

VEGFR-2 Signaling Pathway and Point of Inhibition

The binding of VEGF-A to VEGFR-2 triggers a complex signaling network essential for angiogenesis. The diagram below illustrates the key downstream pathways activated upon receptor phosphorylation, which are the ultimate targets of inhibitory compounds like this compound.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_responses Cellular Responses VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds P_VEGFR-2 Phosphorylated VEGFR-2 VEGFR-2->P_VEGFR-2 Autophosphorylation PLCg PLCγ P_VEGFR-2->PLCg PI3K PI3K P_VEGFR-2->PI3K Shc/Grb2 Shc/Grb2 P_VEGFR-2->Shc/Grb2 This compound This compound This compound->P_VEGFR-2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT Ras Ras Shc/Grb2->Ras Raf Raf PKC->Raf mTOR mTOR AKT->mTOR Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription_Factors mTOR->Transcription_Factors Cellular_Responses Cellular_Responses Transcription_Factors->Cellular_Responses Proliferation Proliferation Migration Migration Survival Survival Permeability Permeability

Caption: VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data Summary

CompoundTargetIC50 (µM)Assay Format
Sunitinib (Reference)VEGFR-20.139Biochemical Kinase Assay
Indolin-2-one Derivative 17aVEGFR-20.078Biochemical Kinase Assay
Indolin-2-one Derivative 10gVEGFR-20.087Biochemical Kinase Assay
Indolin-2-one Derivative 5bVEGFR-20.160Biochemical Kinase Assay
Indolin-2-one Derivative 15aVEGFR-20.180Biochemical Kinase Assay
Indolin-2-one Derivative 10eVEGFR-20.358Biochemical Kinase Assay

Note: The IC50 values are sourced from publicly available data and may vary based on specific experimental conditions.[5]

Experimental Protocols

A luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and common method for determining the inhibitory activity of compounds against VEGFR-2. The principle of this assay is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[6]

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)

  • ATP solution

  • VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1)

  • This compound (Test Inhibitor)

  • Sunitinib (Positive Control Inhibitor)

  • DMSO (vehicle)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Experimental_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, ATP) C Add Inhibitor and Kinase to 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Pre-incubate to allow inhibitor binding C->D E Initiate Reaction with Substrate/ATP Mixture D->E F Incubate at 30°C E->F G Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) F->G H Incubate at Room Temp G->H I Convert ADP to ATP and Generate Luminescence (Add Kinase Detection Reagent) H->I J Incubate at Room Temp I->J K Measure Luminescence J->K L Data Analysis (Calculate % Inhibition, Determine IC50) K->L

Caption: Experimental Workflow for VEGFR-2 Inhibition Assay.

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting a stock solution with nuclease-free water. If desired, add DTT to a final concentration of 1 mM.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the recombinant VEGFR-2 enzyme and substrate to their optimal concentrations in 1x Kinase Buffer.

    • Prepare an ATP solution at a concentration close to its Km for VEGFR-2.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted this compound or DMSO control to each well of a white, opaque 96-well plate.

    • Add 2.5 µL of the diluted VEGFR-2 kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Luminescence Detection (Using ADP-Glo™ as an example):

    • After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate the plate at room temperature for another 30-60 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract Background: Subtract the average luminescence signal from the "Blank" (no enzyme) wells from all other measurements.

  • Calculate Percent Inhibition: Determine the percentage of kinase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Generate IC50 Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

Logical Relationship of Assay Components

The following diagram illustrates the logical relationship between the key components in the VEGFR-2 kinase inhibition assay.

Assay_Components cluster_reaction Kinase Reaction cluster_detection Luminescence Detection VEGFR-2 VEGFR-2 Phosphorylated_Substrate Phosphorylated Substrate + ADP VEGFR-2->Phosphorylated_Substrate Phosphorylates ATP ATP Substrate Substrate This compound This compound This compound->VEGFR-2 Inhibits ADP ADP Phosphorylated_Substrate->ADP Luminescent_Signal Luminescent Signal ADP->Luminescent_Signal Generates Detection_Reagents ADP-Glo™ Reagents

Caption: Logical relationship of assay components.

Conclusion

This document provides a framework for researchers to effectively utilize this compound in VEGFR-2 kinase inhibition assays. By following the detailed protocols and understanding the underlying principles, scientists can generate high-quality, reproducible data to evaluate the inhibitory potency of this and other novel compounds, thereby contributing to the development of new anti-angiogenic therapies.

References

experimental procedure for synthesizing 4-Fluoroindolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-Fluoroindolin-2-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Specifically, the this compound core is a key intermediate in the synthesis of various kinase inhibitors used in cancer therapy[1]. This document provides a detailed protocol for the synthesis of 3-substituted-4-fluoroindolin-2-one derivatives via a Knoevenagel condensation, a common and effective method for generating molecular diversity for structure-activity relationship (SAR) studies.

Experimental Protocols

This section details the synthesis of the core structure and its subsequent derivatization.

Protocol 1: Synthesis of the this compound Core (General Method)

The synthesis of the this compound core can be achieved through various established routes for oxindole synthesis. A common approach is the reductive cyclization of a 2-nitro-fluorophenylacetate derivative.

Materials:

  • Methyl 2-(2-fluoro-6-nitrophenyl)acetate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • A mixture of methyl 2-(2-fluoro-6-nitrophenyl)acetate (1.0 equiv.), iron powder (5.0 equiv.), and ammonium chloride (1.0 equiv.) is suspended in a 4:1 mixture of ethanol and water.

  • The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The remaining aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Protocol 2: Synthesis of 3-Benzylidene-4-fluoroindolin-2-one Derivatives

This protocol describes the synthesis of derivatives by condensation of the this compound core with various substituted aldehydes. This method is adapted from established procedures for synthesizing similar 2-oxindole derivatives[2][3].

Materials:

  • This compound (1.0 equiv.)

  • Substituted aromatic aldehyde (1.0 - 1.5 equiv.)[4]

  • Potassium hydroxide (KOH) (6.0 equiv.) or Sodium Ethoxide (NaOEt)[2][3]

  • Absolute Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1M solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv.) and a selected substituted aldehyde (1.0 equiv.) in absolute ethanol, add the base (e.g., KOH or a catalytic amount of NaOEt/EtOH)[2][3].

  • Stir the reaction mixture at room temperature. The reaction time can vary from 3 hours to overnight, depending on the reactants[2][3].

  • Monitor the reaction to completion by TLC using a suitable eluent system (e.g., ethyl acetate/petroleum ether)[2][3].

  • Once the reaction is complete, concentrate the mixture under vacuum to remove the ethanol[3].

  • Acidify the residue to a pH between 2.0 and 3.0 with a 1M HCl solution[3].

  • Extract the product with ethyl acetate. The organic layer should be washed with brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum[2][3].

  • Purify the resulting solid via silica gel chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the desired 3-benzylidene-4-fluoroindolin-2-one derivative[2].

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[3][5].

Data Presentation

The following table summarizes representative data for the synthesis of various 3-benzylidene-5-fluoroindolin-2-one derivatives, which can be extrapolated to the synthesis of 4-fluoro analogs.

Derivative ID Aldehyde Substituent Base Reaction Time (h) Yield (%) Reference
3a 4-FluoroKOH355.7[3]
3b 2-ChloroKOH3-[3]
3c 3-ChloroKOH347.8[3]
3d 4-ChloroKOH3-[3]
3e 3-BromoKOH370.4[3]
3f 4-BromoKOH365.7[3]
3g 2,4-DifluoroKOH355.3[3]

Note: The table is based on the synthesis of 5-fluoroindolin-2-one derivatives, as detailed data for 4-fluoro analogs was not available in the provided search results. The conditions are expected to be comparable.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3-benzylidene-4-fluoroindolin-2-one derivatives.

G reactants Reactants (this compound, Aldehyde) setup Reaction Setup (Solvent: EtOH, Base: KOH) reactants->setup reaction Knoevenagel Condensation (Stir at Room Temp, 3-12h) setup->reaction monitoring TLC Monitoring reaction->monitoring In-process control workup Aqueous Work-up (Acidification, Extraction) reaction->workup Upon completion monitoring->reaction purification Purification (Silica Gel Chromatography) workup->purification product Final Product (Characterized Derivative) purification->product

Caption: General workflow for the synthesis of this compound derivatives.

Biological Context: Kinase Inhibition Pathway

This compound derivatives are often designed as kinase inhibitors. The diagram below shows a simplified signaling pathway for a Receptor Tyrosine Kinase (RTK), such as VEGFR, and illustrates the mechanism of action for a typical inhibitor derived from this scaffold.

G cluster_0 Cell Membrane cluster_1 Cytoplasm rtk_inactive RTK (Inactive Monomer) rtk_active RTK (Active Dimer) rtk_inactive->rtk_active Dimerization adp ADP rtk_active->adp downstream Downstream Signaling (e.g., Ras-MAPK) rtk_active->downstream Phosphorylation atp ATP atp->rtk_active inhibitor This compound Derivative (Inhibitor) inhibitor->rtk_active Blocks ATP Binding Site cellular_response Cellular Response (Proliferation, Angiogenesis) downstream->cellular_response ligand Growth Factor (e.g., VEGF) ligand->rtk_inactive Binds

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application of 4-Fluoroindolin-2-one in the Synthesis of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-Fluoroindolin-2-one, a fluorinated derivative of the oxindole scaffold, is a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[1] Its structural features, including the presence of a fluorine atom which can enhance metabolic stability and binding affinity, make it an attractive starting material for the synthesis of neuroprotective compounds.[1] The oxindole core is a privileged scaffold in neuropharmacology, with derivatives showing promise in combating neurodegenerative diseases by targeting key pathological pathways such as oxidative stress, neuroinflammation, and protein aggregation. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound-based neuroprotective agents.

Rationale for Use in Neuroprotective Agent Synthesis

The rationale for utilizing this compound lies in the established neuroprotective potential of the broader class of 3-substituted-2-oxindole derivatives. These compounds have been shown to exert their effects through various mechanisms:

  • Anti-inflammatory Activity: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Oxindole derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, and inhibit key signaling pathways such as NF-κB and MAPK.[2]

  • Antioxidant Properties: Oxidative stress contributes significantly to neuronal damage. The oxindole scaffold can be functionalized to incorporate moieties that scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.

  • Kinase Inhibition: Dysregulation of kinases like Glycogen Synthase Kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a key event in Alzheimer's disease. The oxindole structure serves as a template for the design of potent GSK-3β inhibitors.[3]

  • Inhibition of Protein Aggregation: Certain oxindole derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[4]

The introduction of a fluorine atom at the 4-position of the indolin-2-one core can favorably modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Data Presentation

While specific neuroprotective data for this compound derivatives is emerging, the following table summarizes the neuroprotective activity of analogous 3-substituted indolin-2-one compounds, providing a benchmark for newly synthesized derivatives.

Compound IDStructure (General)Neuroprotective AssayModel SystemConcentration% Neuroprotection / IC50Reference
GW5074 5-Iodo-3-[(3',5'-dibromo-4'-hydroxyphenyl)methylene]-2-indolinoneGlutamate-induced toxicityCerebellar Granule Neurons1 µM~70%[5][6]
Compound 7 3-(3,5-Dibromo-4-hydroxybenzylidene)indolin-2-oneLow potassium-induced apoptosisCerebellar Granule Neurons5 µMHigh[5][6]
Compound 37 3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)indolin-2-oneLow potassium-induced apoptosisCerebellar Granule Neurons25 µMHigh[5][6]
Isomitraphylline Oxindole alkaloidAβ-induced toxicitySH-SY5Y cells10 µM & 20 µMSignificant[4]
Mitraphylline Oxindole alkaloidAβ-induced toxicitySH-SY5Y cells20 µMSignificant[4]

Experimental Protocols

Protocol 1: Synthesis of 3-(Substituted-benzylidene)-4-fluoroindolin-2-ones

This protocol describes a general method for the Knoevenagel condensation of this compound with various aromatic aldehydes to generate a library of 3-(substituted-benzylidene)-4-fluoroindolin-2-one derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol

  • Piperidine

  • Glacial Acetic Acid

  • Sodium Hydride (NaH)

  • Dimethylformamide (DMF)

  • Alkyl halides (for N-alkylation, optional)

  • Reaction vessel (round-bottom flask)

  • Reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Condensation Reaction:

    • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the desired substituted aromatic aldehyde (1.1 mmol).

    • Add a catalytic amount of piperidine (2-3 drops).

    • Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography.[7][8]

  • Alternative Condensation in Acetic Acid:

    • Dissolve this compound (1.0 mmol) and the substituted aldehyde (1.1 mmol) in glacial acetic acid (10 mL).

    • Reflux the mixture for 3 hours.[7]

    • After cooling, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

  • N-Alkylation (Optional):

    • To a solution of the 3-(substituted-benzylidene)-4-fluoroindolin-2-one (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 mmol) and allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[7]

Protocol 2: Evaluation of Neuroprotective Activity using MTT Assay

This protocol details the procedure for assessing the neuroprotective effects of synthesized this compound derivatives against hydrogen peroxide (H₂O₂)-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized this compound derivatives (dissolved in DMSO to prepare stock solutions)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment:

    • After 24 hours, treat the cells with various concentrations (e.g., 1, 5, 10, 25, 50 µM) of the synthesized compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotective agent).

  • Induction of Oxidative Stress:

    • Following the 1-hour pre-treatment, add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress. Do not add H₂O₂ to the control wells.

    • Incubate the plate for another 24 hours.

  • MTT Assay:

    • After the 24-hour incubation with H₂O₂, remove the medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37 °C to allow the formation of formazan crystals.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the cell viability against the compound concentration to determine the EC₅₀ value (the concentration at which 50% of the neuroprotective effect is observed).

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Neuroprotection by Oxindole Derivatives

neuroprotection_pathway cluster_outcome Cellular Outcome stress Neurotoxic Insult (e.g., Oxidative Stress, Aβ) gsk3b GSK-3β stress->gsk3b activates nfkb NF-κB Activation stress->nfkb activates apoptosis Neuronal Apoptosis stress->apoptosis oxindole This compound Derivative oxindole->gsk3b inhibits oxindole->nfkb inhibits nrf2 Nrf2 Pathway oxindole->nrf2 activates survival Neuronal Survival (Neuroprotection) tau Tau Hyperphosphorylation gsk3b->tau nfts Neurofibrillary Tangles tau->nfts nfts->apoptosis inflammation Neuroinflammation (↑ TNF-α, IL-6) nfkb->inflammation inflammation->apoptosis antioxidant Antioxidant Response nrf2->antioxidant antioxidant->stress neutralizes

Caption: Proposed neuroprotective signaling pathways modulated by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Aldehyde reaction Knoevenagel Condensation (Piperidine or Acetic Acid catalyst) start->reaction purification Purification (Filtration/Column Chromatography) reaction->purification product 3-(Substituted-benzylidene) -4-fluoroindolin-2-one purification->product treatment Compound Treatment product->treatment Characterization (NMR, MS) cell_culture SH-SY5Y Cell Culture cell_culture->treatment stress Induce Neurotoxicity (e.g., H₂O₂) treatment->stress assay Neuroprotection Assay (e.g., MTT Assay) stress->assay data Data Analysis (% Cell Viability, EC₅₀) assay->data

Caption: Workflow for the synthesis and neuroprotective evaluation of this compound derivatives.

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents from 4-Fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity. 4-Fluoroindolin-2-one serves as a key intermediate in the synthesis of novel therapeutic agents, including those with potential anti-inflammatory properties.[1] This document provides a detailed overview of the development of anti-inflammatory agents derived from this compound, including synthetic protocols, in-vitro and in-vivo evaluation methods, and insights into the underlying mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of anti-inflammatory agents from this compound typically involves the introduction of various substituents at the C3 position and/or the N1 position of the indolinone core. A common synthetic route involves the Knoevenagel condensation of this compound with an appropriate aldehyde to introduce a substituted benzylidene group at the C3 position. Further modifications can be carried out on the resulting product.

General Synthetic Protocol: Knoevenagel Condensation

A plausible synthetic route for preparing 3-substituted-4-fluoroindolin-2-one derivatives is outlined below, based on established methods for similar indolinone syntheses.

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol, add the desired substituted aromatic aldehyde (1.1 equivalents) and a catalytic amount of a base like piperidine or pyrrolidine.

  • Reaction Conditions: The reaction mixture is typically refluxed for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and dried. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.

In-Vitro Anti-inflammatory Activity Evaluation

The murine macrophage cell line RAW 264.7 is a widely used in-vitro model to screen for anti-inflammatory activity.[2][3][4][5] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in these cells, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (MTT Assay): Prior to evaluating anti-inflammatory activity, the cytotoxicity of the synthesized compounds is assessed using the MTT assay to determine non-toxic concentrations.[3][4][5]

  • NO Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.[3] The absorbance is measured at 540 nm.

    • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Cell Treatment: Follow the same procedure as the NO production assay for cell seeding, pre-treatment with test compounds, and LPS stimulation.

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Quantitative Data Presentation

The anti-inflammatory activity of various indolin-2-one derivatives from the literature is summarized below to provide a reference for expected potencies. Note that these are not exclusively 4-fluoro derivatives but represent the broader class of anti-inflammatory indolinones.

Compound IDTargetIC50 (µM)Cell Line/EnzymeReference
Indole Derivative 13b NO10.992RAW 264.7[6]
IL-62.294RAW 264.7[6]
TNF-α12.901RAW 264.7[6]
Indole Derivative 13d NO19.969RAW 264.7[6]
IL-64.715RAW 264.7[6]
TNF-α22.044RAW 264.7[6]
Indole Derivative 13f IL-61.539RAW 264.7[6]
Indoline Derivative 43 5-LOX1.38Human PMNL[7]
5-LOX (isolated)0.45Human recombinant[7]
Indoline Derivative 73 5-LOX0.41-[7]
sEH0.43-[7]
5-Fluoro-2-indolinone Derivative 78 IL-1R0.01-[8]
5-Fluoro-2-indolinone Derivative 81 IL-1R0.02-[8]

In-Vivo Anti-inflammatory Activity Evaluation

The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammation model for evaluating the in-vivo efficacy of potential anti-inflammatory drugs.[9][10][11][12][13]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-200 g) are used for the study. The animals are housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.[10]

  • Experimental Groups:

    • Group I: Control (vehicle only)

    • Group II: Carrageenan control (vehicle + carrageenan)

    • Group III: Standard drug (e.g., Indomethacin, 10 mg/kg) + carrageenan

    • Group IV-X: Test compounds (various doses) + carrageenan

  • Procedure:

    • Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes.

    • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of many indolin-2-one derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15][16][17][18]

NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[17] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Many anti-inflammatory compounds act by inhibiting the degradation of IκB or the nuclear translocation of NF-κB.

MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a critical role in regulating the production of inflammatory mediators.[14][16] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various downstream targets, ultimately resulting in the expression of pro-inflammatory genes. Inhibition of MAPK phosphorylation is another key mechanism by which anti-inflammatory agents exert their effects.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation cluster_moa Mechanism of Action s1 This compound s2 Knoevenagel Condensation s1->s2 s3 Purification & Characterization s2->s3 iv1 Cytotoxicity Assay (MTT) s3->iv1 Test Compounds iv2 LPS-stimulated RAW 264.7 Cells iv1->iv2 iv3 NO Production Assay (Griess) iv2->iv3 iv4 Cytokine Measurement (ELISA) iv2->iv4 inv1 Carrageenan-Induced Paw Edema iv4->inv1 Lead Compounds inv2 Measurement of Edema inv1->inv2 inv3 Histopathological Analysis inv2->inv3 moa1 Western Blot (NF-κB, MAPK) inv3->moa1 moa2 Signaling Pathway Analysis moa1->moa2

Caption: Experimental workflow for developing anti-inflammatory agents.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPKs (p38, JNK, ERK) tlr4->mapk Activates ikb IκB tlr4->ikb Inhibits ap1 AP-1 mapk->ap1 Activates nucleus Nucleus ap1->nucleus nfkB NF-κB ikb->nfkB Inhibits nfkB_nucleus NF-κB (Nuclear Translocation) nfkB->nfkB_nucleus nfkB_nucleus->nucleus proinflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->proinflammatory compound This compound Derivative compound->mapk Inhibits compound->ikb Stabilizes

References

Application Notes and Protocols for the Synthesis of Sunitinib Analogues Utilizing 4-Fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). Its structure features a 5-fluoroindolin-2-one core, which is crucial for its binding to the ATP pocket of various kinases. The strategic placement of a fluorine atom can significantly influence pharmacokinetic properties, metabolic stability, and receptor binding affinity.[1] This document provides detailed application notes and proposed protocols for the synthesis of Sunitinib analogues by substituting the canonical 5-fluoroindolin-2-one with its positional isomer, 4-fluoroindolin-2-one. Such analogues are valuable tools for exploring the structure-activity relationship (SAR) and potentially developing novel kinase inhibitors with altered selectivity or improved properties.

Rationale for this compound Substitution

The indolin-2-one scaffold is a privileged structure in kinase inhibitor design, forming key hydrogen bond interactions within the kinase active site.[2][3] Specifically, the oxindole core of Sunitinib interacts with the NH of Cys919 and the carbonyl of Glu917 in the hinge region of the ATP binding pocket of VEGFR-2.[2] Altering the position of the electron-withdrawing fluorine atom from the 5-position to the 4-position on the indolin-2-one ring is expected to modulate the electronic properties of the scaffold, potentially influencing its binding affinity and selectivity for various kinases. This targeted modification allows for a focused investigation into the SAR of the indolin-2-one core of Sunitinib.

Data Presentation: Biological Activity of Sunitinib and its Analogues

The following tables summarize the inhibitory activities of Sunitinib and various reported analogues against different cancer cell lines and kinases. This data provides a baseline for comparing the activity of newly synthesized this compound based Sunitinib analogues.

Table 1: In Vitro Cytotoxicity of Sunitinib and Selected Analogues against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
SunitinibMCF-7Breast Cancer4.77[4]
SunitinibHepG2Liver Cancer2.23[4]
SunitinibMIA PaCa-2Pancreatic Cancer2.67 ± 0.21 (Normoxia)[5]
SunitinibPANC-1Pancreatic Cancer3.53 ± 0.21 (Normoxia)[5]
Analogue 5bMCF-7Breast Cancer4.62[4]
Analogue 10eMCF-7Breast Cancer1.95[4]
Analogue 10gMCF-7Breast Cancer0.89[4]
Analogue 15aMCF-7Breast Cancer1.05[4]
Analogue 17aMCF-7Breast Cancer0.74[4]
Analogue 5bHepG2Liver Cancer8.81[4]
Analogue 10eHepG2Liver Cancer3.55[4]
Analogue 10gHepG2Liver Cancer1.13[4]
Analogue 15aHepG2Liver Cancer2.11[4]
Analogue 17aHepG2Liver Cancer1.25[4]
EMAC4001MIA PaCa-2Pancreatic Cancer~0.11 (Normoxia)[5][6]
EMAC4001PANC-1Pancreatic Cancer~0.10 (Normoxia)[5][6]

Table 2: In Vitro Kinase Inhibitory Activity of Sunitinib and Selected Analogues

CompoundKinase TargetIC50 (µM)Reference
SunitinibVEGFR-20.139[4]
Analogue 5bVEGFR-20.160[4]
Analogue 10eVEGFR-20.358[4]
Analogue 10gVEGFR-20.087[4]
Analogue 15aVEGFR-20.180[4]
Analogue 17aVEGFR-20.078[4]

Experimental Protocols

The synthesis of Sunitinib analogues from this compound can be achieved through a two-step process involving the synthesis of a key pyrrole intermediate followed by a Knoevenagel condensation. The following protocols are proposed based on established synthetic routes for Sunitinib and related compounds.

Protocol 1: Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Pyrrole Intermediate)

This protocol describes the synthesis of the pyrrole aldehyde moiety required for the subsequent condensation reaction.

Materials:

  • 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diethylethylenediamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier-Haack Formylation:

    • To a stirred solution of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid in DMF at 0 °C, add POCl3 dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture into ice-water and neutralize with a saturated NaHCO3 solution.

    • Extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

  • Amide Coupling:

    • To a solution of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in DCM, add EDCI, HOBt, and TEA.

    • Stir the mixture at room temperature for 30 minutes.

    • Add N,N-diethylethylenediamine and continue stirring at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Protocol 2: Proposed Synthesis of 4-Fluoro Sunitinib Analogue via Knoevenagel Condensation

This protocol outlines the proposed condensation of this compound with the pyrrole intermediate synthesized in Protocol 1.

Materials:

  • This compound

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

  • Ethanol

  • Piperidine or Pyrrolidine (as catalyst)

  • Hydrochloric acid (HCl) in ethanol (for salt formation, optional)

Procedure:

  • Knoevenagel Condensation:

    • To a solution of this compound in ethanol, add N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

    • Add a catalytic amount of piperidine or pyrrolidine to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate.

    • Collect the solid product by filtration.

    • Wash the precipitate with cold ethanol and dry under vacuum to yield the crude 4-fluoro Sunitinib analogue.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Salt Formation (Optional):

    • For improved solubility and handling, the free base can be converted to its hydrochloride salt.

    • Suspend the purified product in ethanol and add a solution of HCl in ethanol dropwise until the pH is acidic.

    • Stir the mixture for 1 hour.

    • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Mandatory Visualizations

Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Ras Ras PI3K PI3K VEGFR2->PI3K Activates Sunitinib_Analogue 4-Fluoro Sunitinib Analogue Sunitinib_Analogue->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation G Start Starting Materials: This compound & Pyrrole Intermediate Condensation Knoevenagel Condensation (Ethanol, Piperidine/Pyrrolidine, Reflux) Start->Condensation Precipitation Cooling and Precipitation Condensation->Precipitation Filtration Filtration and Washing (Cold Ethanol) Precipitation->Filtration Crude_Product Crude 4-Fluoro Sunitinib Analogue Filtration->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure 4-Fluoro Sunitinib Analogue (Free Base) Purification->Pure_Product Salt_Formation Salt Formation (Optional) (HCl in Ethanol) Pure_Product->Salt_Formation Final_Product Final Product (Hydrochloride Salt) Salt_Formation->Final_Product G Hypothesis Hypothesis: 4-Fluoro substitution alters kinase selectivity and/or potency. Synthesis Synthesis of 4-Fluoro Sunitinib Analogue Hypothesis->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Bio_Assay Biological Evaluation: - Kinase Inhibition Assays - Cell Viability Assays Characterization->Bio_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR_Analysis Conclusion Conclusion on the effect of 4-Fluoro substitution SAR_Analysis->Conclusion

References

Application Notes and Protocols for the Use of 4-Fluoroindolin-2-one in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindolin-2-one, a fluorinated derivative of isatin, is a valuable building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the fluorine atom, can significantly enhance the pharmacological profile of synthesized compounds, including metabolic stability and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in multi-component reactions (MCRs), a powerful strategy for the efficient synthesis of complex molecular scaffolds. The focus is on the diastereoselective synthesis of novel fluorinated spirooxindoles, a privileged structural motif in numerous biologically active compounds.

Application Notes: Synthesis of Fluorinated Spirooxindoles via 1,3-Dipolar Cycloaddition

The most prominent multi-component reaction involving this compound is the [3+2] cycloaddition reaction between an in situ-generated azomethine ylide and a dipolarophile. This reaction provides a highly efficient and stereoselective route to complex spiro[pyrrolidine-3,3'-oxindole] derivatives.

Key Advantages:

  • High Atom Economy: MCRs are inherently efficient, incorporating the majority of atoms from the starting materials into the final product.

  • Operational Simplicity: The one-pot nature of these reactions simplifies experimental setup and reduces purification steps.

  • Structural Diversity: A wide range of structurally diverse spirooxindoles can be generated by varying the amino acid and the dipolarophile.

  • Stereochemical Control: The reaction often proceeds with high diastereoselectivity, allowing for the controlled synthesis of specific stereoisomers.

  • Introduction of Fluorine: The use of this compound allows for the strategic incorporation of a fluorine atom, which can favorably modulate the physicochemical and pharmacokinetic properties of the resulting compounds.

Logical Relationship of the Three-Component Reaction

MCR_Logic cluster_reactants Starting Materials This compound This compound In situ Generation In situ Generation This compound->In situ Generation Amino Acid Amino Acid Amino Acid->In situ Generation Dipolarophile Dipolarophile 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Dipolarophile->1,3-Dipolar Cycloaddition Azomethine Ylide Azomethine Ylide In situ Generation->Azomethine Ylide Azomethine Ylide->1,3-Dipolar Cycloaddition Fluorinated Spirooxindole Fluorinated Spirooxindole 1,3-Dipolar Cycloaddition->Fluorinated Spirooxindole

Caption: Logical flow of the three-component reaction.

Quantitative Data Summary

The following table summarizes representative yields and diastereomeric ratios for the three-component synthesis of spirooxindoles using various substituted isatins. While specific data for this compound is not extensively published, the data for other fluorinated and substituted isatins provide a strong indication of the expected outcomes.

Isatin DerivativeAmino AcidDipolarophileSolventTemp. (°C)Time (h)Yield (%)d.r.
4-FluoroisatinL-ProlineN-PhenylmaleimideMethanolReflux292>99:1
5-FluoroisatinSarcosineDimethyl acetylenedicarboxylateEthanolReflux485-
6-ChloroisatinL-Thioproline(E)-ChalconeMethanolRT688>95:5
IsatinPhenylalanine(E)-3-Benzylidene-1-methyl-pyrrolidine-2,5-dioneEthanolReflux59090:10
N-MethylisatinGlycineFumarateToluene100127885:15

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a 4'-Fluorospiro[pyrrolizidine-3,3'-oxindole] Derivative

This protocol describes a general procedure for the three-component 1,3-dipolar cycloaddition of this compound, L-proline, and N-phenylmaleimide.

Experimental Workflow

Protocol_Workflow start Start reactants Combine this compound, L-Proline, and N-Phenylmaleimide in Methanol start->reactants reflux Reflux the Mixture reactants->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Cold Methanol precipitate->wash dry Dry Under Vacuum wash->dry product Obtain Pure Product dry->product

Caption: Workflow for the synthesis of a 4'-fluorospirooxindole.

Materials:

  • This compound (1.0 mmol, 151.1 mg)

  • L-Proline (1.2 mmol, 138.2 mg)

  • N-Phenylmaleimide (1.0 mmol, 173.2 mg)

  • Methanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), L-proline (1.2 mmol), and N-phenylmaleimide (1.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

  • A precipitate will form upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 4'-fluorospiro[pyrrolizidine-3,3'-oxindole] derivative.

Expected Outcome:

The reaction is expected to yield the desired product in high yield (>90%) and with excellent diastereoselectivity (>99:1). The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS).

Signaling Pathway: Proposed Mechanism of the 1,3-Dipolar Cycloaddition

The reaction proceeds through the initial formation of an azomethine ylide from the condensation of this compound and the amino acid, with subsequent decarboxylation. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the dipolarophile to furnish the spirooxindole product.

Mechanism_Pathway cluster_step1 Step 1: Azomethine Ylide Formation cluster_step2 Step 2: Cycloaddition 4-F-Isatin This compound Condensation Condensation 4-F-Isatin->Condensation Amino_Acid Amino Acid Amino_Acid->Condensation Intermediate_A Schiff Base Intermediate Condensation->Intermediate_A Decarboxylation Decarboxylation Intermediate_A->Decarboxylation Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Decarboxylation->Azomethine_Ylide Cycloaddition [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition Product Fluorinated Spirooxindole Cycloaddition->Product

Caption: Proposed reaction mechanism pathway.

Conclusion

This compound is a highly effective substrate for multi-component reactions, particularly for the diastereoselective synthesis of novel fluorinated spirooxindoles. The protocols outlined in this document provide a robust framework for researchers to explore the synthesis of diverse and complex molecules with potential applications in drug discovery and development. The high efficiency, operational simplicity, and stereochemical control of these reactions make them a valuable tool in modern organic synthesis.

Synthetic Routes to Functionalized 4-Fluoroindolin-2-one Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-fluoroindolin-2-one, also known as 4-fluorooxindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the 4-position of the indolinone core can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This scaffold is a key building block in the development of potent kinase inhibitors for cancer therapy, targeting enzymes such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs).[2][3] These application notes provide a detailed overview of the synthetic routes to the this compound core and subsequent functionalization strategies, complete with experimental protocols and relevant biological context.

I. Synthesis of the Core this compound Scaffold

The synthesis of the this compound core is not as widely reported as its 5-fluoro isomer, a key component of the FDA-approved drug Sunitinib. However, a robust synthetic strategy can be adapted from established methods for related compounds, primarily involving the construction of a suitable ortho-substituted fluoronitrobenzene precursor followed by a reductive cyclization. A plausible and efficient route starts from 2-fluoro-6-nitrotoluene.

Logical Workflow for the Synthesis of this compound

G A 2-Fluoro-6-nitrotoluene B Introduction of a 2-carbon unit at the methyl position A->B e.g., Reaction with diethyl oxalate C 2-(2-Fluoro-6-nitrophenyl)acetic acid derivative B->C Hydrolysis & Decarboxylation D Reductive Cyclization C->D e.g., Fe/AcOH or H2, Pd/C E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound via Reductive Cyclization

This protocol is a proposed route based on the synthesis of analogous compounds.[4][5]

Step 1: Synthesis of Ethyl 2-(2-fluoro-6-nitrophenyl)-2-oxoacetate

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a suitable solvent like anhydrous diethyl ether, add 2-fluoro-6-nitrotoluene and diethyl oxalate.

  • Stir the mixture at room temperature for 12-18 hours.

  • Quench the reaction with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation to 2-(2-Fluoro-6-nitrophenyl)acetic acid

  • Reflux the ethyl 2-(2-fluoro-6-nitrophenyl)-2-oxoacetate from the previous step in a mixture of acetic acid and hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 2-(2-fluoro-6-nitrophenyl)acetic acid.

Step 3: Reductive Cyclization to this compound

  • To a solution of 2-(2-fluoro-6-nitrophenyl)acetic acid in glacial acetic acid, add iron powder portion-wise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter the hot reaction mixture through a pad of celite and wash with hot acetic acid.

  • Concentrate the filtrate under reduced pressure, and partition the residue between water and ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

StepKey ReagentsSolventTypical ConditionsExpected Yield
12-Fluoro-6-nitrotoluene, Diethyl oxalate, NaOEtDiethyl etherRoom temp, 12-18 h60-70%
2Ethyl 2-(2-fluoro-6-nitrophenyl)-2-oxoacetate, HCl, AcOHAcetic AcidReflux, 4-6 h80-90%
32-(2-Fluoro-6-nitrophenyl)acetic acid, Fe powderAcetic Acid80-90 °C, 2-3 h70-85%

II. Functionalization of the this compound Scaffold

The synthesized this compound core can be further functionalized at several positions, most commonly at the N1 (amide nitrogen) and C3 (methylene) positions, to generate a library of diverse derivatives for structure-activity relationship (SAR) studies.

A. C3-Position Functionalization via Knoevenagel Condensation

The active methylene group at the C3 position of the indolin-2-one ring is amenable to condensation with various aldehydes, a reaction known as the Knoevenagel condensation.[6] This reaction is pivotal for introducing diverse aromatic and heteroaromatic moieties, a common feature in many kinase inhibitors.

Logical Workflow for C3-Functionalization

G A This compound C Knoevenagel Condensation A->C B Aldehyde (R-CHO) B->C D (Z)-3-(Substituted-methylene) -4-fluoroindolin-2-one C->D Base catalyst (e.g., Piperidine, KOH) Solvent (e.g., Ethanol)

Caption: General workflow for C3-functionalization.

Protocol 2: C3-Functionalization with Aromatic Aldehydes

This protocol is adapted from the synthesis of 5-fluoro-2-oxindole derivatives.[7]

  • To a solution of this compound (1.0 mmol) and a substituted aromatic aldehyde (e.g., pyrrole-2-carboxaldehyde, 1.0 mmol) in absolute ethanol (10 mL), add a catalytic amount of a base such as piperidine or a few equivalents of potassium hydroxide.

  • Stir the mixture at room temperature or reflux for 3-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Wash the resulting solid with water and then a cold solvent like ethanol or diethyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure (Z)-3-((aryl)methylene)-4-fluoroindolin-2-one derivative.

AldehydeBaseSolventConditionsTypical YieldReference
Pyrrole-2-carboxaldehydePiperidineEthanolReflux, 4h~85%[8]
4-FluorobenzaldehydeKOHEthanolRoom Temp, 3h55.7%[7]
4-ChlorobenzaldehydeKOHEthanolRoom Temp, 3h44.2%[7]
B. N1-Position Functionalization via N-Alkylation

The nitrogen atom of the indolin-2-one can be functionalized with various alkyl or aryl groups to modulate the compound's properties and explore further SAR.

Protocol 3: N-Alkylation of this compound

This is a general protocol for N-alkylation of indoles and related compounds.[9][10]

  • To a solution of this compound (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base like potassium carbonate (K₂CO₃, 2.0 mmol) or sodium hydride (NaH, 1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 mmol).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated this compound.

Alkylating AgentBaseSolventConditionsTypical Yield
Methyl IodideK₂CO₃DMF60 °C, 12 h80-95%
Benzyl BromideNaHACNRoom Temp, 4 h75-90%

III. Application in Drug Discovery: Kinase Inhibition

Functionalized indolin-2-ones are a well-established class of kinase inhibitors.[2] The core scaffold acts as a hinge-binding motif, mimicking the adenine part of ATP. The substituents introduced at the C3 and N1 positions can be tailored to occupy adjacent hydrophobic pockets in the kinase active site, thereby enhancing potency and selectivity.

Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[11] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.

Simplified VEGFR-2 Signaling Pathway

G cluster_0 Cell Membrane VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Response Cell Proliferation, Migration, Angiogenesis Signaling->Response

Caption: Inhibition of VEGFR-2 signaling by a this compound derivative.

Targeting Cyclin-Dependent Kinases (CDKs) in Cell Cycle Progression

Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK4/6, are crucial for regulating the cell cycle.[12] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. Indolin-2-one derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[3][13]

Inhibitory Activity of Indolin-2-one Derivatives

The following table summarizes the inhibitory activity of some representative indolin-2-one derivatives against relevant kinases. While specific data for 4-fluoro derivatives are limited in the public domain, the data for analogous compounds highlight the potential of this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Substituted Indolin-2-oneVEGFR-220[14]
Substituted Indolin-2-onePDGF-R10[14]
Sunitinib (5-fluoro analog)VEGFR-2~10-50[2]
Sunitinib (5-fluoro analog)CDK2~20-30[3][13]
Novel Indolin-2-one HybridCDK227.42[3]

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. The synthetic routes and functionalization protocols outlined in these notes provide a practical framework for researchers to access a diverse range of derivatives. By leveraging the unique properties imparted by the 4-fluoro substituent and exploring various functionalizations, it is possible to develop new drug candidates with improved potency, selectivity, and pharmacokinetic profiles for the treatment of cancer and other diseases.

References

4-Fluoroindolin-2-one: A Versatile Intermediate in the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindolin-2-one and its structural analogs, such as 5-fluoroindolin-2-one, are pivotal heterocyclic building blocks in medicinal chemistry. The incorporation of a fluorine atom into the indolin-2-one scaffold can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates.[1] This makes these intermediates highly valuable in the development of targeted therapies, particularly in oncology and metabolic diseases. These application notes provide an overview of the use of this compound and its derivatives as intermediates in the synthesis of several classes of pharmaceutical compounds, complete with detailed experimental protocols and relevant biological data.

I. Application in the Synthesis of Kinase Inhibitors

Indolin-2-one derivatives are a well-established scaffold for the development of potent kinase inhibitors. The strategic placement of a fluorine atom on the indolinone ring is a key feature in several approved and investigational drugs.

A. Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2] The synthesis of Sunitinib utilizes 5-fluoroindolin-2-one as a key intermediate.

Sunitinib exerts its anti-tumor effects by inhibiting multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression.[3] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] The inactivation of the von Hippel-Lindau (VHL) gene in RCC leads to the upregulation of hypoxia-inducible factors (HIF), which in turn increases the expression of VEGF and PDGF.[4][5] Sunitinib blocks the signaling pathways downstream of these receptors, including the PI3K/Akt/mTOR and MAPK pathways, leading to the inhibition of tumor cell proliferation and angiogenesis.[5][6]

G cluster_0 Upstream Events in RCC cluster_1 Sunitinib Inhibition cluster_2 Downstream Signaling VHL inactivation VHL inactivation HIF HIF VHL inactivation->HIF VEGF VEGF HIF->VEGF PDGF PDGF HIF->PDGF VEGFR VEGFR PI3K PI3K VEGFR->PI3K MAPK MAPK VEGFR->MAPK PDGFR PDGFR PDGFR->PI3K PDGFR->MAPK Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Tumor Cell Proliferation & Angiogenesis Tumor Cell Proliferation & Angiogenesis mTOR->Tumor Cell Proliferation & Angiogenesis MAPK->Tumor Cell Proliferation & Angiogenesis

Caption: Sunitinib signaling pathway in RCC.

1. Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

This intermediate is prepared in a multi-step synthesis starting from commercially available materials. An improved method involves a solvent-free decarboxylation process.

2. Final Condensation Step for Sunitinib Synthesis

The final step is a Knoevenagel condensation of 5-fluoroindolin-2-one with the pyrrole aldehyde intermediate.

  • Reaction:

    • N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxyamide (0.188 mol)

    • 5-fluoro-l,3-dihydroindol-2-one (0.188 mol)

    • Ethanol (650 mL)

    • Pyrrolidine (catalytic amount, 807 μL)

  • Procedure:

    • Dissolve N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxyamide and 5-fluoro-l,3-dihydroindol-2-one in ethanol in a round-bottom flask.[1]

    • Add a catalytic amount of pyrrolidine to the mixture.[1]

    • Stir the mixture and reflux. Precipitation of the product is typically observed within 1.5 hours.[1]

    • After 3 hours of reflux, cool the mixture to room temperature.[1]

    • Filter the solid product and wash with ethanol (2 x 150 mL).[1]

    • For further purification, the wet paste can be suspended in ethanol (500 mL) and refluxed for 15 minutes, followed by cooling and filtration.[1]

CompoundTargetIC50YieldPurityReference
SunitinibVEGFR-2, PDGFR-β2 nM, 8 nM>78%>99.75%
B. Aurora Kinase Inhibitors

Pyrrole-indolin-2-one derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division. Overexpression of Aurora kinases is common in many cancers.

Aurora kinases (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis.[7] Aurora A is involved in centrosome maturation and bipolar spindle assembly.[8][9] Aurora B, as part of the chromosomal passenger complex, regulates chromosome segregation and cytokinesis.[8][9] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

G cluster_0 Cell Cycle Progression G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Metaphase Metaphase Prophase->Metaphase Aurora A Aurora A Prophase->Aurora A Anaphase Anaphase Metaphase->Anaphase Aurora B Aurora B Metaphase->Aurora B Telophase Telophase Anaphase->Telophase Anaphase->Aurora B Cytokinesis Cytokinesis Telophase->Cytokinesis Telophase->Aurora B Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Control Cytokinesis Control Aurora B->Cytokinesis Control Aurora Kinase Inhibitor Aurora Kinase Inhibitor Aurora Kinase Inhibitor->Aurora A Aurora Kinase Inhibitor->Aurora B

Caption: Role of Aurora kinases in the cell cycle.

This compound serves as a core structure for many Aurora kinase inhibitors.

  • Reaction:

    • 5-fluoro-oxindole (1 mmol)

    • Pyrrole-2-carboxaldehyde (1 mmol)

    • Ethanol (10 ml)

    • Piperidine (0.1 mmol)

  • Procedure:

    • Combine 5-fluoro-oxindole and pyrrole-2-carboxaldehyde in ethanol in a round-bottom flask.[8]

    • Add a catalytic amount of piperidine.[8]

    • Reflux the mixture for 3 hours.[8]

    • Allow the reaction mixture to stand overnight to facilitate crystallization.[8]

    • Filter the resulting crude solid, wash with cold ethanol (10 ml), and dry.[8]

    • Recrystallize from ethanol to obtain orange-red single crystals suitable for X-ray structure determination.[8]

CompoundTargetIC50Cell LineAntiproliferative IC50Reference
Compound 33Aurora A, Aurora B12 nM, 156 nM--[10][11]
Compound 47Aurora B>2.19 µM (Aurora A), Potent for BHCT-116, HT-29Potent[10][11]

II. Application in the Synthesis of BRD4 Inhibitors

Bromodomain and extraterminal (BET) proteins, particularly BRD4, are epigenetic readers that play a critical role in transcriptional regulation and are implicated in various cancers. Indole-2-one derivatives have emerged as potent BRD4 inhibitors.

BRD4 is involved in the regulation of key oncogenes such as c-Myc.[12][13] It also plays a role in signaling pathways like Jagged1/Notch1, which is critical for the dissemination of triple-negative breast cancer.[14][15] BRD4 inhibitors displace BRD4 from chromatin, leading to the downregulation of target oncogenes, cell cycle arrest, and apoptosis.[12][13]

G cluster_0 Epigenetic Regulation cluster_1 Transcriptional Activation cluster_2 Cancer Progression BRD4 BRD4 Acetyl-Histones Acetyl-Histones BRD4->Acetyl-Histones Binds to Transcriptional Machinery Transcriptional Machinery BRD4->Transcriptional Machinery Recruits BRD4 Inhibitor BRD4 Inhibitor BRD4 Inhibitor->BRD4 Inhibits Binding c-Myc c-Myc Transcriptional Machinery->c-Myc Jagged1 Jagged1 Transcriptional Machinery->Jagged1 Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation Notch1 Notch1 Jagged1->Notch1 Cancer Cell Migration & Invasion Cancer Cell Migration & Invasion Notch1->Cancer Cell Migration & Invasion

Caption: BRD4 signaling in cancer.

The synthesis of these inhibitors often involves a multi-step process, with a key step being the coupling of a functionalized indole-2-one core with various side chains.

CompoundTargetIC50 (BD1)IC50 (BD2)Antiproliferative IC50 (HT-29)Antiproliferative IC50 (HL-60)Reference
12jBRD419 nM28 nM4.75 µM1.35 µM[12]
21rBRD441 nM313 nM5.57 µM4.64 µM[13]

III. Application in the Synthesis of α-Glucosidase Inhibitors

5-Fluoro-2-oxindole derivatives have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage type 2 diabetes by reducing postprandial hyperglycemia.

α-Glucosidase, located in the brush border of the small intestine, breaks down complex carbohydrates into absorbable monosaccharides like glucose. α-Glucosidase inhibitors competitively and reversibly inhibit this enzyme, delaying carbohydrate digestion and reducing the rate of glucose absorption. This leads to a decrease in postprandial blood glucose levels.

G cluster_0 Carbohydrate Digestion cluster_1 Glucose Absorption and Blood Levels Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase Glucose Glucose α-Glucosidase->Glucose α-Glucosidase Inhibitor α-Glucosidase Inhibitor α-Glucosidase Inhibitor->α-Glucosidase Glucose Absorption Glucose Absorption Glucose->Glucose Absorption Postprandial Blood Glucose Postprandial Blood Glucose Glucose Absorption->Postprandial Blood Glucose

Caption: Mechanism of α-glucosidase inhibition.

These compounds are synthesized via a condensation reaction between 5-fluoro-2-oxindole and various substituted aromatic aldehydes.

  • Reaction:

    • 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv)

    • Substituted aromatic aldehyde (1.5 mmol, 1.5 equiv)

    • Potassium hydroxide (KOH) (6.0 mmol, 6.0 equiv)

    • Absolute ethanol (10 ml)

  • Procedure:

    • To a solution of 5-fluoro-2-oxindole and the substituted aldehyde in absolute ethanol, add KOH.[9]

    • Stir the mixture at room temperature for 3 hours. Monitor the reaction completion by TLC.[9]

    • Adjust the pH of the mixture to between 2.0 and 3.0.[9]

    • Evaporate the ethanol and extract the product with ethyl acetate.[9]

    • Wash the ethyl acetate layer with saturated NaHCO3 and brine.[9]

    • Concentrate the organic layer under vacuum to obtain the crude product.[9]

    • Recrystallize the crude product from ethanol to yield the pure compound.[9]

CompoundIC50 (µM) vs. α-glucosidaseYield (%)Reference
3d49.89 ± 1.16-
3f35.83 ± 0.9844.2
3i56.87 ± 0.42-
Acarbose (Reference)569.43 ± 43.72-

Conclusion

This compound and its derivatives are invaluable intermediates for the synthesis of a diverse range of pharmaceutical compounds. Their utility in creating potent and selective inhibitors for kinases, epigenetic targets, and metabolic enzymes highlights their importance in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers in the field, facilitating the development of novel therapeutics.

References

Application Notes and Protocols for Enhancing Metabolic Stability through Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluorine in Improving Metabolic Stability

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a drug candidate's success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering therapeutic efficacy. One of the most powerful and widely employed strategies to overcome these challenges is the strategic incorporation of fluorine into drug molecules.[1][2]

The introduction of fluorine can profoundly alter a molecule's physicochemical properties, often leading to significant improvements in its pharmacokinetic profile.[2] This enhancement is primarily attributed to the unique properties of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[3] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond at a known "metabolic soft spot," medicinal chemists can effectively block or slow down oxidative metabolism. This strategic substitution often results in a longer in vivo half-life, increased systemic exposure, and an improved overall pharmacokinetic profile.[1]

These application notes provide a comprehensive overview of the principles and practical applications of using fluorination to enhance metabolic stability. Detailed experimental protocols for the synthesis of a fluorinated analog and the assessment of metabolic stability are provided to guide researchers in their drug discovery efforts.

Quantitative Comparison of Metabolic Stability: Fluorinated vs. Non-Fluorinated Analogs

The impact of fluorination on metabolic stability is best illustrated through the direct comparison of non-fluorinated parent compounds with their fluorinated analogs. The following tables summarize in vitro data from various studies, highlighting the significant improvements in metabolic half-life (t½) and reductions in intrinsic clearance (CLint) achieved through strategic fluorination. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Indoles UT-155Non-fluorinated indole12.35-Mouse
32a4-Fluoro-indazole analog of UT-15513.29-Mouse
32cCF3-substituted indazole analog of UT-15553.711.29Mouse
5-FluoroindoleFluorinated indole144.29.0Rat
Risperidone Analog RisperidoneNon-fluorinated--Human
9-FluororisperidoneFluorinated analog16-fold more stable than Risperidone-Human
Celecoxib Analog CelecoxibNon-fluorinated--Human
4'-FluorocelecoxibFluorinated analog4-fold more stable than Celecoxib-Human

Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. The stability of Risperidone and Celecoxib analogs was determined using human P450 enzymes. Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[2][4]

Signaling Pathways and Experimental Workflows

Cytochrome P450 (CYP450) Mediated Drug Metabolism

The CYP450 enzyme superfamily, primarily located in the liver, is responsible for the phase I metabolism of a vast majority of drugs.[5] These enzymes introduce or expose functional groups on drug molecules, typically through oxidation, making them more polar and easier to excrete. The general catalytic cycle of CYP450 enzymes involves the activation of molecular oxygen and the subsequent oxidation of the drug substrate.

CYP450_Metabolism cluster_0 CYP450 Catalytic Cycle Drug Drug (Substrate) Complex Drug-CYP450 Complex Drug->Complex CYP450_Fe3 CYP450 (Fe³⁺) CYP450_Fe3->Complex Reduced_Complex Reduced Complex (Fe²⁺) Complex->Reduced_Complex e⁻ (from NADPH) Oxygenated_Complex Oxygenated Complex Reduced_Complex->Oxygenated_Complex O₂ Peroxo_Complex Peroxo-Anion Complex Oxygenated_Complex->Peroxo_Complex e⁻, 2H⁺ Compound_I Compound I (Fe⁴⁺=O) Peroxo_Complex->Compound_I -H₂O Metabolite_Complex Metabolite-CYP450 Complex Compound_I->Metabolite_Complex Drug Oxidation Metabolite_Complex->CYP450_Fe3 Metabolite Oxidized Metabolite Metabolite_Complex->Metabolite NADPH NADPH NADP NADP⁺

Caption: CYP450 catalytic cycle for drug oxidation.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram illustrates a generalized workflow for assessing the metabolic stability of a compound using a liver microsomal assay.

Metabolic_Stability_Workflow cluster_workflow In Vitro Metabolic Stability Assay Workflow prep 1. Preparation - Test Compound Stock - Liver Microsomes - NADPH Regenerating System incubate 2. Incubation - Add microsomes & buffer - Pre-incubate at 37°C - Add test compound - Initiate with NADPH prep->incubate sample 3. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 60 min incubate->sample quench 4. Reaction Quenching - Add cold acetonitrile - Precipitate proteins sample->quench analyze 5. LC-MS/MS Analysis - Quantify remaining parent compound quench->analyze data 6. Data Analysis - Calculate t½ and CLint analyze->data

Caption: Generalized workflow for an in vitro microsomal stability assay.

Experimental Protocols

Protocol for Synthesis of a Fluorinated Analog: 4'-Fluoro-celecoxib

This protocol describes a representative synthesis of a fluorinated analog of the non-steroidal anti-inflammatory drug, celecoxib. This multi-step synthesis involves the formation of a pyrazole ring system.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) and 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) in ethanol.

  • Reaction: Add a catalytic amount of concentrated HCl to the mixture. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4'-fluoro-celecoxib.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a test compound using pooled human liver microsomes.[1][2]

Materials:

  • Test compound and positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂) solution

  • Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture Preparation:

    • In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, MgCl₂, and liver microsomes to achieve a final protein concentration of, for example, 0.5 mg/mL.

    • Add the test compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM). Include a negative control without the NADPH regenerating system.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes in the incubator shaker.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point represents the initial compound concentration.

  • Protein Precipitation and Sample Preparation:

    • After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression of the initial time points (slope = -k, where k is the elimination rate constant, and t½ = 0.693/k).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / mg of microsomal protein in the incubation)

Conclusion

The strategic incorporation of fluorine is a highly effective and proven strategy for enhancing the metabolic stability of drug candidates.[1][2] By understanding the principles of metabolic "blocking" and utilizing robust in vitro assays, researchers can make more informed decisions during the lead optimization phase of drug discovery. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for scientists and drug development professionals seeking to leverage fluorination to design more stable and efficacious therapeutics. The careful and early assessment of metabolic stability for fluorinated analogs can significantly increase the probability of success in the development of new medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Fluoroindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Question: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I improve the yield?

Answer: Low yields are a frequent challenge in heterocyclic synthesis. Several factors can contribute to this issue. Below is a systematic guide to troubleshooting low yields in your this compound synthesis.

Potential CauseTroubleshooting StepsExpected Outcome
Poor Quality of Starting Materials - Ensure the purity of your aniline derivative (e.g., 3-fluoroaniline or 2-amino-6-fluorobenzoic acid) and chloroacetyl chloride. - Use freshly distilled or purified reagents if necessary. - Verify the integrity of reagents that may have degraded during storage.Improved reaction efficiency and reduced side product formation.
Inefficient Cyclization - The choice of base and solvent is critical for the intramolecular cyclization. Experiment with different base/solvent combinations (e.g., NaH in THF, K2CO3 in DMF). - Ensure anhydrous conditions, as water can quench the base and hinder the reaction.[1] - For reductive cyclization of a nitro precursor, ensure the reducing agent (e.g., Fe/AcOH, H2/Pd-C) is active and used in the correct stoichiometry.Increased conversion to the desired cyclized product.
Suboptimal Reaction Temperature - The reaction temperature for both the acylation and cyclization steps needs to be carefully controlled. - For the initial acylation, a lower temperature (e.g., 0 °C) is often preferred to control the exothermic reaction. - The cyclization step may require heating, but excessive temperatures can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature.Minimized decomposition of starting materials and products, leading to a higher yield.
Incorrect Stoichiometry - Precisely measure the molar ratios of your reactants and reagents. An excess of the acylating agent or base can lead to side reactions.A balanced reaction leading to the desired product with minimal byproducts.
Issue 2: Formation of Multiple Products (Impure Product Mixture)

Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts alongside my desired this compound. How can I minimize these side reactions?

Answer: The formation of byproducts is a common issue that complicates purification and reduces the overall yield. Here are some strategies to improve the selectivity of your reaction.

Potential CauseTroubleshooting StepsExpected Outcome
Side Reactions of Chloroacetyl Chloride - Chloroacetyl chloride is highly reactive and can react with the solvent or other nucleophiles present. Add it dropwise to the reaction mixture at a low temperature.Reduced formation of unwanted byproducts from the decomposition or side reactions of the acylating agent.
Over-alkylation or Di-acylation - Use a controlled amount of the acylating agent and a suitable base. A bulky base might help to prevent multiple acylations.Increased selectivity for the desired mono-acylated intermediate.
Formation of Isomeric Products - In some synthetic routes, the formation of other regioisomers is possible. The cyclization conditions can influence the regioselectivity. Careful optimization of the base and reaction temperature can favor the formation of the desired 4-fluoro isomer.A cleaner reaction profile with a higher proportion of the target isomer.
Decomposition of Product - The product, this compound, might be sensitive to the reaction or workup conditions. - Avoid prolonged exposure to strong acids or bases. - Consider a milder workup procedure.Improved isolated yield of the pure product.
Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating and purifying the this compound from the reaction mixture. What are the best practices for workup and purification?

Answer: Effective isolation and purification are crucial for obtaining a high-purity final product. The following table provides guidance on overcoming common challenges in this stage.

Potential CauseTroubleshooting StepsExpected Outcome
Product Solubility Issues - If the product is poorly soluble in the extraction solvent, this can lead to low recovery. Screen different extraction solvents. - If the product precipitates during workup, ensure complete transfer and washing of the solid.Efficient extraction of the product from the aqueous phase into the organic phase.
Emulsion Formation During Extraction - Emulsions can form during the aqueous workup, making phase separation difficult. - To break up an emulsion, try adding a saturated brine solution or filtering the mixture through a pad of celite.Clean and efficient separation of the organic and aqueous layers.
Co-elution of Impurities During Chromatography - If impurities are difficult to separate by column chromatography, try different solvent systems (e.g., varying the polarity with ethyl acetate/hexane or dichloromethane/methanol gradients). - Consider using a different stationary phase, such as alumina instead of silica gel.Isolation of the this compound with high purity.
Product Degradation on Silica Gel - Some compounds can degrade on acidic silica gel. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.Minimized product loss during the purification step.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the intramolecular cyclization of an N-acylated aniline derivative. A typical sequence involves the N-acylation of a suitable fluoroaniline, such as 3-fluoroaniline, with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts-type cyclization to form the oxindole ring. Another potential route is the reductive cyclization of a substituted nitrophenyl derivative, such as an ester of (2-nitro-6-fluorophenyl)acetic acid.

Q2: What is the role of the base in the cyclization step?

In the intramolecular cyclization of N-(chloroacetyl)-fluoroaniline, a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is typically used to deprotonate the amide nitrogen. This generates an anion that then attacks the aromatic ring to displace a leaving group (in some variations) or to effect a cyclization, ultimately leading to the formation of the five-membered lactam ring of the indolin-2-one core.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the consumption of the starting materials and the formation of the product.

Q4: How does the fluorine substituent affect the reaction?

The fluorine atom is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution. This can make the intramolecular cyclization step more challenging compared to the synthesis of non-fluorinated indolin-2-ones. Therefore, optimizing the reaction conditions, such as the choice of a strong base and appropriate temperature, is crucial for achieving a good yield.

Q5: What are the key safety precautions to take during this synthesis?

  • Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong bases like sodium hydride are flammable and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents such as THF and DMF should be handled in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Cyclization of N-(Chloroacetyl)-3-fluoroaniline (Hypothetical Optimized Protocol)

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Step 1: N-Acylation of 3-Fluoroaniline

  • In a round-bottom flask under an inert atmosphere, dissolve 3-fluoroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., THF or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(chloroacetyl)-3-fluoroaniline.

Step 2: Intramolecular Cyclization

  • To a solution of the crude N-(chloroacetyl)-3-fluoroaniline (1.0 eq) in an anhydrous solvent like THF or DMF in a flask under an inert atmosphere, add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C), monitoring by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Indolin-2-one Synthesis (Illustrative)
Starting MaterialAcylating AgentCyclization ConditionsYield (%)Reference
AnilineChloroacetyl ChlorideAlCl3, CS2, reflux70-80(General Literature)
3-FluoroanilineChloroacetyl ChlorideNaH, THF, reflux50-65(Hypothetical)
2-Nitro-6-fluorotolueneDiethyl oxalate1. NaOEt, EtOH 2. H2, Pd/C~60 (over 2 steps)(Adapted from related syntheses)

Note: The data in this table is illustrative and based on general knowledge of similar reactions. Actual yields may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization A Dissolve 3-Fluoroaniline in Anhydrous Solvent B Cool to 0 °C A->B C Add Chloroacetyl Chloride Dropwise B->C D Stir at Room Temperature C->D E Workup and Isolation of Intermediate D->E F Dissolve Intermediate in Anhydrous Solvent E->F Crude Intermediate G Add Strong Base (e.g., NaH) at 0 °C F->G H Heat Reaction Mixture G->H I Workup and Extraction H->I J Purification by Chromatography I->J K K J->K Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield or Impure Product TLC Analyze Reaction by TLC Start->TLC Reagents Check Reagent Purity & Stoichiometry TLC->Reagents Unreacted Starting Material Conditions Optimize Reaction Conditions (Temp, Solvent, Base) TLC->Conditions Multiple Byproducts Workup Modify Workup & Purification TLC->Workup Product Streaking/Decomposition Result Improved Yield & Purity Reagents->Result Conditions->Result Workup->Result

Caption: A logical workflow for troubleshooting common synthesis issues.

References

troubleshooting low yield in Fischer indole synthesis of 4-fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indole synthesis of 4-fluoroindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Fischer indole synthesis of 4-fluoroindole?

Low yields in the Fischer indole synthesis of 4-fluoroindole are a frequent issue and can be attributed to several factors.[1] The electron-withdrawing nature of the fluorine atom slows down the reaction rate.[2][3] Key contributors to low yield include:

  • Poor Quality of Starting Materials: Impurities in the (4-fluorophenyl)hydrazine or the aldehyde/ketone can lead to undesirable side reactions and inhibit the catalyst.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used, and the optimal catalyst often needs to be determined empirically for specific substrates.[1][4]

  • Suboptimal Reaction Temperature and Time: While elevated temperatures are necessary, excessive heat or prolonged reaction times can cause decomposition of reactants, intermediates, or the final product.[1][5]

  • Formation of Isomeric Byproducts: The use of unsymmetrical ketones can result in the formation of two regioisomeric indoles.[1]

  • Inefficient Cyclization: The crucial[2][2]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient. Performing the reaction under anhydrous conditions is important as water can interfere with the catalyst and intermediates.[1]

Q2: How does the fluorine substituent at the 4-position affect the Fischer indole synthesis?

The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring. This deactivation slows down the rate of the key[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism, often leading to lower yields compared to syntheses with electron-donating groups.[2][3]

Q3: What are some alternative methods for synthesizing 4-fluoroindole if the Fischer indole synthesis consistently gives low yields?

Yes, several other methods can be employed for the synthesis of 4-fluoroindoles, which may offer higher yields and milder reaction conditions. These include:

  • Leimgruber-Batcho Indole Synthesis: This two-step method is a milder alternative and is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions.[6]

  • Palladium-Catalyzed Syntheses: Modern cross-coupling and cyclization reactions catalyzed by palladium can provide high efficiency and functional group tolerance.[6]

  • A method starting from 2-fluoro-6-nitrotoluene: This involves condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a reductive cyclization to form the 4-fluoroindole.[7]

Q4: Can byproducts be an issue in the synthesis of 4-fluoroindole?

Yes, byproduct formation is a common challenge. With unsymmetrical ketones, regioisomers can form.[1] Harsh reaction conditions can also lead to decomposition and the formation of tar-like materials.[8] Additionally, side reactions can be promoted by the presence of impurities in the starting materials.[1]

Troubleshooting Guides

Low Yield Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving low yield issues during the Fischer indole synthesis of 4-fluoroindole.

TroubleshootingWorkflow start Low Yield of 4-Fluoroindole check_purity 1. Verify Purity of Starting Materials (4-fluorophenylhydrazine, ketone/aldehyde) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok High Purity purify_materials Purify Starting Materials (e.g., recrystallization, distillation) check_purity->purify_materials Impurities Detected optimize_catalyst 2. Optimize Acid Catalyst (e.g., PPA, ZnCl2, H2SO4) purity_ok->optimize_catalyst end Improved Yield purify_materials->check_purity catalyst_ok Catalyst Optimized optimize_catalyst->catalyst_ok Yield Improved screen_catalysts Screen Different Catalysts and Concentrations optimize_catalyst->screen_catalysts Low Yield optimize_conditions 3. Optimize Reaction Conditions (Temperature and Time) catalyst_ok->optimize_conditions screen_catalysts->optimize_catalyst conditions_ok Conditions Optimized optimize_conditions->conditions_ok Yield Improved monitor_reaction Monitor by TLC to Find Optimal Temperature and Reaction Time optimize_conditions->monitor_reaction Low Yield/Decomposition check_byproducts 4. Analyze for Byproducts (e.g., regioisomers, decomposition products) conditions_ok->check_byproducts monitor_reaction->optimize_conditions byproducts_ok Minimal Byproducts check_byproducts->byproducts_ok Yield Improved modify_conditions Modify Conditions to Minimize Byproducts (e.g., lower temperature, alternative catalyst) check_byproducts->modify_conditions Significant Byproducts consider_alternatives 5. Consider Alternative Synthesis Routes (e.g., Leimgruber-Batcho, Pd-catalyzed) byproducts_ok->consider_alternatives Yield Still Low byproducts_ok->end modify_conditions->check_byproducts consider_alternatives->end

Caption: Troubleshooting workflow for low yield in 4-fluoroindole synthesis.

Common Issues and Solutions
Observed Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Impure starting materials.[1] 2. Incorrect catalyst or catalyst concentration.[1][4] 3. Reaction temperature is too low.[1] 4. Presence of water in the reaction mixture.[1]1. Purify starting materials (e.g., recrystallization, distillation). 2. Screen different Brønsted and Lewis acids and vary their concentrations. 3. Gradually increase the reaction temperature while monitoring the reaction by TLC. 4. Ensure anhydrous conditions by using dry solvents and glassware.
Multiple spots on TLC, indicating byproducts 1. Formation of regioisomers with unsymmetrical ketones.[1] 2. Decomposition of starting materials or product due to harsh conditions (high temperature or prolonged reaction time).[1] 3. Side reactions due to impurities.[1]1. If possible, use a symmetrical ketone. Otherwise, optimize reaction conditions to favor the desired isomer and purify by column chromatography. 2. Lower the reaction temperature and monitor the reaction closely by TLC to avoid over-running the reaction. 3. Use highly pure starting materials.
Formation of dark, tarry material 1. Reaction temperature is too high.[8] 2. Catalyst is too aggressive.1. Reduce the reaction temperature. 2. Switch to a milder acid catalyst.
Difficulty in isolating the product 1. Product is volatile. 2. Emulsion formation during aqueous workup. 3. Product degradation on silica gel during chromatography.[1]1. Use caution during solvent removal (e.g., lower temperature on the rotary evaporator). 2. Add brine to the aqueous layer to break up emulsions. 3. Consider using a different stationary phase for chromatography (e.g., alumina) or alternative purification methods like crystallization.

Experimental Protocols

General Procedure for Fischer Indole Synthesis of 4-Fluoroindole

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • The resulting phenylhydrazone can either be isolated by filtration if it precipitates or used directly in the next step.

Step 2: Indolization (Cyclization)

  • To the mixture containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid). The amount and type of catalyst should be optimized.

  • Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 150°C).[8]

  • Monitor the progress of the cyclization by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Neutralize the mixture with a suitable base (e.g., NaOH, NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 4-fluoroindole.

Signaling Pathway Diagram

The following diagram illustrates the key mechanistic steps of the Fischer indole synthesis.

FischerIndoleMechanism cluster_0 Fischer Indole Synthesis Mechanism Reactants Arylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Reactants->Hydrazone Condensation (-H2O) Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalysis Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminoacetal (Aminal) Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Acid Catalysis Product Indole Elimination->Product

Caption: Key steps in the Fischer indole synthesis mechanism.

References

reducing byproduct formation in 4-Fluoroindolin-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Fluoroindolin-2-one. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Minimizing Byproduct Formation

Issue 1: Presence of Unreacted Diethyl (4-fluoro-2-nitrophenyl)malonate

Question: After the reduction/cyclization step, my analysis shows a significant amount of the starting malonate ester. What could be the cause and how can I resolve this?

Answer:

This issue typically points to incomplete reduction of the nitro group, which is a prerequisite for the subsequent cyclization.

Probable Causes & Solutions:

Probable CauseRecommended Solution
Insufficient Reducing Agent Ensure the molar ratio of the reducing agent (e.g., iron powder, palladium on carbon) to the starting material is adequate. For iron/acetic acid reductions, a significant excess of iron is often required.
Low Reaction Temperature The reduction of the nitro group can be temperature-dependent. Gradually increasing the reaction temperature while monitoring the reaction progress by TLC or LC-MS can improve the conversion rate.
Poor Quality of Reducing Agent The activity of reducing agents like iron powder can be affected by surface oxides. Consider using freshly activated iron powder or a higher quality grade. For catalytic hydrogenation, ensure the catalyst has not been poisoned.
Inadequate Agitation In heterogeneous reactions (e.g., with iron powder), efficient stirring is crucial to ensure proper mixing and contact between reactants.
Issue 2: Formation of an Aniline Intermediate without Cyclization

Question: I have successfully reduced the nitro group to an amine, but the desired this compound is not forming in high yield. Instead, I am isolating the aniline intermediate. What is preventing the cyclization?

Answer:

The formation of the indolinone ring is a cyclization step that can be sensitive to reaction conditions.

Probable Causes & Solutions:

Probable CauseRecommended Solution
Suboptimal pH The cyclization step is often acid or base-catalyzed. If using a method like iron in acetic acid, the acidic medium should facilitate cyclization. If the reaction medium is neutral or basic after the reduction, a separate acid-catalyzed cyclization step might be necessary.
Low Reaction Temperature The intramolecular cyclization may require thermal energy. After the reduction is complete, increasing the temperature might be necessary to drive the cyclization to completion.
Steric Hindrance While less common for this specific substrate, bulky substituents can hinder the intramolecular reaction. This is generally not an issue with the synthesis of this compound itself but could be a factor with more complex derivatives.
Issue 3: Observation of a Decarboxylated Aniline Byproduct

Question: Besides my desired product, I am observing a byproduct that appears to be 2-amino-5-fluorophenylacetate. How is this forming and how can I prevent it?

Answer:

This byproduct likely arises from the premature hydrolysis and decarboxylation of the malonate ester intermediate before or after the reduction of the nitro group, but without subsequent cyclization. A previously reported method for a similar synthesis using iron in acetic acid resulted in a low total yield of 49%, suggesting that such side reactions can be significant.[1]

Probable Causes & Solutions:

Probable CauseRecommended Solution
Harsh Reaction Conditions High temperatures and prolonged reaction times in the presence of acid or base can promote the hydrolysis and decarboxylation of the ester groups.
Water Content The presence of excessive water can facilitate the hydrolysis of the ester.
Optimization Optimize the reaction time and temperature to favor the desired reduction and cyclization pathway over the hydrolysis and decarboxylation side reaction. Monitor the reaction closely and stop it once the desired product is maximized.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to this compound that minimizes byproducts?

A1: A common and effective route starts from 2,4-difluoronitrobenzene and diethyl malonate. The key steps are:

  • Nucleophilic Aromatic Substitution: Reaction of 2,4-difluoronitrobenzene with diethyl malonate in the presence of a base to form diethyl (4-fluoro-2-nitrophenyl)malonate.

  • Reductive Cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization. This can be achieved using iron powder in acetic acid or through catalytic hydrogenation (e.g., Pd/C, H2).

  • Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed and decarboxylated to yield this compound.

Q2: What are the expected major byproducts in this synthesis?

A2: Based on the reaction pathway, the most probable byproducts include:

  • Unreacted starting material: Diethyl (4-fluoro-2-nitrophenyl)malonate.

  • Aniline intermediate: Diethyl (2-amino-4-fluorophenyl)malonate (if cyclization is incomplete).

  • Over-reduction products: Although less common under controlled conditions, the indolinone ring could potentially be further reduced.

  • Positional isomers: Depending on the precise control of the initial substitution, minor amounts of other isomers could be formed, though the electronics of 2,4-difluoronitrobenzene strongly favor the desired substitution pattern.

Q3: How can I effectively purify this compound from these byproducts?

A3: Purification can typically be achieved through the following methods:

  • Crystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system. This is effective for removing most soluble impurities.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is a good starting point.

  • Acid-Base Extraction: The acidic nature of the N-H proton in the indolinone ring can be exploited. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the impact of different reducing agents on the yield and purity of this compound.

Reducing SystemTemperature (°C)Time (h)Yield of this compound (%)Purity (%)Major Byproduct(s)
Iron / Acetic Acid11066590Aniline intermediate, Decarboxylated aniline
Pd/C, H2 (50 psi)25128595Unreacted starting material
Sodium Dithionite8047092Aniline intermediate

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Cyclization with Iron

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of Diethyl (4-fluoro-2-nitrophenyl)malonate

  • To a solution of sodium ethoxide (prepared from sodium in ethanol), add diethyl malonate at 0 °C.

  • After stirring, add a solution of 2,4-difluoronitrobenzene in ethanol dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reductive Cyclization, Hydrolysis, and Decarboxylation

  • Suspend diethyl (4-fluoro-2-nitrophenyl)malonate and iron powder in a mixture of acetic acid and water.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting intermediate ester is then subjected to hydrolysis and decarboxylation by heating with an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) followed by acidic workup.

  • The crude this compound can be purified by recrystallization.

Mandatory Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway Start 2,4-Difluoronitrobenzene + Diethyl Malonate Intermediate1 Diethyl (4-fluoro-2-nitrophenyl)malonate Start->Intermediate1 Nucleophilic Aromatic Substitution Product This compound Intermediate1->Product 1. Reduction (Fe/AcOH) 2. Cyclization 3. Hydrolysis/Decarboxylation Byproduct1 Diethyl (2-amino-4-fluorophenyl)malonate (Incomplete Cyclization) Intermediate1->Byproduct1 Partial Reduction Byproduct2 2-Amino-5-fluorophenylacetic acid (Hydrolysis/Decarboxylation) Intermediate1->Byproduct2 Hydrolysis/ Decarboxylation (Side Reaction)

Caption: Synthetic pathway to this compound and major byproduct formation routes.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC, LC-MS) CheckPurity Is the desired product the major component? Start->CheckPurity HighPurity Proceed to Purification CheckPurity->HighPurity Yes LowPurity Identify Major Impurity CheckPurity->LowPurity No IsStartingMaterial Is it unreacted starting material? LowPurity->IsStartingMaterial OptimizeReduction Increase reducing agent/ temperature/time IsStartingMaterial->OptimizeReduction Yes IsAnilineIntermediate Is it the aniline intermediate? IsStartingMaterial->IsAnilineIntermediate No OptimizeCyclization Adjust pH/ Increase temperature IsAnilineIntermediate->OptimizeCyclization Yes OtherByproduct Characterize byproduct and review reaction mechanism IsAnilineIntermediate->OtherByproduct No

Caption: A logical workflow for troubleshooting byproduct formation in this compound synthesis.

References

Technical Support Center: Optimization of Catalyst for 4-Fluoroindolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-fluoroindolin-2-one. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on catalyst optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The synthesis of this compound and its derivatives is often achieved through intramolecular cyclization. Palladium-catalyzed C-H activation and amination is a prominent and effective method. This approach typically involves the use of a palladium catalyst in conjunction with a specific ligand to facilitate the ring closure of a suitable precursor, such as an N-aryl-2-haloacetamide.

Q2: My reaction yield for this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. The efficiency of the cyclization is highly dependent on the ligand's ability to promote the desired C-H activation and reductive elimination steps.

  • Catalyst Deactivation: Impurities in the starting materials or solvent can poison the palladium catalyst. It is crucial to use high-purity reagents and anhydrous solvents.

  • Incorrect Reaction Conditions: Temperature, reaction time, and base selection are key parameters that need to be optimized for the specific substrate and catalyst system.

  • Poor Quality Starting Materials: Ensure the precursor (e.g., N-(2-fluorophenyl)acetamide derivative) is pure and free of contaminants that might interfere with the catalytic cycle.

Q3: How do I select the best palladium catalyst and ligand for my synthesis?

A3: Catalyst and ligand selection is often empirical and may require screening. For intramolecular C-H functionalization reactions leading to oxindoles, palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor. The choice of ligand is crucial; bulky, electron-rich phosphine ligands, such as BrettPhos, have been shown to be highly effective for similar transformations, leading to high efficiency.[1] It is recommended to start with a catalyst system known to be effective for related indolinone syntheses and then optimize from there.

Q4: What is the role of the base in the palladium-catalyzed synthesis of this compound?

A4: The base plays a crucial role in the catalytic cycle. It is typically required for the deprotonation of the amide precursor, which facilitates the intramolecular C-H activation or amination step. The choice of base can significantly impact the reaction rate and yield. Common bases for these types of reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base should be determined experimentally.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are necessary:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Use appropriate anhydrous solvents in a well-ventilated area.

  • High Temperatures: The reaction may require elevated temperatures, so appropriate heating equipment and precautions against thermal burns should be used.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Step Expected Outcome
Low or No Product Formation Inactive catalyst system.1. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). 2. Screen a panel of phosphine ligands (e.g., BrettPhos, XPhos, SPhos).[1]Identification of a more effective catalyst-ligand combination.
Incorrect reaction temperature.1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Monitor reaction progress by TLC or LC-MS.Improved reaction rate and conversion to product.
Inappropriate base.1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Adjust the stoichiometry of the base.Enhanced catalytic activity and product yield.
Formation of Significant Byproducts Side reactions due to high temperature or prolonged reaction time.1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed.Minimized byproduct formation and improved product purity.
Cross-coupling or decomposition of starting materials.1. Ensure an inert atmosphere is maintained throughout the reaction. 2. Use degassed solvents.Reduced formation of undesired side products.
Inconsistent Reaction Results Catalyst deactivation by impurities.1. Use high-purity, anhydrous solvents and reagents. 2. Purify starting materials if necessary.Reproducible reaction outcomes with consistent yields.
Air-sensitivity of the catalyst or ligand.1. Assemble the reaction under a strict inert atmosphere (glovebox or Schlenk line). 2. Use freshly opened or properly stored ligands.Consistent catalytic performance.

Catalyst Performance Data

The following table summarizes quantitative data for a representative palladium-catalyzed intramolecular C-H amination for the synthesis of an indolin-2-one derivative, which can be adapted for the synthesis of this compound.

Entry Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (5)NoneK₂CO₃Toluene110<10
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene11035
3Pd(OAc)₂ (5)XPhos (10)K₃PO₄Dioxane12078
4Pd₂(dba)₃ (2.5)SPhos (10)Cs₂CO₃Toluene11085
5 Pd(OAc)₂ (5) BrettPhos (10) K₂CO₃ Toluene 120 >95

This data is representative and optimization for this compound synthesis may be required.

Experimental Protocols

General Protocol for Palladium-Catalyzed Synthesis of this compound

This protocol is a general procedure and should be optimized for the specific substrate and laboratory conditions.

Step 1: Precursor Synthesis (e.g., 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide)

The synthesis of the N-aryl acetamide precursor is a prerequisite. A typical procedure involves the acylation of the corresponding aniline with a haloacetyl chloride.

Step 2: Intramolecular Cyclization

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., BrettPhos, 10 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the N-aryl acetamide precursor (1 equivalent) and the anhydrous solvent (e.g., toluene).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Catalyst, Ligand, Base to Schlenk Tube inert 2. Evacuate & Backfill with Argon setup->inert reagents 3. Add Precursor & Solvent inert->reagents seal 4. Seal Tube reagents->seal heat 5. Heat & Stir seal->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to RT monitor->cool filter 8. Filter through Celite cool->filter extract 9. Extraction & Wash filter->extract dry 10. Dry & Concentrate extract->dry purify 11. Column Chromatography dry->purify product product purify->product This compound Catalyst_Selection_Logic cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_outcome Outcome start Start: Low Yield of this compound pd_source Screen Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->pd_source base Screen Base (e.g., K₂CO₃, Cs₂CO₃) start->base ligand Screen Phosphine Ligand (e.g., BrettPhos, XPhos) pd_source->ligand improved_yield Improved Yield ligand->improved_yield temperature Optimize Temperature base->temperature temperature->improved_yield

References

Technical Support Center: Purification of Crude 4-Fluoroindolin-2-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Fluoroindolin-2-one via recrystallization. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this purification process.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue can arise from a few factors. First, ensure the solvent is at its boiling point to maximize its solvating power.[1] If the compound remains insoluble, you may need to incrementally add more solvent. However, be cautious not to add an excessive amount, as this will decrease your final yield. If a significant portion of the solid does not dissolve even with a large volume of hot solvent, it is likely an insoluble impurity. In this case, a hot filtration should be performed to remove the solid impurity before allowing the solution to cool.[1]

Q2: The solution has cooled, but no crystals have formed. What is the problem?

A2: This common issue is known as supersaturation.[1] To induce crystallization, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed crystal" will act as a template for further crystallization.

  • Reducing Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2]

  • Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath to further decrease the solubility of your compound.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens with impure compounds or when the boiling point of the solvent is higher than the melting point of the solute. To remedy this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to the solution.

  • Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.

Q4: The recrystallization resulted in a very low yield. What are the possible reasons?

A4: A low recovery of the product after recrystallization can be due to several factors:

  • Using too much solvent: This is a common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[2]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel.

  • High solubility in cold solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures.

To improve the yield, ensure you are using the minimum amount of hot solvent necessary for dissolution and that your filtration apparatus is pre-heated to prevent premature crystallization. If solubility in the cold solvent is an issue, a different solvent system should be explored.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] For compounds like substituted indolin-2-ones, common and effective solvents include ethanol, ethyl acetate, and acetone.[4][5] It is also possible to use a mixed solvent system, such as ethanol-water or ethyl acetate-hexane, to achieve the desired solubility profile.[4] Small-scale solubility tests are recommended to determine the optimal solvent or solvent pair for your specific crude material.

Q2: How does the fluorine atom on the indolinone ring affect the choice of recrystallization solvent?

A2: The presence of a fluorine atom can increase the polarity of the molecule. Therefore, slightly more polar solvents may be required for dissolution compared to the non-fluorinated analog. The fluorine atom can also participate in hydrogen bonding, which can influence its solubility in protic solvents like ethanol.

Q3: Are there any specific safety precautions I should take during the recrystallization of this compound?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The recrystallization should be performed in a well-ventilated fume hood, especially when working with volatile organic solvents. Avoid inhaling solvent vapors and ensure there are no open flames or ignition sources nearby when using flammable solvents.

III. Experimental Protocols

Below are detailed protocols for the recrystallization of crude this compound using both single-solvent and mixed-solvent systems.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol, ethyl acetate, or acetone) where this compound exhibits high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to pre-heat the filtration funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the this compound (the "good" solvent, e.g., ethanol or ethyl acetate), while the other should be a poor solvent for the compound (the "anti-solvent," e.g., water or hexane).

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

IV. Data Presentation

The following table provides illustrative quantitative data for potential recrystallization solvent systems for this compound. Note that the optimal conditions should be determined experimentally.

Solvent SystemTypical Solvent Ratio (v/v)Dissolution Temperature (°C)Crystallization Temperature (°C)Expected Recovery Yield (%)
Ethanol-~780 - 575 - 85
Ethyl Acetate-~770 - 580 - 90
Acetone-~560 - 570 - 80
Ethanol/Water9:1 to 4:1Boiling0 - 585 - 95
Ethyl Acetate/Hexane1:1 to 1:3Boiling0 - 580 - 90

V. Visualizations

Troubleshooting Recrystallization

Troubleshooting_Recrystallization start Crude this compound Recrystallization Attempt dissolve_check Does the solid dissolve in hot solvent? start->dissolve_check crystal_check Do crystals form upon cooling? dissolve_check->crystal_check Yes add_more_solvent Add more hot solvent dissolve_check->add_more_solvent No hot_filtration Perform hot filtration to remove insoluble impurities dissolve_check->hot_filtration Partially oiling_out_check Did the compound 'oil out'? crystal_check->oiling_out_check Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume crystal_check->induce_crystallization No yield_check Is the yield satisfactory? oiling_out_check->yield_check No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out_check->reheat_add_solvent Yes success Successful Purification yield_check->success Yes optimize_solvent Optimize solvent system: - Use less solvent - Choose a different solvent yield_check->optimize_solvent No failure Re-evaluate Purification Strategy (e.g., Column Chromatography) add_more_solvent->dissolve_check hot_filtration->crystal_check induce_crystallization->crystal_check reheat_add_solvent->crystal_check optimize_solvent->start optimize_solvent->failure

Caption: Troubleshooting decision tree for the recrystallization of this compound.

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolve in minimum amount of hot solvent start->dissolution decolorize 2. (Optional) Add activated charcoal and boil dissolution->decolorize hot_filter 3. Hot gravity filtration dissolution->hot_filter If no decolorization decolorize->hot_filter cool 4. Cool filtrate slowly to induce crystallization hot_filter->cool isolate 5. Isolate crystals by vacuum filtration cool->isolate wash 6. Wash crystals with ice-cold solvent isolate->wash dry 7. Dry the purified crystals wash->dry end End: Pure This compound dry->end

Caption: General experimental workflow for the purification of this compound by recrystallization.

References

Technical Support Center: HPLC Purification of 4-Fluoroindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 4-Fluoroindolin-2-one derivatives using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

A typical starting protocol for the purification of this compound derivatives is outlined below. Optimization may be required based on the specific derivative's properties.

Recommended Starting Conditions:

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10-50 µL
Sample Preparation Dissolve sample in a minimal amount of mobile phase A or a compatible solvent.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC purification of this compound derivatives.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge. This can compromise quantification and resolution.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions The acidic nature of silica-based columns can interact with basic functional groups on the analyte. Add a competing base like triethylamine (TEA) to the mobile phase or use a buffer with a higher ionic strength.[1] Using a column with high-purity silica or end-capping can also mitigate this issue.[1]
Column Overload Injecting too much sample can lead to peak distortion.[2][3] Reduce the injection volume or dilute the sample.[1][3]
Mobile Phase pH An inappropriate mobile phase pH can affect the ionization state of the analyte.[4] Adjust the pH to be within the buffering range.[1]
Column Contamination/Degradation Accumulation of sample matrix components can cause peak tailing.[5] Use a guard column to protect the analytical column.[5] If the problem persists, flushing the column with a strong solvent or replacing it may be necessary.[3]
Excessive Dead Volume Increased dead volume, especially before the column, can cause tailing of early eluting peaks.[2] Check and tighten all fittings and connections.
Problem: Peak Broadening

Broad peaks can decrease resolution and sensitivity.[4]

Possible Causes and Solutions:

CauseSolution
Column Inefficiency This can be due to column degradation or a void at the column inlet.[3] Replace the column if necessary.
High Mobile Phase Viscosity A viscous mobile phase can lead to broader peaks. Optimize the mobile phase composition or increase the column temperature.
Sample Overloading Injecting too large a volume can cause peak broadening.[2] Reduce the injection volume.[6]
Inadequate Solvent Strength If the mobile phase is too weak, analytes may interact too strongly with the stationary phase.[4] Adjust the mobile phase composition to increase its elution strength.
Improper Data Collection Rate A slow data collection rate can result in broader peaks.[6] Optimize the detector's data collection rate.[6]
Problem: Ghost Peaks

Ghost peaks are unexpected peaks that do not correspond to any component in the sample.[4]

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase Impurities in the solvents or buffers can appear as ghost peaks.[3][4] Use high-purity HPLC-grade solvents and freshly prepared buffers.[3]
System Carryover Residual sample from a previous injection can elute in a subsequent run.[4] Implement a robust column washing step between injections.
Detector Issues A malfunctioning detector can produce spurious signals.[4] Perform detector diagnostics and maintenance.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for purifying this compound derivatives?

A1: A C18 reversed-phase column is a good starting point for most this compound derivatives. However, for highly fluorinated derivatives, a fluorinated stationary phase may offer better selectivity and retention.

Q2: How can I improve the separation of closely eluting isomers?

A2: To improve the resolution of isomers, you can try optimizing the mobile phase composition by adjusting the organic solvent ratio or changing the type of organic modifier (e.g., methanol instead of acetonitrile).[7] A slower gradient or isocratic elution may also enhance separation. Additionally, reducing the flow rate can sometimes improve resolution.

Q3: My compound is not retained on the C18 column. What should I do?

A3: If your compound is highly polar, it may have insufficient retention on a C18 column.[8] Consider using a more polar stationary phase, such as a polar-embedded or a cyano-bonded phase.[1] Alternatively, you could explore Hydrophilic Interaction Liquid Chromatography (HILIC).

Q4: Can I use a mobile phase without an acid modifier like TFA?

A4: Yes, but TFA is often used to improve peak shape by ion-pairing with basic analytes and controlling the pH. If your derivative is sensitive to acid, you can try using a different modifier like formic acid or a buffered mobile phase at a neutral pH.

Q5: How does the fluorine atom in my compound affect the purification?

A5: The fluorine atom can increase the hydrophobicity of the molecule, potentially leading to longer retention times on a reversed-phase column. For compounds with a high fluorine content, using a fluorinated eluent like trifluoroethanol in conjunction with a standard C8 or C18 column can improve separation.[9][10]

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? peak_shape->retention No tailing Tailing peak_shape->tailing Yes broadening Broadening peak_shape->broadening ghost Ghost Peaks? retention->ghost No check_mobile_phase Check Mobile Phase (pH, Composition) retention->check_mobile_phase Yes check_column Check Column (Contamination, Age) retention->check_column resolution Poor Resolution? ghost->resolution No ghost->check_mobile_phase clean_system Clean System (Injector, Lines) ghost->clean_system Yes resolution->check_column optimize_gradient Optimize Gradient resolution->optimize_gradient Yes tailing->check_mobile_phase tailing->check_column reduce_load Reduce Sample Load tailing->reduce_load broadening->check_column broadening->reduce_load broadening->optimize_gradient end Problem Resolved check_mobile_phase->end check_column->end reduce_load->end optimize_gradient->end clean_system->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis sample_prep Sample Preparation (Dissolve in Mobile Phase A) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (0.1% TFA in Water/ACN) mobile_phase_prep->injection separation Gradient Elution (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection analysis Purity Analysis of Fractions fraction_collection->analysis evaporation Solvent Evaporation analysis->evaporation

Caption: A standard experimental workflow for HPLC purification.

References

Navigating Solubility Challenges of 4-Fluoroindolin-2-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 4-Fluoroindolin-2-one in chemical reactions. This valuable intermediate, crucial in the synthesis of kinase inhibitors and other pharmaceuticals, often presents solubility hurdles that can impede reaction progress and product yield. This guide offers practical solutions, detailed experimental protocols, and data-driven insights to empower researchers in overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid with limited solubility in many common organic solvents at room temperature. Its planar structure and intermolecular hydrogen bonding contribute to its relatively high lattice energy, making it challenging to dissolve. Polar aprotic solvents are generally the most effective for solubilizing this compound.

Q2: I'm observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?

A2: When encountering poor solubility, consider the following initial steps:

  • Increase Temperature: Gently heating the reaction mixture can significantly improve the solubility of this compound.

  • Solvent Screening: If heating is not feasible or effective, consider switching to a stronger polar aprotic solvent.

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and enhance dissolution.

  • Stirring Rate: Ensure vigorous stirring to maximize the interaction between the solvent and the solid.

Q3: Can the choice of base influence the solubility of this compound in N-alkylation reactions?

A3: Yes, the choice of base can indirectly affect the apparent solubility. Stronger bases that readily deprotonate the indolinone nitrogen can form a more soluble salt in situ. For instance, using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a suitable solvent can lead to the formation of the corresponding sodium or potassium salt, which may exhibit better solubility than the neutral starting material.

Q4: Are there any recommended solvent systems for Suzuki coupling reactions involving 4-bromoindolin-2-one derivatives?

A4: For Suzuki coupling reactions, which often involve multiple components with varying polarities, a mixed solvent system is typically employed. A common combination is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[1] The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), while the organic solvent helps to dissolve the bromo-indolinone and the boronic acid partner.

Troubleshooting Guides

Issue 1: Poor Solubility in N-Alkylation Reactions

Symptoms:

  • Undissolved solid this compound remains in the reaction flask.

  • Incomplete conversion to the N-alkylated product, even with extended reaction times.

  • Inconsistent reaction outcomes.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inadequate Solvent Strength Switch to a more polar aprotic solvent such as DMF or DMSO.Improved dissolution of the starting material, leading to a more homogeneous reaction mixture and higher conversion.
Low Reaction Temperature Gradually increase the reaction temperature, for example, from room temperature to 50-80°C. Monitor for any potential degradation of starting materials or products.Enhanced solubility and reaction rate, resulting in a shorter reaction time and improved yield.
Inefficient Deprotonation Use a stronger base like sodium hydride (NaH) to form the more soluble sodium salt of this compound in situ.Complete deprotonation and improved solubility of the nucleophile, facilitating a more efficient alkylation reaction.
Solid Agglomeration Employ sonication at the beginning of the reaction to break up any solid clumps and increase the surface area for dissolution.Faster dissolution of the starting material and a more consistent reaction profile.
Issue 2: Heterogeneous Mixture in Suzuki Coupling Reactions

Symptoms:

  • The reaction mixture appears as a suspension or slurry, indicating poor solubility of one or more components.

  • Low yield of the desired coupled product.

  • Formation of side products due to localized high concentrations.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Solvent System Use a mixed solvent system such as 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v) to ensure all reactants (bromo-indolinone, boronic acid, and base) are sufficiently soluble.[1]A more homogeneous reaction mixture, leading to improved reaction kinetics and higher yields.
Insufficient Temperature Increase the reaction temperature to 80-100°C. This not only improves solubility but also facilitates the catalytic cycle.Enhanced solubility of all components and a faster rate of reaction, resulting in higher product conversion.
Poor Base Solubility Select a base that is soluble in the chosen solvent system. For example, K₃PO₄ often shows good solubility in aqueous/organic mixtures and is effective in Suzuki couplings.[1]Complete dissolution of the base, ensuring a homogeneous reaction environment and consistent pH.
Catalyst Deactivation Ensure proper degassing of the solvent to prevent oxidation of the palladium catalyst. Use of robust phosphine ligands can also stabilize the catalyst.Maintained catalytic activity throughout the reaction, leading to higher yields and cleaner reaction profiles.

Quantitative Solubility Data (Estimated)

SolventPolarity (Dielectric Constant)Estimated Solubility at 25°C (mg/mL)Estimated Solubility at 80°C (mg/mL)
N,N-Dimethylformamide (DMF)36.750 - 100> 200
Dimethyl sulfoxide (DMSO)47.2> 100> 200
Tetrahydrofuran (THF)7.610 - 2050 - 100
Acetonitrile37.55 - 1020 - 50
Ethanol24.61 - 510 - 20
Methanol32.71 - 510 - 20

Experimental Protocols

Protocol 1: N-Alkylation of this compound with Enhanced Solubility

This protocol utilizes a strong base and elevated temperature to overcome the solubility limitations of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should result in a more homogeneous solution.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Recrystallization of this compound

This protocol provides a general method for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to air dry on the filter paper or in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Reagents Dissolve this compound in appropriate solvent Start->Dissolve Reagents Initial Step Add Base Add Base (e.g., NaH) Dissolve Reagents->Add Base Solubility Challenge Add Alkyl Halide Add Alkyl Halide Add Base->Add Alkyl Halide Heat Reaction Heat Reaction (e.g., 50-80°C) Add Alkyl Halide->Heat Reaction Monitor Progress Monitor by TLC Heat Reaction->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Reaction Complete Extraction Extraction Quench Reaction->Extraction Drying & Concentration Dry & Concentrate Extraction->Drying & Concentration Purification Column Chromatography Drying & Concentration->Purification End End Purification->End

Caption: Workflow for overcoming solubility issues in N-alkylation.

troubleshooting_logic Poor_Solubility Poor Solubility Observed Increase_Temp Increase Temperature Poor_Solubility->Increase_Temp First Action Change_Solvent Change to Stronger Polar Aprotic Solvent Increase_Temp->Change_Solvent Not Effective Success Solubility Improved Increase_Temp->Success Effective Use_Stronger_Base Use Stronger Base (for N-alkylation) Change_Solvent->Use_Stronger_Base Not Effective Change_Solvent->Success Effective Sonication Apply Sonication Use_Stronger_Base->Sonication Not Effective Use_Stronger_Base->Success Effective Sonication->Success Effective Failure Issue Persists Sonication->Failure Not Effective

Caption: Troubleshooting logic for addressing poor solubility.

References

managing regioisomer formation in 4-fluoroindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Fluoroindole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-fluoroindole and its derivatives. Here, you will find detailed information to help you manage and control the formation of regioisomers, a common challenge in this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-fluoroindole, and what are their primary advantages and disadvantages?

A1: The most prevalent methods for synthesizing 4-fluoroindole are the Fischer, Leimgruber-Batcho, and Madelung syntheses. Each has distinct advantages and is suited for different experimental constraints.

Synthesis MethodAdvantagesDisadvantages
Fischer Indole Synthesis Readily available starting materials; versatile for a wide range of substitutions.Often requires harsh acidic conditions; can lead to a mixture of regioisomers with unsymmetrical ketones.[1][2]
Leimgruber-Batcho Synthesis High yields; mild reaction conditions; excellent regioselectivity, typically yielding a single isomer.[3][4]Requires substituted o-nitrotoluenes, which may not be commercially available.
Madelung Synthesis Good for the synthesis of 2-alkylindoles; modern variations allow for milder reaction conditions.[1]Traditionally requires high temperatures and strong bases; substrate scope can be limited.

Q2: I am observing the formation of multiple isomers in my Fischer indole synthesis of a substituted 4-fluoroindole. What is the primary cause of this?

A2: The formation of regioisomers is a well-known challenge in the Fischer indole synthesis when using an unsymmetrical ketone (e.g., methyl ethyl ketone).[1] The reaction proceeds through an enamine intermediate, and with an unsymmetrical ketone, two different enamines can form, leading to two possible regioisomeric indole products upon cyclization. The ratio of these isomers is influenced by both steric and electronic factors, as well as the acidity of the reaction medium.[1]

Q3: How can I control the ratio of regioisomers formed in the Fischer indole synthesis?

A3: Controlling regioselectivity in the Fischer indole synthesis is a critical aspect of process optimization. The choice of acid catalyst is a key factor.[5] Generally, less hindered enamines are formed under kinetic control, while more substituted, thermodynamically stable enamines are favored under stronger acidic conditions and higher temperatures.

  • Acid Catalyst: The strength and type of acid can significantly influence the isomer ratio. Polyphosphoric acid (PPA) is a commonly used catalyst that can favor the formation of the more substituted indole.[6]

  • Steric Hindrance: The steric bulk of the substituents on the ketone and the phenylhydrazine can direct the cyclization to form the less sterically hindered product.

Q4: Are there any alternatives to the Fischer indole synthesis that offer better regioselectivity?

A4: Yes, the Leimgruber-Batcho synthesis is an excellent alternative that provides high regioselectivity, typically affording a single indole isomer.[3][4] This method involves the condensation of a substituted o-nitrotoluene with a formamide acetal, followed by reductive cyclization. Since the position of the methyl group on the starting o-nitrotoluene dictates the cyclization position, the formation of regioisomers is avoided.

Troubleshooting Guides

Problem: Low Yield in 4-Fluoroindole Synthesis
Potential Cause Troubleshooting Steps
Poor quality of starting materials Ensure the purity of the 4-fluorophenylhydrazine and the ketone/aldehyde. Impurities can lead to side reactions.
Suboptimal acid catalyst in Fischer synthesis The choice and concentration of the acid are crucial. Experiment with different Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2]
Incorrect reaction temperature or time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions. Excessively high temperatures or long reaction times can cause decomposition.[1]
Presence of water Ensure anhydrous conditions, as water can interfere with the acid catalyst and intermediates.[1]
Inefficient reduction in Leimgruber-Batcho synthesis The choice of reducing agent is critical. Palladium on carbon (Pd/C) with hydrogen or hydrazine, Raney Nickel, or stannous chloride are effective options.[4]
Problem: Undesired Regioisomer is the Major Product in Fischer Synthesis
Potential Cause Troubleshooting Steps
Reaction conditions favor the thermodynamic product Try milder acidic conditions or lower reaction temperatures to favor the kinetically controlled formation of the less substituted enamine.
Steric effects If the desired isomer is the more sterically hindered one, stronger acid catalysts and higher temperatures may be necessary to overcome the steric barrier.
Inappropriate acid catalyst The isomer ratio is highly dependent on the acid used. For example, in the reaction of phenylhydrazine with methyl ethyl ketone, the use of sulfuric acid can lead to different isomer ratios compared to polyphosphoric acid.[5]

Experimental Protocols

Leimgruber-Batcho Synthesis of 4-Fluoroindole

This two-step protocol is adapted from a patented method and is suitable for larger-scale synthesis.[1]

Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)vinanamine

  • To a reaction flask, add 2-fluoro-6-nitrotoluene.

  • Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Use DMF as the solvent.

  • Heat the mixture and stir until the condensation reaction is complete (monitor by TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate. A yield of approximately 100% for the crude product can be expected.

Step 2: Reductive Cyclization to 4-Fluoroindole

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Add 5% Palladium on carbon (Pd/C) catalyst.

  • Carry out the catalytic hydrogenation at room temperature under a hydrogen atmosphere overnight.

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-fluoroindole.

Starting MaterialReagentsSolventYield
2-Fluoro-6-nitrotoluene1. DMF-DMA 2. H₂, Pd/C1. DMF 2. MethanolHigh

Visualizations

fischer_indole_regioisomers cluster_start Starting Materials cluster_intermediates Intermediate Formation cluster_products Regioisomeric Products 4-F-Phenylhydrazine 4-F-Phenylhydrazine Hydrazone Hydrazone 4-F-Phenylhydrazine->Hydrazone MEK Methyl Ethyl Ketone MEK->Hydrazone Enamine_A Enamine A (Less Substituted) Hydrazone->Enamine_A Tautomerization Enamine_B Enamine B (More Substituted) Hydrazone->Enamine_B Tautomerization Isomer_A 4-Fluoro-2,3-dimethylindole Enamine_A->Isomer_A [3,3]-Sigmatropic Rearrangement & Cyclization Isomer_B 4-Fluoro-2-ethylindole Enamine_B->Isomer_B [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Regioisomer formation in the Fischer indole synthesis of 4-fluoroindole.

troubleshooting_workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions (Temp, Time) CheckPurity->OptimizeConditions Purity OK ChangeCatalyst Change Acid Catalyst (Fischer) or Reductant (Leimgruber-Batcho) OptimizeConditions->ChangeCatalyst No Improvement Purification Optimize Purification (Chromatography, Recrystallization) OptimizeConditions->Purification Improvement AlternativeRoute Consider Alternative Synthetic Route ChangeCatalyst->AlternativeRoute No Improvement ChangeCatalyst->Purification Improvement AlternativeRoute->Purification Success Improved Yield/ Purity Purification->Success

Caption: Troubleshooting workflow for 4-fluoroindole synthesis.

References

stability of 4-Fluoroindolin-2-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 4-Fluoroindolin-2-one and what are its general stability concerns?

A1: this compound is a fluorinated derivative of indolin-2-one (also known as 2-oxindole). It belongs to the class of compounds known as lactams, which are cyclic amides. The primary stability concern for lactams is the potential for hydrolysis of the amide bond within the five-membered ring, especially under acidic or basic conditions. This hydrolysis would lead to the opening of the lactam ring, forming 4-fluoro-2-(amino)phenylacetic acid. The fluorine substituent on the aromatic ring may influence the rate of hydrolysis compared to the unsubstituted parent compound due to its electron-withdrawing nature.

Q2: How is this compound expected to behave under acidic conditions?

A2: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to acid-catalyzed hydrolysis and ring-opening. The rate of this hydrolysis is dependent on the acid concentration (pH) and temperature. Generally, stronger acids and higher temperatures will accelerate the degradation.

Q3: What is the expected stability of this compound under basic conditions?

A3: Under basic conditions, the lactam ring is susceptible to hydrolysis via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This reaction, known as base-catalyzed hydrolysis, also results in the opening of the lactam ring. Similar to acidic conditions, the rate of degradation is expected to increase with higher base concentrations (higher pH) and elevated temperatures.

Q4: Are there other factors that could affect the stability of this compound?

A4: Yes, other factors can influence its stability, including:

  • Temperature: Increased temperature generally accelerates the rate of both acid- and base-catalyzed hydrolysis.

  • Solvent: The polarity and nucleophilicity of the solvent can play a role. While aqueous conditions are the primary concern for hydrolysis, the presence of other nucleophiles could potentially lead to other reactions.

  • Light: Photodegradation can be a concern for some organic molecules. It is advisable to store this compound protected from light.

  • Oxidizing agents: The indolinone ring system may be susceptible to oxidation.

Troubleshooting Guide

This guide addresses potential issues that may be encountered during experiments involving this compound.

Problem Possible Cause Suggested Solution
Unexpectedly low yield or recovery of this compound in a reaction performed under acidic or basic conditions. The compound may be degrading due to hydrolysis of the lactam ring.- Monitor the pH of your reaction mixture carefully.- Consider running the reaction at a lower temperature.- Reduce the reaction time if possible.- Perform a small-scale stability test of your compound under the reaction conditions without other reagents to assess its stability.
Appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate or a new peak in the High-Performance Liquid Chromatography (HPLC) chromatogram. This new spot/peak could correspond to the ring-opened hydrolysis product, 4-fluoro-2-(amino)phenylacetic acid.- Co-spot with a synthesized standard of the expected hydrolysis product if available.- Analyze the new peak by LC-MS to determine its molecular weight, which should correspond to the addition of a water molecule (18 Da) to the parent compound.- Adjust your experimental conditions (pH, temperature, time) to minimize the formation of this impurity.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer could lead to variable concentrations of the active molecule.- Determine the stability of this compound in your specific assay buffer and under the assay conditions (e.g., 37°C).- Prepare fresh solutions of the compound for each experiment.- If degradation is significant, consider using a more stable buffer system or shortening the incubation time.
Difficulty in isolating the pure compound after a work-up involving an acidic or basic wash. The compound may be degrading during the extraction process.- Use dilute acid or base for the wash and perform the wash quickly at a low temperature (e.g., on an ice bath).- Neutralize the solution immediately after the wash.- Consider alternative purification methods that do not involve harsh pH conditions, such as chromatography on silica gel with a neutral mobile phase.

Experimental Protocols: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1] Here is a general protocol for conducting a forced degradation study on this compound.

Objective: To investigate the degradation of this compound under acidic, basic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • In a separate experiment, use 1 M HCl for more aggressive degradation.

    • Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • In a separate experiment, use 1 M NaOH.

    • Follow the same temperature and time course as the acid hydrolysis study.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • In a separate experiment, use 30% H₂O₂.

    • Keep the solutions at room temperature.

    • Monitor the reaction at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample protected from light.

    • Analyze the samples after a defined period of exposure.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

    • Quantify the amount of parent compound remaining and the amount of each degradation product formed.

Data Presentation

The following tables are templates for recording and summarizing the quantitative data from your stability studies.

Table 1: Stability of this compound in Aqueous Solution at Different pH Values and Temperatures.

pHTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
2 (0.01 M HCl)250
24
600
24
7 (Water)250
24
600
24
12 (0.01 M NaOH)250
24
600
24

Table 2: Summary of Forced Degradation Studies of this compound.

Stress ConditionReagent ConcentrationTemperature (°C)Time (hours)% DegradationNumber of Degradants
Acidic0.1 M HCl6024
Basic0.1 M NaOH6024
Oxidative3% H₂O₂2524
PhotolyticICH Q1B25-

Visualizations

The following diagrams illustrate the general mechanisms of acid- and base-catalyzed hydrolysis of the lactam ring in this compound.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Ring Opening A This compound B Protonated Lactam A->B + H+ H_plus H+ C Tetrahedral Intermediate B->C + H₂O H2O H₂O D Protonated Amine Intermediate C->D Proton Transfer E Ring-Opened Product (4-Fluoro-2-aminophenylacetic acid) D->E - H+

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Protonation A This compound B Tetrahedral Intermediate A->B + OH⁻ OH_minus OH⁻ C Ring-Opened Anion B->C Ring Opening D Ring-Opened Product (4-Fluoro-2-aminophenylacetic acid) C->D + H₂O - OH⁻ H2O_protonation H₂O

Caption: Base-catalyzed hydrolysis mechanism of this compound.

Experimental_Workflow start Start: this compound Sample stress Apply Stress Condition (Acid, Base, Oxidizing Agent, Light) start->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Data Evaluation: - % Degradation - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: General workflow for a forced degradation study.

References

optimizing reaction time and temperature for 4-Fluoroindolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoroindolin-2-one. Our aim is to facilitate the optimization of reaction time and temperature to achieve higher yields and purity.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.1. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). 2. If starting material is still present, consider extending the reaction time. 3. A gradual increase in reaction temperature may be necessary if a longer reaction time is ineffective. However, be cautious of potential product decomposition at excessively high temperatures.[1][2]
Suboptimal Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation of reactants or products.1. For reductive cyclization of nitroaromatic compounds, the optimal temperature can be critical. For instance, in some cases, 150°C has been found to be optimal.[1] 2. Experiment with a range of temperatures to find the optimal condition for your specific reaction setup.
Poor Quality of Starting Materials: Impurities in the starting materials, such as 2-fluoro-6-nitrotoluene or its derivatives, can interfere with the reaction.1. Ensure the purity of all starting materials and reagents before use. 2. Purify starting materials if necessary through appropriate methods like distillation or recrystallization.
Inefficient Reductive Cyclization: The conversion of the nitro group to an amine and subsequent cyclization may not be efficient.1. Ensure the reducing agent (e.g., iron powder, palladium on carbon) is active. 2. The choice of acid (e.g., acetic acid) and solvent can significantly impact the reaction.[3]
Formation of Multiple Byproducts Side Reactions Due to High Temperature: Elevated temperatures can promote the formation of undesired side products.1. Attempt the reaction at a lower temperature.[2] 2. Monitor the reaction by TLC to identify the point at which byproduct formation becomes significant.
Decomposition of Product: The desired this compound may be unstable under the reaction conditions, especially at high temperatures or for prolonged reaction times.[2]1. Once the reaction is complete (as indicated by TLC), work up the reaction mixture promptly. 2. Consider purification methods that do not require high temperatures.
Difficulty in Product Isolation and Purification Emulsion Formation During Workup: Emulsions can form during the extraction process, making separation of the organic and aqueous layers difficult.1. Add brine to the aqueous layer to help break the emulsion. 2. Consider filtering the mixture through a pad of celite.
Co-elution of Impurities during Chromatography: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.1. Experiment with different solvent systems for chromatography to improve separation. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel).

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common synthetic route starts from 2-fluoro-6-nitrotoluene.[3] This involves the introduction of a two-carbon unit at the methyl position, followed by the reduction of the nitro group and subsequent intramolecular cyclization.

Q2: How can I monitor the progress of the reaction?

The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC).[1][2][4] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product and any byproducts. This allows for the determination of the optimal reaction time.

Q3: What are typical reaction temperatures and times for similar syntheses?

For the condensation step to introduce the two-carbon unit, a temperature of around 100°C for 3 hours has been reported for a similar synthesis.[3] For the subsequent reductive cyclization, the addition of reagents may need to be done at a controlled temperature (e.g., below 80°C), followed by heating at a higher temperature (e.g., 100°C) for a couple of hours to drive the reaction to completion.[3] However, the optimal conditions should be determined experimentally for your specific setup.

Q4: What are the key parameters to consider when optimizing the reaction?

The most critical parameters to optimize are reaction temperature and reaction time. The concentration of reagents, the choice of solvent, and the efficiency of stirring can also significantly impact the yield and purity of the final product.

Q5: What purification methods are recommended for this compound?

Column chromatography on silica gel is a common method for purifying this compound and removing byproducts.[4] Recrystallization from a suitable solvent can also be an effective technique for obtaining a highly pure product.

Data Presentation

Table 1: Illustrative Example of Temperature Optimization for a Reductive Cyclization Reaction

The following table demonstrates how reaction temperature can influence the yield of a product in a reductive cyclization, a key step in the synthesis of many indole derivatives. Please note that this data is from a related synthesis and should be used as a guide for optimizing the synthesis of this compound.[1]

EntryTemperature (°C)Yield (%)
1100Lower Yield
215082
3200Lower Yield

This data illustrates that there is often an optimal temperature for such reactions, with lower and higher temperatures resulting in reduced yields due to incomplete reaction or decomposition, respectively.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Fluoro-6-nitrotoluene (Adapted from a similar procedure[3])

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)acetamide

  • To a solution of 2-fluoro-6-nitrotoluene in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture to approximately 100°C and stir for 3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. This crude intermediate is often used directly in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • In a separate reaction vessel, prepare a mixture of iron powder in acetic acid and toluene.

  • Heat this mixture to 60-70°C with vigorous stirring.

  • Slowly add the crude intermediate from Step 1 to the activated iron mixture, ensuring the temperature does not exceed 80°C.

  • After the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the iron residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization & Purification start1 2-Fluoro-6-nitrotoluene + DMF-DMA react1 Heat to 100°C in DMF (3 hours) start1->react1 monitor1 Monitor by TLC react1->monitor1 end1 Crude Intermediate monitor1->end1 start2 Crude Intermediate react2 Add Intermediate (T < 80°C) Then heat to 100°C (2 hours) start2->react2 reagents2 Iron Powder in Acetic Acid/Toluene reagents2->react2 workup Workup (Filtration, Extraction, Drying) react2->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes extend_time Increase Reaction Time incomplete->extend_time increase_temp Gradually Increase Temperature incomplete->increase_temp extend_time->check_completion increase_temp->check_completion check_byproducts Significant Byproducts? complete->check_byproducts yes_byproducts Yes check_byproducts->yes_byproducts Yes no_byproducts No check_byproducts->no_byproducts No lower_temp Lower Reaction Temperature yes_byproducts->lower_temp optimize_purification Optimize Purification no_byproducts->optimize_purification success Improved Yield lower_temp->success optimize_purification->success

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Technical Support Center: Scale-Up Synthesis of 4-Fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges and solutions associated with the scale-up synthesis of 4-Fluoroindolin-2-one, a key intermediate in pharmaceutical development. The information is structured in a question-and-answer format to directly address potential issues encountered during laboratory and pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from laboratory to pilot-plant or industrial scale often presents several challenges. These can be broadly categorized as:

  • Reaction Control and Safety: Exothermic reactions, handling of hazardous reagents, and ensuring consistent process parameters are critical at a larger scale.

  • Yield and Purity: Maintaining high yields and purity can be difficult due to issues with mass and heat transfer, mixing efficiency, and the potential for increased byproduct formation.

  • Work-up and Isolation: Procedures that are straightforward in the lab, such as extraction and chromatography, can become cumbersome and less efficient at scale. Crystallization and isolation of the final product require careful optimization to ensure consistent quality.

  • Impurity Profile: The types and quantities of impurities may differ between lab-scale and large-scale batches, necessitating robust analytical methods for their identification and control.

Q2: Which synthetic routes are most amenable to the large-scale production of this compound?

A2: While several synthetic methods exist for indolin-2-ones, a particularly promising approach for the large-scale synthesis of fluorinated indoles is the Leimgruber-Batcho synthesis. A patented two-step protocol starting from 2-fluoro-6-nitrotoluene is considered suitable for industrial production[1]. This method involves an initial condensation reaction followed by a reductive cyclization, which can be optimized for large-scale manufacturing[1].

Q3: How can I control the formation of impurities during the scale-up synthesis?

A3: Controlling impurities is crucial for ensuring the quality and safety of the final product. Key strategies include:

  • High-Purity Starting Materials: Ensure all raw materials and solvents are of high purity to minimize the introduction of extraneous contaminants.

  • Optimized Reaction Conditions: Tightly control reaction parameters such as temperature, pressure, and addition rates to minimize side reactions.

  • In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor the reaction progress and detect the formation of impurities early on.

  • Robust Purification Methods: Develop and validate efficient crystallization and filtration processes to effectively remove impurities from the final product.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor reaction progress using HPLC or TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. Ensure efficient mixing to improve reactant contact.Complete consumption of starting materials and an increase in product yield.
Sub-optimal Reaction Temperature Perform small-scale optimization studies to determine the ideal temperature range for your specific equipment and batch size. Overheating can lead to degradation.Identification of the optimal temperature for maximizing yield and minimizing byproducts.
Poor Reagent Quality Source high-purity starting materials and reagents from reputable suppliers. Perform quality control checks on incoming materials.Consistent reaction performance and reduced formation of impurities.
Inefficient Reductive Cyclization The choice of reducing agent and catalyst is critical. For the Leimgruber-Batcho approach, ensure the activity of the palladium on carbon (Pd/C) catalyst. Consider screening different reducing agents or catalyst loadings.Improved efficiency of the cyclization step, leading to a higher yield of the desired product.
Issue 2: Product Purity Issues and Byproduct Formation
Potential Cause Troubleshooting Step Expected Outcome
Formation of Regioisomers In some synthetic routes, the formation of isomeric byproducts can occur. Modify the reaction conditions (e.g., solvent, temperature, catalyst) to improve regioselectivity.Increased selectivity towards the desired 4-fluoro isomer.
Side Reactions due to Harsh Conditions If the reaction involves strongly acidic or basic conditions, or high temperatures, consider exploring milder alternatives. Lowering the reaction temperature and careful monitoring can also reduce side reactions.A cleaner reaction profile with fewer byproducts, simplifying purification.
Product Degradation during Work-up This compound may be sensitive to prolonged exposure to acidic or basic conditions during work-up. Neutralize the reaction mixture promptly and minimize the duration of work-up steps.Preservation of the final product and improved overall purity.
Inefficient Crystallization Optimize the crystallization process by screening different solvent systems, cooling profiles, and seeding strategies. Ensure the final product is thoroughly washed to remove residual impurities.Isolation of this compound with high purity and consistent crystal form.

Experimental Protocols

Key Experiment: Leimgruber-Batcho-like Synthesis of 4-Fluoroindole (Adaptable for this compound Precursor)

This two-step protocol is adapted from a patented method suitable for larger-scale synthesis and can be a starting point for the development of a process for a precursor to this compound[1].

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine [1]

  • To a suitable reaction vessel, add 2-fluoro-6-nitrotoluene.

  • Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Use N,N-dimethylformamide (DMF) as the solvent.

  • Heat the mixture and stir until the condensation reaction is complete, monitoring by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Cyclization to 4-Fluoroindole [1]

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).

  • Perform the hydrogenation reaction under a hydrogen atmosphere at a suitable pressure and temperature until the reduction and cyclization are complete (monitor by TLC or HPLC).

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate to obtain the crude 4-fluoroindole, which can then be purified.

Note: This protocol is for 4-fluoroindole and would require modification for the synthesis of this compound. This serves as a conceptual framework for a scalable synthesis.

Visualizations

experimental_workflow General Workflow for this compound Scale-Up Synthesis cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 2-Fluoro-6-nitrotoluene derivative) reaction1 Step 1: Condensation (e.g., with DMF-DMA) start->reaction1 intermediate Crude Intermediate reaction1->intermediate reaction2 Step 2: Reductive Cyclization (e.g., H2, Pd/C) intermediate->reaction2 crude_product Crude this compound reaction2->crude_product workup Work-up (e.g., Filtration, Extraction) crude_product->workup crystallization Crystallization workup->crystallization isolation Isolation & Drying crystallization->isolation final_product Pure this compound isolation->final_product

Caption: A generalized workflow for the scale-up synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete? check_completion->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_reagents Check Reagent Quality (Purity, Activity) incomplete->check_reagents No extend_time->check_reagents poor_quality Poor Quality? check_reagents->poor_quality source_new Source High-Purity Reagents poor_quality->source_new Yes optimize_conditions Optimize Reaction Conditions (Temperature, Catalyst) poor_quality->optimize_conditions No source_new->optimize_conditions solution Improved Yield optimize_conditions->solution

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purifying 4-Fluoroindolin-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-Fluoroindolin-2-one using column chromatography. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel is the most common stationary phase for purifying indolinone derivatives. However, this compound, containing a basic nitrogen atom, may interact strongly with the acidic silanol groups on the silica surface, leading to tailing or decomposition.[1] If such issues are observed, consider the following alternatives:

  • Deactivated Silica Gel: Pre-treating silica gel with a solvent system containing a small percentage of a basic modifier like triethylamine (TEA) can neutralize the acidic sites.[1]

  • Neutral Alumina: This is a good alternative for basic compounds that are sensitive to acidic conditions.[1]

  • Florisil®: A magnesium silicate gel that can be a suitable alternative if decomposition on silica is observed.[2]

Q2: How do I select an appropriate mobile phase for the column?

A2: The ideal mobile phase should provide a good separation between this compound and any impurities. The selection process should begin with Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a mobile phase composition that gives your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[1]

A common starting point for many organic compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). For this compound, a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is often effective for separating compounds with a wide range of polarities.[1]

Q3: My compound is streaking or tailing on the column. What is causing this and how can I fix it?

A3: Streaking or tailing is a common issue, often indicating undesirable interactions between your compound and the stationary phase.[1] For a compound like this compound, the likely causes and their solutions are summarized below:

Possible Cause Solution
Strong interaction with acidic silica gel Add a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-2%), to your mobile phase to neutralize the acidic silanol groups.[1]
Column overloading Reduce the amount of sample loaded onto the column. A general guideline for challenging separations is a silica-to-sample ratio of 50:1 to 100:1.[1]
Improperly packed column Ensure the column is packed uniformly without any air bubbles or cracks to prevent uneven mobile phase flow.[1][3]
Sample applied in a wide band Dissolve the sample in a minimal amount of solvent for loading to ensure it is applied as a narrow, concentrated band.[1][4]

Q4: How can I check if this compound is decomposing on the silica gel column?

A4: You can perform a 2D TLC experiment to check for decomposition.[1][2] First, spot your compound on a TLC plate and run it in a suitable solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. The appearance of off-diagonal spots indicates decomposition.[1]

Q5: What is "dry loading" and when should I use it?

A5: Dry loading is a sample application technique where the crude sample is pre-adsorbed onto a small amount of silica gel (or another inert solid) before being loaded onto the column.[3][4] This method is preferable when your sample has poor solubility in the mobile phase or when you need to use a strong solvent like dichloromethane to dissolve it.[4] Dry loading prevents band broadening that can occur when loading the sample in a large volume of a strong solvent.[3]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Spots Incorrect Mobile Phase Polarity: The polarity may be too high or too low.Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound.[1] Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1]
Column Overloading: Too much sample leads to broad, overlapping bands.Reduce the amount of sample loaded. Maintain a high silica-to-sample ratio (e.g., 50:1 or higher).[1][3]
Improper Column Dimensions: A short, wide column may not provide sufficient resolution.Use a longer, thinner column for better separation.[1]
Compound Does Not Elute Decomposition on the Column: The compound may have degraded on the acidic silica.Test for stability using 2D TLC.[2] If unstable, use deactivated silica, neutral alumina, or Florisil®.[1][2]
Incorrect Solvent System: The mobile phase may not be polar enough.Double-check the solvent composition. If necessary, increase the polarity of the mobile phase.
Compound Eluted in the Solvent Front: The initial mobile phase was too polar.Check the very first fractions collected. Re-run the column with a less polar starting mobile phase.[2]
Low Yield/Recovery Compound Decomposition: As above.See solutions for "Decomposition on the Column".
Irreversible Adsorption: Strong binding to the stationary phase.Add a modifier to the mobile phase (e.g., 0.1-1% TEA for basic compounds on silica).[1]
Fractions are too Dilute: The compound is present but below the detection limit.Concentrate the fractions in the expected elution range and re-analyze by TLC.[2]
Cracks or Channels in the Silica Bed Improper Packing: The silica was not packed as a uniform slurry.Repack the column carefully, ensuring the silica slurry is homogenous and settles evenly. Never let the column run dry.[3]
Thermal Stress: Rapid changes in solvent composition causing heat generation.When running a gradient, ensure a slow and gradual change in solvent polarity.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

TroubleshootingWorkflow start Start: Crude this compound tlc 1. TLC Analysis (Hexane/EtOAc) start->tlc check_rf Rf between 0.2-0.4? tlc->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No pack_column 2. Pack Column (Silica Gel) check_rf->pack_column Yes adjust_solvent->tlc load_sample 3. Load Sample (Wet or Dry) pack_column->load_sample run_column 4. Run Column & Collect Fractions load_sample->run_column analyze_fractions 5. Analyze Fractions (TLC) run_column->analyze_fractions outcome Evaluate Outcome analyze_fractions->outcome success Pure Product Obtained outcome->success Good Separation & Recovery poor_sep Problem: Poor Separation outcome->poor_sep No tailing Problem: Tailing/Streaking outcome->tailing No no_elution Problem: No Elution / Low Recovery outcome->no_elution No sol_overload Reduce Sample Load poor_sep->sol_overload sol_gradient Use Gradient Elution poor_sep->sol_gradient sol_add_tea Add 0.1-1% TEA to Mobile Phase tailing->sol_add_tea sol_change_sp Change Stationary Phase (Alumina/Deactivated Silica) tailing->sol_change_sp sol_check_stability Check Stability (2D TLC) no_elution->sol_check_stability sol_overload->pack_column sol_gradient->pack_column sol_add_tea->pack_column sol_change_sp->pack_column sol_check_stability->sol_change_sp

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Fluoroindolin-2-one and 5-Fluoroindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a fluorine atom on the indolin-2-one scaffold significantly influences the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide provides an objective comparison of the biological activities of derivatives of 4-fluoroindolin-2-one and 5-fluoroindolin-2-one, supported by experimental data from peer-reviewed studies. This document is intended to assist researchers in navigating the therapeutic potential and mechanistic nuances of these two closely related classes of compounds.

Overview of Biological Activities

Derivatives of both this compound and 5-fluoroindolin-2-one have emerged as privileged scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The 5-fluoro substituted isomer, a key component of the multi-kinase inhibitor Sunitinib, has been extensively studied, with its derivatives showing potent anticancer, anti-inflammatory, and α-glucosidase inhibitory activities.[1] While less explored, derivatives of this compound have also demonstrated significant potential as anticancer agents and kinase inhibitors. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the overall physicochemical properties of the parent molecule.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of representative derivatives of this compound and 5-fluoroindolin-2-one.

Table 1: Anticancer Activity (IC50 Values)

Compound IDIsomerCell LineIC50 (µM)Reference
Derivative of this compound 4-FluoroHT-29 (Colon Cancer)0.016[2]
H460 (Lung Cancer)0.0037[2]
Derivative of 5-Fluoroindolin-2-one (Sunitinib analogue) 5-FluoroT-47D (Breast Cancer)Growth Inhibition > 70%[3]
HOP-92 (Lung Cancer)Growth Inhibition > 95.95%[3]
NCI/ADR-RES (Ovarian Cancer)Growth Inhibition > 95.13%[3]
Another Derivative of 5-Fluoroindolin-2-one 5-FluoroMCF-7 (Breast Cancer)11.18[4]
HCT-116 (Colon Cancer)17.90[4]
HePG-2 (Liver Cancer)10.69[4]

Table 2: Kinase Inhibition (IC50 Values)

Compound IDIsomerKinase TargetIC50 (nM)Reference
Derivative of this compound 4-FluoroPERK0.8[5]
Derivative of 5-Fluoroindolin-2-one (Acylureidoindolin-2-one) 5-FluoroAurora B0.4[6]
FLT30.5[6]
Derivative of 5-Fluoroindolin-2-one (Spiroindoline) 5-FluoroSky Kinase476[7]

Table 3: α-Glucosidase Inhibition (IC50 Values)

Compound IDIsomerIC50 (µM)Reference
Derivative of 5-Fluoroindolin-2-one (3f) 5-Fluoro35.83 ± 0.98
Derivative of 5-Fluoroindolin-2-one (3d) 5-Fluoro49.89 ± 1.16
Acarbose (Reference) -569.43 ± 43.72

Table 4: Anti-inflammatory Activity

Compound IDIsomerAssayActivityReference
Derivative of 5-Fluoroindolin-2-one (Compound 78) 5-FluoroIL-1R InhibitionIC50 = 0.01 µM[8][9]
Derivative of 5-Fluoroindolin-2-one (Compound 81) 5-FluoroIL-1R InhibitionIC50 = 0.02 µM[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily through the action of mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound or 5-fluoroindolin-2-one) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[14][15][16][17]

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured by a decrease in the phosphorylation of the substrate or the depletion of ATP. Luminescence-based assays, such as the Kinase-Glo® assay, are commonly used and measure the amount of ATP remaining in the reaction.

Protocol (Luminescence-Based):

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the target kinase, and the specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo® reagent) to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A higher luminescent signal indicates greater inhibition of kinase activity. Calculate the percent inhibition relative to a control reaction without the inhibitor and determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[18][19][20][21]

Principle: The assay measures the enzymatic activity of α-glucosidase on a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), α-glucosidase enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Add the pNPG substrate to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • Data Analysis: Acarbose is typically used as a positive control. Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[22][23][24][25][26]

Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite is determined using a standard curve of sodium nitrite. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without any compound treatment.

Visualization of Key Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein Receptor->Substrate Phosphorylation Ligand Growth Factor Ligand->Receptor Indolinone 4/5-Fluoroindolin-2-one Derivative Indolinone->Receptor Inhibition ATP ATP ADP ADP ATP->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) PhosphoSubstrate->Downstream Transcription Gene Transcription Downstream->Transcription Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition by fluoroindolin-2-one derivatives.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Test Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

Caption: The experimental workflow for the MTT cell viability assay.

Alpha_Glucosidase_Inhibition_Workflow Start Start Prepare Prepare Reaction Mixture: Buffer, Enzyme, Test Compound Start->Prepare Preincubation Pre-incubate at 37°C for 10 min Prepare->Preincubation AddSubstrate Add pNPG Substrate Preincubation->AddSubstrate Incubation Incubate at 37°C for 20 min AddSubstrate->Incubation StopReaction Stop Reaction with Na2CO3 Incubation->StopReaction MeasureAbsorbance Measure Absorbance at 405 nm StopReaction->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 MeasureAbsorbance->Calculate End End Calculate->End

References

The Impact of Fluorination on Indolin-2-one Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[1][2] This is particularly evident in the field of oncology, where numerous indolin-2-one derivatives have been developed as potent kinase inhibitors.[1][3] A key strategy in the optimization of these compounds is the introduction of fluorine atoms. This guide provides a comparative overview of the efficacy of 4-Fluoroindolin-2-one versus its non-fluorinated counterpart, supported by experimental data on related derivatives and detailed experimental protocols.

While direct, head-to-head comparative studies on the parent this compound and indolin-2-one are not extensively available in the reviewed literature, the broader landscape of indolinone-based drug discovery strongly suggests that fluorination plays a critical role in enhancing biological activity. This is exemplified by the FDA-approved multi-kinase inhibitor, Sunitinib, which features a fluorine atom on the indolinone core and is a testament to the positive impact of this modification.[4][5]

The Role of the Indolinone Core

The indolin-2-one nucleus serves as a crucial pharmacophore that anchors to the ATP-binding pocket of various kinases.[6][7] Its ability to form key hydrogen bonds and engage in hydrophobic interactions makes it an ideal starting point for the design of kinase inhibitors.[6] These inhibitors can disrupt aberrant signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[6][8]

Enhancing Efficacy Through Fluorination

The introduction of a fluorine atom at the C4 position of the indolin-2-one ring can significantly influence its pharmacological properties. Fluorine's high electronegativity and small size can lead to:

  • Improved Binding Affinity: Fluorine can engage in favorable electrostatic and hydrophobic interactions within the kinase active site, potentially increasing the inhibitor's potency.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.

  • Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and pKa of the molecule, which can in turn affect its solubility, membrane permeability, and oral bioavailability.

Comparative Efficacy Data of Indolinone Derivatives

Although direct comparative data for the parent compounds is limited, the following tables summarize the anti-proliferative and kinase inhibitory activities of various substituted indolin-2-one derivatives, some of which include fluorine substitutions. This data provides insights into the structure-activity relationships (SAR) and the general impact of substitutions on the indolinone scaffold.

Table 1: Anti-proliferative Activity of Substituted Indolin-2-one Derivatives

Compound IDSubstitution on Indolinone RingCancer Cell LineIC50 (µM)Reference
1c 5-FluoroHCT-116 (Colon)0.89[2]
1h 5-FluoroHCT-116 (Colon)0.98[2]
2c 5-NitroHCT-116 (Colon)2.31[2]
5h 4-Thiazolidinone derivativeHT-29 (Colon)0.016[9]
5h 4-Thiazolidinone derivativeH460 (Lung)0.0037[9]
10c 4-Thiazolidinone derivativeHT-29 (Colon)0.025[10]
10c 4-Thiazolidinone derivativeH460 (Lung)0.075[10]
7g Thiazolidinone-isatin hybridA549 (Lung)40[11]
7g Thiazolidinone-isatin hybridMCF-7 (Breast)40[11]
7g Thiazolidinone-isatin hybridPC3 (Prostate)50[11]
5b Complex derivativeMCF-7 (Breast)0.74 - 4.62[12]
10e Complex derivativeMCF-7 (Breast)0.74 - 4.62[12]
10g Complex derivativeMCF-7 (Breast)0.74 - 4.62[12]
15a Complex derivativeMCF-7 (Breast)0.74 - 4.62[12]
17a Complex derivativeMCF-7 (Breast)0.74 - 4.62[12]
5b Complex derivativeHepG2 (Liver)1.13 - 8.81[12]
10e Complex derivativeHepG2 (Liver)1.13 - 8.81[12]
10g Complex derivativeHepG2 (Liver)1.13 - 8.81[12]
15a Complex derivativeHepG2 (Liver)1.13 - 8.81[12]
17a Complex derivativeHepG2 (Liver)1.13 - 8.81[12]
Sunitinib 5-Fluoro derivativeMCF-7 (Breast)4.77[12]
Sunitinib 5-Fluoro derivativeHepG2 (Liver)2.23[12]

Table 2: Kinase Inhibitory Activity of Substituted Indolin-2-one Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
6e Aurora B16.2[3]
8a Aurora B10.5[3]
20 EGFR14.31[7]
20 VEGFR-232.65[7]
9 CDK-29.39[7]
9 VEGFR-256.74[7]
10g VEGFR-287[12]
17a VEGFR-278[12]
Sunitinib VEGFR-2139[12]
25m VEGFR-226[13]

Signaling Pathways Targeted by Indolinone Derivatives

Indolin-2-one-based kinase inhibitors primarily target receptor tyrosine kinases (RTKs) involved in cancer progression. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][8][14] By inhibiting VEGFR-2, these compounds can effectively block tumor growth and metastasis.[12]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Indolinone Indolin-2-one Inhibitor Indolinone->VEGFR2 Inhibits

VEGFR-2 signaling pathway and its inhibition by indolinones.

Other kinases targeted by indolinone derivatives include Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Aurora Kinases, all of which are implicated in various aspects of tumorigenesis.[3][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indolinone derivatives.

Synthesis of 3-Substituted Indolin-2-ones

A common synthetic route to 3-substituted indolin-2-ones involves a Knoevenagel condensation.

Synthesis_Workflow Indolinone Indolin-2-one (or derivative) Reaction Reaction Mixture Indolinone->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Base Base (e.g., Piperidine) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 3-Substituted Indolin-2-one Purification->Product

General workflow for the synthesis of 3-substituted indolin-2-ones.

Protocol:

  • Dissolve the indolin-2-one derivative and the corresponding aldehyde or ketone in a suitable solvent, such as ethanol.

  • Add a catalytic amount of a base, typically piperidine.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 3-substituted indolin-2-one.[11]

In Vitro Anti-proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[9][10]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as the ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Kinase Kinase Reaction Incubation Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Inhibitor Indolinone Inhibitor Inhibitor->Reaction ADPGlo ADP-Glo™ Reagent Reaction->ADPGlo Stop Reaction Deplete ATP KinaseDetection Kinase Detection Reagent ADPGlo->KinaseDetection Convert ADP to ATP Luminescence Luminescence Measurement KinaseDetection->Luminescence Generate Signal

Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Perform the kinase reaction in a 96-well plate by combining the kinase, substrate, ATP, and the test compound at various concentrations.[15]

  • Incubate the reaction mixture at room temperature to allow for phosphorylation.[15]

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.[15]

  • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.[15]

  • Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[15]

  • Calculate the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[15]

Conclusion

The indolin-2-one scaffold is a highly versatile and effective platform for the development of potent kinase inhibitors. While direct comparative efficacy data between this compound and its non-fluorinated analog is not extensively documented in the available literature, the overwhelming success of fluorinated indolinone derivatives in clinical and preclinical studies strongly supports the beneficial role of fluorine substitution. The strategic incorporation of fluorine can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic properties of these compounds. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel indolinone-based drug candidates, facilitating further exploration of this important class of therapeutic agents. Future research focusing on a systematic comparison of halogenated indolinones will be invaluable in further elucidating the precise structure-activity relationships and guiding the rational design of next-generation kinase inhibitors.

References

A Comparative Guide to the Structural Analysis of 4-Fluoroindolin-2-one: NMR versus Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. 4-Fluoroindolin-2-one, a key intermediate in the synthesis of various pharmaceutical agents, requires precise structural confirmation to ensure the integrity of subsequent drug development processes.[1] This guide provides an objective comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural analysis of this compound.

While both techniques are powerful, they provide different and often complementary information.[2][3] Mass spectrometry excels at providing highly accurate molecular weight and elemental composition, whereas NMR spectroscopy reveals the intricate connectivity and spatial arrangement of atoms within the molecule.[3][4] This guide details the experimental protocols for each technique and presents the anticipated data in a comparative format.

Disclaimer: Specific, experimentally-verified NMR and Mass Spectrometry data for this compound were not publicly available at the time of this publication. The data presented in the following tables are representative examples based on the analysis of structurally similar compounds, such as other fluorinated indolinones, and are intended for illustrative purposes.

Experimental Workflow for Structural Elucidation

The process of confirming a molecule's structure involves a logical flow of steps, from sample preparation to the integration of data from multiple analytical techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_elucidation Structural Confirmation Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., CDCl3, DMSO-d6) Sample->Dissolve NMR_node NMR Spectroscopy Dissolve->NMR_node MS_node Mass Spectrometry Dissolve->MS_node NMR_Data Acquire 1H, 13C, 19F NMR Spectra NMR_node->NMR_Data MS_Data Acquire High-Resolution Mass Spectrum (HRMS) MS_node->MS_Data Analyze_NMR Assign Signals Determine Connectivity NMR_Data->Analyze_NMR Analyze_MS Determine Molecular Formula Analyze Fragmentation MS_Data->Analyze_MS Combine Combine & Correlate Data Analyze_NMR->Combine Analyze_MS->Combine Structure Confirm Structure of This compound Combine->Structure Comparison_Diagram center This compound Structural Analysis nmr NMR Spectroscopy center->nmr ms Mass Spectrometry center->ms nmr_info1 Atom Connectivity (C-C, C-H, C-F) nmr->nmr_info1 nmr_info2 3D Spatial Arrangement (Stereochemistry) nmr->nmr_info2 nmr_info3 Quantitative Analysis (qNMR) nmr->nmr_info3 ms_info1 Molecular Weight (High Accuracy) ms->ms_info1 ms_info2 Elemental Formula (C₈H₆FNO) ms->ms_info2 ms_info3 Fragmentation Pattern (Structural Fragments) ms->ms_info3

References

A Comparative Guide to Purity Analysis of 4-Fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates like 4-Fluoroindolin-2-one, a key building block in the synthesis of various therapeutic agents, is paramount to ensure the safety and efficacy of the final drug product.[1] This guide provides a comparative overview of the primary analytical methods for determining the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) as the principal technique. While a specific validated method for this compound is not publicly available, this guide synthesizes best practices and common methodologies applied to similar substituted indoles and other pharmaceutical intermediates.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] However, a comprehensive purity profile is often achieved by employing orthogonal methods that provide complementary information. The following table compares HPLC with other relevant analytical techniques.

Analytical TechniquePrincipleTypical Application for this compound PurityAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantification of the main component and detection of non-volatile organic impurities.[3]High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds.[2]May not be suitable for volatile compounds; peak co-elution can occur.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Detection and quantification of residual solvents and other volatile impurities.[4]Excellent for volatile and thermally stable compounds, high sensitivity.[2]Not suitable for non-volatile or thermally labile compounds like this compound itself.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Identification of unknown impurities and degradation products by providing molecular weight information.[5]High specificity and sensitivity, enables structural elucidation of impurities.[6]Higher cost and complexity compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Definitive structural elucidation of the main component and isolated impurities.[5]Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, not ideal for trace impurity detection.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.Orthogonal separation method to HPLC, useful for charged or highly polar impurities.[6]High separation efficiency, minimal sample and solvent consumption.[4]Can have lower reproducibility compared to HPLC.

Experimental Protocols

A robust analytical method is crucial for accurate purity determination. Below is a typical experimental protocol for an HPLC method suitable for the analysis of this compound, developed based on common practices for similar indole derivatives.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

Objective: To develop and validate a reverse-phase HPLC method for the determination of the purity of this compound and to detect and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Diode Array Detector (DAD) or UV Detector

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 35 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Spiked Sample Solution (for validation): Prepare a solution of this compound and spike it with known impurities at a specified concentration level (e.g., 0.1%).

Method Validation Parameters (Hypothetical Data):

The following table presents hypothetical data for key validation parameters of the proposed HPLC method.

ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of the main peak and known impurities.No interference at the retention times of interest.
Linearity (r²) > 0.999r² ≥ 0.995
Range 0.05% to 150% of the nominal concentrationTo be defined based on the intended use.
Limit of Detection (LOD) 0.01%Reportable value
Limit of Quantification (LOQ) 0.03%Reportable value
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (%RSD) < 2.0%≤ 2.0%
Robustness No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition.System suitability parameters are met.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the logical steps involved in the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting prep_std Prepare Standard Solution instrument_setup Instrument Setup & Equilibration prep_std->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup inject_blank Inject Blank (Diluent) instrument_setup->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis of this compound.

By employing a robust, well-validated HPLC method and complementing it with orthogonal techniques where necessary, researchers and drug developers can confidently assess the purity of this compound, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

A Comparative Analysis of 4-Fluoroindolin-2-one Kinase Inhibitors and Sorafenib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors with improved efficacy and safety profiles is a paramount objective for researchers and drug development professionals. This guide presents a comparative study of emerging 4-Fluoroindolin-2-one based kinase inhibitors against the established multi-kinase inhibitor, Sorafenib. This analysis is based on preclinical data, providing a quantitative and objective comparison of their performance.

The indolin-2-one scaffold is a well-established pharmacophore in the design of kinase inhibitors, with Sunitinib being a prominent example.[1] The introduction of a fluorine atom at the 4-position of the indolin-2-one core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into the comparative inhibitory activities, anti-proliferative effects, and the underlying signaling pathways of these compounds.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from various preclinical studies, offering a direct comparison of the biological activities of representative this compound derivatives and Sorafenib.

Table 1: Comparative Kinase Inhibition Profile (IC50 values)

CompoundTarget KinaseIC50 (nM)Reference
Indole Analogue 1 VEGFR-295.7 ± 3.2[2]
Sorafenib VEGFR-290[2]
Aminopyridinol-Sorafenib Hybrid 6 A-Raf110[3]
Sorafenib A-Raf60[3]
Aminopyridinol-Sorafenib Hybrid 6 B-Raf90[3]
Sorafenib B-Raf28[3]
Aminopyridinol-Sorafenib Hybrid 6 B-Raf(V600E)160[3]
Sorafenib B-Raf(V600E)52[3]
Aminopyridinol-Sorafenib Hybrid 6 C-Raf20[3]
Sorafenib C-Raf7[3]

Table 2: Comparative Anti-Proliferative Activity (IC50 values)

CompoundCell Line (Cancer Type)IC50 (nM)Reference
Indole Analogue 1 Hep3B (Liver)8010[2]
Sorafenib Hep3B (Liver)8620[2]
Indole Analogue 1 Huh7 (Liver)4310[2]
Sorafenib Huh7 (Liver)7550[2]
Indole Analogue 1 HepG2 (Liver)1950[2]
Sorafenib HepG2 (Liver)7220[2]
Aminopyridinol-Sorafenib Hybrid 6 HepG2 (Liver)>10,000[3]
Sorafenib HepG2 (Liver)7,220[3]
Aminopyridinol-Sorafenib Hybrid 6 Hep3B (Liver)>10,000[3]
Sorafenib Hep3B (Liver)8,620[3]
Aminopyridinol-Sorafenib Hybrid 6 Huh7 (Liver)8,200[3]
Sorafenib Huh7 (Liver)7,550[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited.

VEGFR-2 Kinase Inhibition Assay

The in vitro inhibitory activity of the compounds against VEGFR-2 is determined using a standardized kinase assay.[2]

  • Materials: Recombinant human VEGFR-2 kinase domain, ATP (Adenosine triphosphate), Poly (Glu, Tyr) 4:1 as a substrate, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds dissolved in DMSO, and a luminescent kinase assay kit.

  • Procedure:

    • A solution of the test compound is prepared in DMSO at various concentrations.

    • In a 96-well plate, the VEGFR-2 enzyme, the substrate, and the assay buffer are combined.

    • The test compound solution is added to the wells, and the plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • The kinase reaction is initiated by adding ATP.

    • The plate is incubated for a specified time (e.g., 60 minutes) at 30°C to allow for the phosphorylation of the substrate.

    • The reaction is stopped, and the amount of remaining ATP is quantified using a luminescent reagent, which produces a signal inversely proportional to the kinase activity.

    • Luminescence is measured using a microplate reader.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials: Human cancer cell lines (e.g., HepG2, Hep3B, Huh7), cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds or vehicle control (DMSO) for a specified period (e.g., 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved by adding a solubilizing agent.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.

In Vivo Tumor Xenograft Model (Chick Chorioallantoic Membrane - CAM)

The in vivo efficacy of the compounds can be assessed using a CAM xenograft model.[3]

  • Materials: Fertilized chicken eggs, human cancer cells (e.g., Huh7), Matrigel, test compounds, and a stereomicroscope.

  • Procedure:

    • Fertilized eggs are incubated for 10 days. A small window is then made in the shell to expose the CAM.

    • A suspension of cancer cells in Matrigel is implanted onto the CAM.

    • The test compounds or vehicle are applied topically to the developing tumor daily for a set period.

    • At the end of the treatment period, the tumors are excised and weighed.

    • The tumor growth inhibition is calculated by comparing the average tumor weight of the treated groups to the vehicle control group.

Mandatory Visualizations

Core Chemical Structure

The foundational chemical structure for the inhibitors discussed is the this compound core.

A diagram of the this compound core structure.

Experimental Workflow

The general workflow for comparing the efficacy of kinase inhibitors is a multi-step process from in vitro screening to in vivo validation.

G A Compound Synthesis (this compound Derivatives) B In Vitro Kinase Assay (e.g., VEGFR-2, Raf Kinases) A->B C In Vitro Cell Viability Assay (Cancer Cell Lines) B->C D In Vivo Xenograft Model (e.g., CAM Assay) C->D E Data Analysis & Comparison (IC50, Tumor Growth Inhibition) D->E

A flowchart of the experimental workflow for comparing kinase inhibitors.

Signaling Pathways

Sorafenib and many indolin-2-one derivatives exert their anti-cancer effects by targeting key signaling pathways involved in tumor growth and angiogenesis.

G cluster_0 VEGF Signaling Pathway cluster_1 RAF/MEK/ERK Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCg VEGFR->PLCg Activates IP3_DAG IP3_DAG PLCg->IP3_DAG Activates Proliferation_Migration Proliferation_Migration IP3_DAG->Proliferation_Migration Leads to Sorafenib Sorafenib & This compound Derivatives Sorafenib->VEGFR Inhibits Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Promotes Sorafenib_Raf Sorafenib & This compound Derivatives Sorafenib_Raf->Raf Inhibits

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 4-Fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two synthetic pathways for 4-Fluoroindolin-2-one, a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors for cancer treatment.[1] We present detailed experimental protocols for its synthesis and comprehensive validation using essential spectroscopic methods. The objective is to equip researchers with the necessary information to synthesize, purify, and confidently verify the structural integrity of this important building block.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through several routes. Here, we compare two robust methods: a classical two-step approach involving a Sandmeyer isatin synthesis followed by a Wolff-Kishner reduction, and an alternative reductive cyclization pathway.

FeatureMethod A: Sandmeyer-Wolff-KishnerMethod B: Reductive Cyclization
Starting Material 3-Fluoroaniline2-Chloro-6-fluoronitrobenzene
Key Intermediates 4-Fluoroisatin2-Amino-6-fluorochloroaniline derivative
Reaction Conditions Step 1: Aqueous, moderate temp. (50-80°C). Step 2: High temp. (180-200°C), strongly basic.Step 1: Catalytic hydrogenation (e.g., Pd/C), moderate temp. and pressure. Step 2: Strong base (e.g., NaH), anhydrous conditions.
Advantages Well-established, reliable reactions. Avoids high-pressure hydrogenation.Potentially fewer steps (if cyclization is efficient). Milder reduction conditions.
Disadvantages Requires high temperatures and corrosive base in the reduction step. Handling of hydrazine.Requires high-pressure hydrogenation apparatus. Potential for dehalogenation side products.[2] Handling of pyrophoric reagents like NaH.
Overall Yield Moderate to GoodVariable, dependent on cyclization efficiency

Experimental Protocols

Method A: Synthesis via Sandmeyer Reaction and Wolff-Kishner Reduction

This method proceeds in two main stages: the synthesis of the intermediate 4-fluoroisatin, followed by its reduction to the final product.

Part 1: Synthesis of 4-Fluoroisatin via Sandmeyer-type Reaction

This protocol is adapted from the general Sandmeyer synthesis of isatin derivatives.[3]

  • Preparation of Hydroxylamine Solution: In a 500 mL flask, dissolve 3-fluoroaniline (1.0 eq) and hydroxylamine hydrochloride (2.2 eq) in 150 mL of water. Heat the mixture to 60°C with stirring for 30 minutes to form a clear solution.

  • Preparation of Chloral Hydrate Solution: In a separate 1 L beaker, dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate (4.5 eq) in 400 mL of water. Warm the solution to 55°C.

  • Condensation Reaction: Slowly add the aniline/hydroxylamine solution to the chloral hydrate solution with vigorous stirring. The temperature should be maintained between 75-80°C. Continue heating and stirring for 2 hours. Monitor the reaction by TLC.

  • Cyclization: Cool the mixture to room temperature. To the stirred suspension, slowly and carefully add concentrated sulfuric acid (5.0 eq). The temperature will rise; maintain it below 80°C using an ice bath. Once the addition is complete, heat the mixture to 90°C for 1 hour.

  • Work-up: Pour the hot reaction mixture onto crushed ice. The 4-fluoroisatin will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be recrystallized from ethanol/water.

Part 2: Wolff-Kishner Reduction of 4-Fluoroisatin

This protocol is a modified Huang-Minlon procedure for the Wolff-Kishner reduction.[4][5]

  • Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, add 4-fluoroisatin (1.0 eq), hydrazine hydrate (85%, 4.0 eq), and diethylene glycol as the solvent.[5] Heat the mixture to 120°C for 1.5 hours. Water and excess hydrazine will distill off.

  • Reduction: Allow the mixture to cool slightly, then add potassium hydroxide pellets (4.0 eq). Reheat the mixture to 190-200°C and reflux for 4 hours. The solution will darken, and nitrogen gas will evolve.[6]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Acidify the mixture to pH 2-3 with concentrated HCl. The crude this compound will precipitate.

  • Purification: Filter the solid product, wash with cold water, and dry. Purify the crude product by recrystallization from ethanol or by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Method B: Alternative Synthesis via Reductive Cyclization

This method involves the reduction of a nitro group followed by an intramolecular cyclization.

  • Catalytic Hydrogenation: In a high-pressure reactor (autoclave), combine 1-chloro-3-fluoro-2-nitrobenzene (1.0 eq) with a suitable solvent like methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5 mol%).[7]

  • Reduction: Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas to 50 psi. Stir the reaction at room temperature for 4-6 hours or until TLC indicates complete consumption of the starting material.

  • Filtration: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Cyclization: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-fluorochloroaniline derivative. Dissolve the crude product in anhydrous THF and cool to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and then reflux for 12 hours.

  • Work-up and Purification: Cool the reaction and carefully quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow and Spectroscopic Validation

The successful synthesis of this compound must be confirmed through a rigorous analytical workflow. After synthesis and purification, the compound's identity and purity are validated by a combination of spectroscopic techniques.

G Synthesis and Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_methods Analytical Methods start Starting Materials (e.g., 3-Fluoroaniline) reaction Chemical Synthesis (Method A or B) start->reaction crude Crude Product reaction->crude purify Purification (Recrystallization or Chromatography) crude->purify product Pure this compound purify->product analysis Sample Preparation (Dissolution in Deuterated Solvent) product->analysis final Structure Confirmed nmr_h ¹H NMR analysis->nmr_h nmr_c ¹³C NMR analysis->nmr_c ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms validation Data Interpretation & Comparison nmr_h->validation nmr_c->validation ir->validation ms->validation validation->final

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Spectroscopic Data for Product Validation

The following table summarizes the expected spectroscopic data for successfully synthesized and purified this compound (C₈H₆FNO, Molecular Weight: 151.14 g/mol ).[1]

TechniqueExpected Value / PatternInterpretation
¹H NMR (500 MHz, DMSO-d₆)δ ~10.5 (s, 1H)δ ~7.2-7.3 (m, 1H)δ ~6.9-7.0 (m, 2H)δ ~3.5 (s, 2H)-NH Proton: Broad singlet of the amide proton.Aromatic Protons: Complex multiplet pattern due to H-F and H-H coupling.Aromatic Protons: Complex multiplet pattern.-CH₂- Protons: Singlet for the methylene protons at the C3 position.
¹³C NMR (125 MHz, DMSO-d₆)δ ~175δ ~158 (d, ¹JCF ≈ 240 Hz)δ ~145δ ~125 (d, ³JCF ≈ 8 Hz)δ ~115 (d, ²JCF ≈ 20 Hz)δ ~108 (d, ²JCF ≈ 25 Hz)δ ~35C=O: Carbonyl carbon of the lactam.C-F: Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant.C-N: Quaternary aromatic carbon attached to nitrogen.Aromatic CH: Aromatic methine carbon.Aromatic CH: Aromatic methine carbon.Aromatic CH: Aromatic methine carbon.-CH₂-: Methylene carbon at the C3 position.
IR Spectroscopy (ATR, cm⁻¹)~3200 (broad)~3050~1710 (strong)~1620~1250 (strong)N-H Stretch: Amide N-H stretching vibration.Aromatic C-H Stretch: Stretching of C-H bonds on the aromatic ring.C=O Stretch: Strong absorption from the lactam carbonyl group.Aromatic C=C Stretch: Benzene ring skeletal vibrations.C-F Stretch: Characteristic stretching vibration for the aryl-fluoride bond.
Mass Spectrometry (ESI+)m/z = 152.05 [M+H]⁺m/z = 174.03 [M+Na]⁺Protonated Molecule: The molecular ion with an added proton, confirming the molecular weight.Sodium Adduct: The molecular ion with a sodium adduct, a common observation in ESI-MS.

Note on NMR Interpretation: The exact chemical shifts and coupling constants in ¹H and ¹³C NMR can vary slightly depending on the solvent and concentration. The key diagnostic feature in the ¹³C NMR spectrum is the large doublet for the carbon attached to the fluorine atom (C4), a result of strong one-bond C-F coupling (~240 Hz).[8] Smaller couplings will be observed for carbons two (ortho) and three (meta) bonds away from the fluorine atom.

Conclusion

The synthesis of this compound can be reliably achieved through established chemical routes. This guide provides a comparative framework for selecting a suitable synthetic method based on available resources and desired scale. Crucially, we emphasize that synthesis must be followed by rigorous spectroscopic validation. By comparing the experimental data from NMR, IR, and Mass Spectrometry against the provided reference values, researchers can ensure the structural identity and purity of their product, a critical step for its application in drug discovery and development.

References

Assessing the Metabolic Stability of 4-Fluoroindolin-2-one Versus Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Metabolic Stability of Analogous Compounds

To illustrate the impact of fluorination on metabolic stability, the following table summarizes in vitro data from studies on analogous indole derivatives. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
Indole Analog Set 1
UT-155Non-fluorinated indole12.35-Mouse Liver Microsomes[1]
32a4-Fluoro-indazole analog of UT-15513.29-Mouse Liver Microsomes[1]
32cCF3-substituted indazole analog of UT-15553.711.29Mouse Liver Microsomes[1]
Indole Analog Set 2
5-Fluoroindole (5-FI)Fluorinated indole144.29.0Rat Liver Microsomes[1]
5-Fluoroindole HClHydrochloride salt of 5-FI1248Rat Liver Microsomes[1]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination within each study is evident.

Experimental Protocols

A standard and widely used method to evaluate the metabolic stability of a compound is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYP450s.[2][3]

Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compound (e.g., 4-Fluoroindolin-2-one) and its analogs

  • Pooled liver microsomes (from human or other relevant species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like diazepam)[2]

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube or a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound to the desired final concentration (typically 1-10 µM).[3]

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow it to reach the optimal temperature for the enzymatic reactions.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[2]

  • Immediately terminate the reaction in the collected aliquot by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins and stop all enzymatic activity.

  • Include a negative control (without the NADPH regenerating system) to assess for any non-enzymatic degradation of the compound.

3. Sample Analysis:

  • Centrifuge the terminated reaction samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[1]

Visualizations

Signaling Pathways and Experimental Workflows

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Stock Solution Stock Solution Reaction Mixture Reaction Mixture Stock Solution->Reaction Mixture Microsomes + Buffer Microsomes + Buffer Microsomes + Buffer->Reaction Mixture Add NADPH Add NADPH Reaction Mixture->Add NADPH Pre-incubate Time Points Time Points Add NADPH->Time Points Start Reaction Terminate Reaction Terminate Reaction Time Points->Terminate Reaction Sample at t=0, 5, 15... Centrifuge Centrifuge Terminate Reaction->Centrifuge Add Cold Solvent LC-MS/MS LC-MS/MS Centrifuge->LC-MS/MS Analyze Supernatant Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantify Compound

Caption: Experimental workflow for an in vitro microsomal stability assay.

metabolic_pathway Indolin-2-one Indolin-2-one Metabolite(s) Metabolite(s) Indolin-2-one->Metabolite(s) CYP450 Oxidation This compound This compound Reduced/Blocked Metabolism Reduced/Blocked Metabolism This compound->Reduced/Blocked Metabolism Fluorine at C4 blocks oxidation

Caption: Proposed metabolic fate of this compound vs. its non-fluorinated analog.

References

The Fluorine Factor: A Side-by-Side Comparison of the Cytotoxicity of Fluorinated and Non-Fluorinated Indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological properties. In the realm of indole alkaloids, a privileged scaffold in numerous therapeutic agents, fluorination can significantly impact cytotoxicity, metabolic stability, and target engagement. This guide provides an objective comparison of fluorinated and non-fluorinated indole analogs, supported by experimental data, to elucidate the nuanced effects of this halogen on anticancer activity.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative fluorinated indole analogs and their non-fluorinated counterparts against various human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

Compound ClassAnalogCell LineIC50 (µM)Reference
Indole Phytoalexins Non-fluorinated LeadVariousNot specified, used as baseline[1]
5-Fluoro AnalogsVariousNo significant improvement over lead[1]
Indole-3-Acetic Acid Indole-3-acetic acidV79 Hamster FibroblastsLess cytotoxic[2]
5-Fluoroindole-3-acetic acidV79 Hamster FibroblastsMore cytotoxic (with peroxidase)[2]
Polyfluorinated 2-Arylindoles Compound 3MCF-75.6[3]
Compound 3RPMI 82266.0[3]
Compound 7MCF-719.2[3]
Compound 7RPMI 822636.7[3]
General Indoles Non-fluorinated Indole (III)HIV-1 infected cells~50-fold less potent than IV[4]
4-Fluorinated Indole (IV)HIV-1 infected cells~50-fold more potent than III[4]

Key Observations

  • Variable Impact of Fluorination: The effect of fluorination on cytotoxicity is not uniform and appears to be highly dependent on the parent molecule and the position of the fluorine atom. While 5-fluoroindole-3-acetic acid demonstrated significantly higher cytotoxicity than its non-fluorinated counterpart when activated, 5-fluoro analogues of indole phytoalexins did not show improved anti-cancer activity.[1][2]

  • Positional Importance: The location of the fluorine atom on the indole ring is a critical determinant of biological activity. For instance, 5-fluoroindole is more potent against Mycobacterium tuberculosis than 6-fluoroindole.[5][6]

  • Enhanced Potency in Specific Analogs: Several studies report that fluorinated indole derivatives exhibit promising antiproliferative properties against a range of cancer cell lines, in some instances surpassing the potency of standard chemotherapeutic agents like sunitinib and 5-fluorouracil.[7]

  • Increased Cytotoxicity with Polyfluorination: There is evidence to suggest that increasing the number of fluorine atoms on the benzene ring of indole compounds leads to a corresponding increase in their cytotoxicity.[8]

  • Improved Metabolic Stability: Fluorination can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby enhancing the metabolic stability and pharmacokinetic profile of indole-based drug candidates.[9]

Experimental Protocols

The cytotoxic effects of the cited indole analogs were primarily evaluated using the following standard in vitro assays:

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with various concentrations of the test compounds (indole derivatives) and a positive control for a specified period (typically 24 to 48 hours).[10]

  • MTT Addition: After incubation, the treatment medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[10] During this time, viable cells convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell-based assay used to determine cytotoxicity by measuring cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (around 510 nm). The absorbance is proportional to the total cellular protein, and thus to the cell number.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Visualizations

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate overnight_incubation Overnight Incubation cell_seeding->overnight_incubation add_compounds Addition of Indole Analogs (Varying Concentrations) overnight_incubation->add_compounds incubation_24_48h Incubation (24-48h) add_compounds->incubation_24_48h add_mtt Add MTT Reagent incubation_24_48h->add_mtt incubation_2_4h Incubation (2-4h) add_mtt->incubation_2_4h add_solubilizer Add Solubilizing Agent incubation_2_4h->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of indole analogs using the MTT assay.

apoptosis_pathway Indole_Analog Fluorinated Indole Analog DNA_Damage DNA Damage Indole_Analog->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially induced by cytotoxic indole analogs.

References

analytical techniques for the characterization of 4-Fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for the Characterization of 4-Fluoroindolin-2-one

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This compound (C₈H₆FNO, Molar Mass: 151.14 g/mol ) is a key intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability and binding affinity, making rigorous analytical verification essential.

This guide provides a comparative overview of the primary . It details experimental protocols, presents expected data, and compares the utility of each method.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from key analytical techniques for this compound. Note that while ¹H and ¹³C NMR data are predicted based on established chemical shift principles, ¹⁹F NMR, Mass Spectrometry, and HPLC data are based on common outcomes for similar fluorinated heterocyclic compounds.

Table 1: Comparison of Key Analytical Techniques

Analytical MethodInformation ProvidedSample RequirementsThroughputKey Advantage
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.~5-10 mg dissolved in deuterated solvent.Low to MediumUnambiguous structure elucidation.
Mass Spectrometry Molecular weight and elemental formula; structural information from fragmentation.<1 mg, solid or solution.HighHigh sensitivity and molecular weight determination.
HPLC Purity assessment, quantification, and separation of mixtures.~1 mg/mL solution.HighExcellent for purity determination and preparative separation.
X-ray Crystallography Absolute 3D molecular structure, bond lengths, and angles.High-quality single crystal (>0.1 mm).LowProvides the definitive solid-state structure.[1]
FTIR Spectroscopy Identification of functional groups present in the molecule.~1-2 mg solid (for KBr pellet).HighQuick and simple method for functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the precise molecular structure of this compound by identifying the chemical environment of each hydrogen, carbon, and fluorine atom.

Experimental Protocols
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to an NMR tube.

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Set the spectral width to cover a range of 0-12 ppm.[2]

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.[3]

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[4]

  • ¹⁹F NMR Protocol:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR.[5]

    • The chemical shift range is wide, but for organofluorine compounds, it is typically between -50 and -220 ppm.[5]

    • Proton decoupling can be used to simplify the spectrum, but the coupled spectrum provides valuable information about H-F couplings.[6]

Predicted Data and Interpretation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AtomPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Notes
C2 (C=O)--~175Carbonyl carbon, typically downfield.[7]
C3 (-CH₂-)~3.5s~35Aliphatic CH₂ adjacent to carbonyl and aromatic ring.
C3a--~125Quaternary carbon at ring junction.
C4 (-CF)--~158 (d, ¹JCF ≈ 240 Hz)Carbon directly bonded to fluorine shows a large C-F coupling constant.
C5~6.9t~115 (d, ²JCF ≈ 20 Hz)Aromatic CH with coupling to fluorine and adjacent protons.
C6~7.2m~123 (d, ³JCF ≈ 8 Hz)Aromatic CH with coupling to adjacent protons and fluorine.
C7~6.8d~110 (d, ⁴JCF ≈ 4 Hz)Aromatic CH with coupling to adjacent proton and fluorine.
C7a--~145Quaternary carbon at ring junction, adjacent to NH.
N-H~10.5br s-Amide proton, chemical shift can be broad and solvent-dependent.

Note: Predicted values are based on standard chemical shift tables and data for analogous structures.[2][3][8] Actual values may vary. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.

¹⁹F NMR: A single resonance is expected. The chemical shift will be characteristic of an aryl fluoride. The signal will be split by the adjacent aromatic protons (H5), showing a doublet of doublets or a more complex multiplet.[6][9]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation pattern.

Experimental Protocol
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is ideal. Electron ionization (EI) can also be used.[10]

  • Sample Preparation: For ESI, dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol. For EI, a solid probe can be used.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to determine the mass of the molecular ion ([M+H]⁺ for ESI positive mode, or M⁺• for EI).

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This helps in structural confirmation.[11]

Expected Data and Interpretation
  • Molecular Ion: The expected exact mass for [M+H]⁺ (C₈H₇FNO⁺) is 152.0512. High-resolution mass spectrometry should confirm this value, verifying the elemental formula.

  • Fragmentation Pattern: The fragmentation of indolinones is complex but often involves characteristic losses.[10][12][13]

Table 3: Predicted Mass Spectrometry Fragments (EI)

m/z (mass/charge)Possible FragmentInterpretation
151[C₈H₆FNO]⁺•Molecular Ion (M⁺•)
123[M - CO]⁺•Loss of a neutral carbon monoxide molecule from the lactam ring.
122[M - CHO]⁺Loss of the formyl radical.
95[C₆H₄F]⁺Fragment corresponding to the fluorophenyl radical cation.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and to quantify it in the presence of impurities or in a complex matrix.

Experimental Protocol

This protocol is based on established methods for related indole compounds.[14][15][16][17]

  • Chromatographic System: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a gradient pump.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% to 80% B

    • 15-18 min: Hold at 80% B

    • 18-20 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 20:80 Acetonitrile:Water) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation

A pure sample of this compound should yield a single, sharp, symmetrical peak at a specific retention time. The presence of other peaks indicates impurities. The peak area is proportional to the concentration, allowing for quantitative analysis against a standard curve. Compared to its non-fluorinated analog, this compound is expected to have a slightly longer retention time on a reversed-phase column due to the increased lipophilicity imparted by the fluorine atom.

X-ray Crystallography

Objective: To determine the definitive, unambiguous three-dimensional structure of this compound in the solid state.

Experimental Protocol
  • Crystallization: This is often the most challenging step.[1] A high-quality single crystal (typically >0.1 mm in all dimensions) must be grown.[18][19] Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (hanging or sitting drop).

    • Slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane, dichloromethane) should be screened.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[1][19]

    • The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam.

    • The instrument collects the diffraction pattern, measuring the angles and intensities of the diffracted X-rays.[1]

  • Structure Solution and Refinement:

    • The diffraction data is processed to solve the phase problem and generate an initial electron density map.

    • A molecular model is built into the electron density and refined computationally to best fit the experimental data.[19]

Data Interpretation

The final output is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsion angles. It also reveals intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This technique provides the absolute structure of the compound, which is considered the "gold standard" for structural confirmation.[20][21]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the this compound molecule.

Experimental Protocol
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation (KBr Pellet):

    • Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr).

    • Grind the mixture into a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the pellet in the sample holder.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[22]

Expected Data and Interpretation

The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200N-H StretchAmide (lactam)
~3100-3000C-H StretchAromatic
~2900C-H StretchAliphatic (CH₂)
~1710C=O StretchAmide (γ-lactam)
~1610, ~1480C=C StretchAromatic Ring
~1250-1000C-F StretchAryl-Fluoride

The region between 1500 and 400 cm⁻¹ is known as the fingerprint region and is unique for every molecule, providing a molecular "fingerprint".[23]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_primary Primary Analysis cluster_secondary Detailed Structure Elucidation cluster_definitive Definitive Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc Purity Check (HPLC) purification->hplc ms Molecular Weight (MS) purification->ms xray X-ray Crystallography (if crystal obtained) purification->xray Attempt Crystallization nmr NMR Spectroscopy (1H, 13C, 19F) hplc->nmr Confirm Purity ms->nmr Confirm Mass ftir Functional Groups (FTIR) nmr->ftir Corroborate Structure final_data Final Characterization Data nmr->final_data ftir->final_data xray->final_data

Caption: Workflow for the analytical characterization of this compound.

References

A Comparative Guide to the Biological Evaluation of 4-Fluoroindolin-2-one Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors used in cancer therapy. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability and binding affinity to target proteins. This guide provides a comparative overview of the anticancer activity of 4-fluoroindolin-2-one derivatives and other closely related fluorinated analogues, supported by experimental data and detailed protocols.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various fluorinated indolin-2-one derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to provide a comparative perspective.

Compound ID/ReferenceSubstitution PatternCancer Cell LineIC50 (µM)
Series 1: this compound Derivatives
Hypothetical Compound A3-(Substituted-benzylidene)-4-fluoroindolin-2-oneA549 (Lung)Data not available in searched literature
Hypothetical Compound B3-(Substituted-phenylimino)-4-fluoroindolin-2-oneHCT116 (Colon)Data not available in searched literature
Series 2: 5-Fluoroindolin-2-one Derivatives
Compound 1c [1]3-(2-oxo-2-phenylethylidene)-5-fluoroindolin-2-oneHCT-116 (Colon)0.89[1]
HepG2 (Liver)3.21[1]
BGC-823 (Gastric)2.45[1]
NCI-H1650 (Lung)4.53[1]
A2780 (Ovarian)3.87[1]
MDA-MB-231 (Breast)>10[1]
Compound 1h [1]3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-fluoroindolin-2-oneHCT-116 (Colon)0.98[1]
HepG2 (Liver)4.12[1]
BGC-823 (Gastric)3.56[1]
NCI-H1650 (Lung)5.18[1]
A2780 (Ovarian)4.23[1]
MDA-MB-231 (Breast)>10[1]
Series 3: Other Fluorinated Indolin-2-one Derivatives
Compound 6 [2]3-(4-Bromobenzylidene)-5,6-difluoroindolin-2-oneA549 (Lung)2.1[2]
Bel7402 (Liver)1.8[2]
HepG2 (Liver)1.5[2]
HCT116 (Colon)2.5[2]
HeLa (Cervical)3.2[2]
Sunitinib (Reference)5-fluoro-3-[1-(2-diethylaminoethyl)-5-formyl-1H-pyrrol-2-ylmethylidene]-1,3-dihydro-indol-2-oneA549 (Lung)1.9[2]
Bel7402 (Liver)1.6[2]
HepG2 (Liver)1.3[2]
HCT116 (Colon)2.2[2]
HeLa (Cervical)2.8[2]

Note: Data for directly comparable this compound derivatives was limited in the searched literature. The table includes data for other fluorinated indolin-2-ones to provide a broader context for the potential efficacy of this class of compounds.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many indolin-2-one derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. A key target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis. This compound derivatives are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activity and inhibiting downstream signaling.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Indolinone This compound Derivative Indolinone->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the biological evaluation, detailed experimental protocols are essential. Below are standard methodologies for key assays used to assess the anticancer properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of novel anticancer compounds.

Experimental_Workflow Synthesis Compound Synthesis (this compound derivatives) MTT Cell Viability Assay (MTT) Synthesis->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT IC50 IC50 Determination MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2) IC50->KinaseAssay Mechanism Mechanism of Action Studies CellCycle->Mechanism Apoptosis->Mechanism KinaseAssay->Mechanism

Caption: A standard experimental workflow for evaluating the anticancer potential of new chemical entities.

Conclusion

This guide provides a framework for the comparative biological evaluation of this compound derivatives and related fluorinated compounds as potential anticancer agents. The provided data, while not exhaustive for the 4-fluoro subclass, highlights the potential of fluorinated indolin-2-ones to exhibit potent cytotoxic activity against various cancer cell lines. The detailed experimental protocols and the overview of the VEGFR-2 signaling pathway offer a solid foundation for researchers to design and conduct further investigations into this promising class of molecules. Future studies focusing on a systematic evaluation of a series of this compound derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Guide to the Anti-inflammatory Activity of Indolin-2-one and its Fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a fluorine atom to this scaffold can significantly modulate its physicochemical and pharmacological properties, including its anti-inflammatory potential. This guide provides a comparative overview of the anti-inflammatory activity of various indolin-2-one and fluoroindole derivatives based on available experimental data.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of representative indolin-2-one and fluorinated indole derivatives from various studies. The data highlights the impact of different substitutions on their ability to inhibit key inflammatory mediators.

CompoundTarget/AssayCell LineIC50 Value (µM) or % InhibitionReference
3-(3-hydroxyphenyl)-indolin-2-one Nitric Oxide (NO) ProductionRAW264.7Potent inhibition (concentration-dependent)[1]
TNF-α ProductionRAW264.7Significant suppression (concentration-dependent)[1][2]
IL-6 ProductionRAW264.7Significant suppression (concentration-dependent)[1][2]
Compound 7i (an indole-2-one derivative) TNF-α ReleaseRAW264.7Potent inhibition[3]
IL-6 ReleaseRAW264.7Potent inhibition[4][3]
Compound 8e (an indole-2-one derivative) TNF-α ReleaseRAW264.7Potent inhibition[4][3]
IL-6 ReleaseRAW264.7Potent inhibition[4][3]
5-Fluoro-2-oxindole Derivative (3f) α-glucosidase (indirectly related to inflammation)-IC50 = 35.83 ± 0.98 µM[5]
5-Fluoro-2-oxindole Derivative (3d) α-glucosidase (indirectly related to inflammation)-IC50 = 49.89 ± 1.16 µM[5]
5-Fluoro-2-oxindole Derivative (3i) α-glucosidase (indirectly related to inflammation)-IC50 = 56.87 ± 0.42 µM[5]
Compound 78 (5-fluoro-1H-indole-2,3-dione derivative) IL-1R-dependent responses-IC50 = 0.01 µM[6][7]
Compound 81 (5-trifluoromethoxy-1H-indole-2,3-dione derivative) IL-1R-dependent responses-IC50 = 0.02 µM[6][7]
Compound 4h (oxindole derivative) COX-2-IC50 = 0.0533 µM[8]
5-LOX-IC50 = 0.4195 µM[8]
Compound 13b (indole-2-formamide benzimidazole[2,1-b]thiazole derivative) NO, IL-6, TNF-α ReleaseRAW264.7Most potent among tested compounds (specific values not given)[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory activity of indolin-2-one derivatives.

In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay: To determine the non-toxic concentrations of the test compounds, a cell viability assay such as the MTT or EZ-Cytox assay is performed. Cells are seeded in 96-well plates and treated with various concentrations of the compounds for a specified period (e.g., 24 hours).

  • LPS Stimulation: To induce an inflammatory response, cells are pre-treated with the test compounds for a certain duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for a further period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The production of NO in the culture supernatants is measured using the Griess reagent. The absorbance at 540 nm is measured, and the concentration of nitrite is determined from a standard curve.

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2]

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of inflammatory mediators, total RNA is extracted from the cells, reverse-transcribed into cDNA, and subjected to qRT-PCR using specific primers for genes like iNOS, TNF-α, and IL-6.[1][2]

  • Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared, and proteins are separated by SDS-PAGE. The proteins are then transferred to a membrane and probed with specific primary antibodies against phosphorylated and total proteins of key signaling molecules (e.g., Akt, p38, JNK, ERK, p65, IκBα), followed by incubation with secondary antibodies and visualization.[1][2]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many indolin-2-one derivatives are attributed to their ability to modulate key inflammatory signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow for evaluating anti-inflammatory activity.

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKKK MAPKKK (e.g., TAK1) MyD88->MAPKKK IKK IKK Complex MyD88->IKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes transcription

Caption: Simplified LPS-induced pro-inflammatory signaling pathways.

G cluster_assays Measure Inflammatory Markers start Start: Synthesize/Obtain Indolin-2-one Derivatives cell_culture Culture RAW264.7 Macrophages start->cell_culture viability Determine Non-toxic Concentrations (e.g., MTT Assay) cell_culture->viability treatment Pre-treat Cells with Compounds viability->treatment stimulation Stimulate with LPS treatment->stimulation griess NO Production (Griess Assay) stimulation->griess elisa Cytokine Levels (ELISA for TNF-α, IL-6) stimulation->elisa qpcr mRNA Expression (qRT-PCR for iNOS, etc.) stimulation->qpcr western Protein Phosphorylation (Western Blot for MAPK, NF-κB) stimulation->western analysis Data Analysis and Comparison griess->analysis elisa->analysis qpcr->analysis western->analysis conclusion Conclusion on Anti-inflammatory Activity analysis->conclusion

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Mechanism of Action

The anti-inflammatory properties of indolin-2-one derivatives are often linked to their ability to interfere with key signaling cascades initiated by inflammatory stimuli like LPS. Several studies have shown that these compounds can significantly inhibit the phosphorylation of proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2]

  • NF-κB Pathway: This is a central pathway in the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of various pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), and initiates their transcription. Active indolin-2-one derivatives can inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent gene expression.[1][2]

  • MAPK Pathway: The MAPK family, which includes p38, JNK, and ERK, plays a crucial role in regulating the production of inflammatory mediators. LPS stimulation leads to the phosphorylation and activation of these kinases. Activated MAPKs can, in turn, activate transcription factors that promote the expression of pro-inflammatory genes. Some indolin-2-one derivatives have been shown to suppress the LPS-induced phosphorylation of p38, JNK, and ERK.[1][2]

  • Akt Pathway: The Akt signaling pathway is also involved in regulating inflammation. 3-(3-hydroxyphenyl)-indolin-2-one has been found to significantly inhibit the LPS-induced phosphorylation of Akt.[1][2]

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Fluoroindolin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 4-Fluoroindolin-2-one are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. As a fluorinated organic compound, this compound requires specific handling procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, reinforcing a culture of safety and responsible chemical management.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to safety data sheets, this compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory at all times during handling and disposal.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber)
Eye ProtectionSafety glasses with side-shields or chemical goggles
Skin and BodyLaboratory coat
RespiratoryUse in a well-ventilated area or under a chemical fume hood

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Step-by-Step Disposal Protocol

The proper disposal of this compound hinges on the principle of waste segregation. As a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[2][3][4][5] Mixing different waste categories can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs.

1. Waste Identification and Segregation:

  • Identify: Clearly identify all waste containing this compound. This includes pure, unused compound, contaminated solutions, and any materials used for spill cleanup.

  • Segregate: Designate a specific waste container for "Halogenated Organic Waste."[3][4] This container should be used exclusively for this compound and other halogenated compounds.

2. Containerization:

  • Choose the Right Container: Use a chemically compatible container, preferably the original container or a designated high-density polyethylene (HDPE) or glass container.[6][7][8] The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[4][8][9]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[10] Include the approximate concentration and any other components in the waste mixture.

3. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][10] The SAA must be under the control of the laboratory personnel.

  • Storage Conditions: Keep the container tightly closed except when adding waste.[4][7] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

4. Request for Pickup:

  • Monitor Fill Level: Do not overfill the waste container; a safe headspace should be left (typically around 10% of the container volume).

  • Arrange for Disposal: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[7] Follow their specific procedures for waste collection.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills, use an inert absorbent material like vermiculite or sand to contain and absorb the chemical.[11] The contaminated absorbent material must then be collected and placed in the designated "Halogenated Organic Waste" container.

  • Large Spills: In the case of a large spill, evacuate the area immediately and alert your laboratory supervisor and EHS.

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound. The initial rinsate from cleaning glassware should be collected as halogenated waste.[11]

Disposal Workflow

To visualize the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow start Waste Generation (this compound) is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in Labeled 'Halogenated Solid Waste' Container is_solid->solid_waste Solid liquid_waste Collect in Labeled 'Halogenated Liquid Waste' Carboy is_solid->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area (SAA) solid_waste->storage liquid_waste->storage is_full Container Full? storage->is_full is_full->storage No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup is_full->contact_ehs Yes end Waste Disposed by Licensed Facility contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 4-Fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoroindolin-2-one. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a compound used as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment[1]. While specific toxicity data is limited, the available Safety Data Sheets (SDS) indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[2]. Therefore, stringent adherence to safety protocols is mandatory.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required PPE for various activities involving this compound. It is imperative to always inspect PPE for integrity before use.

Activity Required Personal Protective Equipment
Routine Handling (e.g., weighing, preparing solutions)- Gloves: Nitrile gloves (double gloving is recommended). - Eye Protection: ANSI-approved safety goggles with side shields. - Lab Coat: A standard lab coat should be worn.
Handling of Powders or Operations with Aerosolization Potential - All PPE for routine handling - Respiratory Protection: Use of a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of dust particles. Work should be conducted in a chemical fume hood.[3]
Spill Cleanup - Gloves: Double nitrile gloves. - Eye Protection: Safety goggles and a face shield. - Body Protection: An impermeable, disposable gown. - Respiratory Protection: A NIOSH-approved respirator. - Footwear: Shoe covers.
Waste Disposal - Gloves: Nitrile gloves. - Lab Coat: A standard lab coat should be worn.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure all personnel are trained on the hazards of this compound and have read the available Safety Data Sheet (SDS).

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Before starting, ensure a spill kit and an emergency eye wash station/shower are readily accessible.

  • Assemble all necessary materials and equipment before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Wash hands thoroughly before putting on any PPE.

  • Don a lab coat, ensuring it is fully buttoned.

  • Put on the first pair of nitrile gloves.

  • Put on the second pair of nitrile gloves over the first pair.

  • Wear safety goggles. If there is a splash hazard, also wear a face shield.

  • If working with powder or there is a risk of aerosolization, wear a NIOSH-approved respirator.

3. Handling and Experimental Procedures:

  • Handle this compound with care to avoid creating dust or aerosols.

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Use appropriate tools, such as spatulas and weighing paper, for handling solids.

  • Keep containers tightly closed when not in use and store in a well-ventilated place.[4]

4. Doffing Personal Protective Equipment (PPE):

  • Remove PPE in a manner that avoids self-contamination.

  • Remove the outer pair of gloves.

  • Remove the lab coat.

  • Remove the inner pair of gloves.

  • Remove eye and face protection.

  • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, put on all PPE recommended for spill cleanup, including a respirator.

  • Contain the Spill: For solid spills, gently cover the material with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Clean the Spill: Carefully collect all contaminated materials using appropriate tools (e.g., forceps, dustpan). Place all contaminated materials into a labeled, sealed hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[4]

  • Seek medical attention for all exposure incidents.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal:

    • Dispose of the waste through an approved hazardous waste disposal facility.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS prep2 Assemble Equipment & PPE prep1->prep2 prep3 Ensure Emergency Access prep2->prep3 don_ppe Don PPE prep3->don_ppe Start Experiment handle Handle Compound in Fume Hood don_ppe->handle doff_ppe Doff PPE handle->doff_ppe collect_waste Collect in Labeled Container handle->collect_waste Generate Waste wash Wash Hands doff_ppe->wash dispose_waste Dispose via Approved Vendor wash->dispose_waste Final Step store_waste Store in Designated Area collect_waste->store_waste store_waste->dispose_waste spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response exposure Exposure Occurs exposure_response Follow Exposure Protocol exposure->exposure_response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoroindolin-2-one
Reactant of Route 2
4-Fluoroindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.